molecular formula C9H8N2O B2355025 4-Phenyloxazol-2-amine CAS No. 33119-65-2

4-Phenyloxazol-2-amine

Cat. No.: B2355025
CAS No.: 33119-65-2
M. Wt: 160.176
InChI Key: FXRWCCOADRNYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyloxazol-2-amine is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRWCCOADRNYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33119-65-2
Record name 4-phenyl-1,3-oxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-phenyloxazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-phenyloxazol-2-amine stands out as a particularly valuable building block for the synthesis of novel therapeutics. Its unique structural features and versatile reactivity allow for the development of a diverse range of derivatives with applications spanning anti-inflammatory, antimicrobial, and anticancer agents. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it delves into its significant role in drug development, supported by experimental protocols and key biological activity data, to empower researchers and scientists in their quest for next-generation therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1][2] Its structure features a central oxazole ring substituted with a phenyl group at the 4-position and an amine group at the 2-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive scaffold for molecular design.

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, membrane permeability, and formulation characteristics.

PropertyValueSource
CAS Number 33119-65-2[1][3]
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [1][2]
Boiling Point 341.0 ± 35.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 160.0 ± 25.9 °C[4]
LogP 1.58[4]
Appearance Light yellow amorphous solid[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of a 2-haloacetophenone with urea. A particularly effective approach utilizes microwave irradiation to accelerate the reaction, leading to high yields in a short timeframe.[5]

Representative Synthetic Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of this compound from 2-bromoacetophenone and urea, adapted from a general method for substituted analogs.[5]

Materials:

  • 2-Bromoacetophenone

  • Urea

  • Dimethylformamide (DMF)

Experimental Procedure:

  • In a microwave-safe vessel, combine 2-bromoacetophenone (5 mmol) and urea (35 mmol).

  • Add dimethylformamide (DMF, 1 mL) to the mixture.

  • Subject the reaction mixture to microwave irradiation (35 W) at 138 °C for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by flash chromatography on silica gel to yield this compound.

Causality behind Experimental Choices:

  • Microwave Irradiation: This technique significantly reduces the reaction time compared to conventional heating methods by efficiently transferring energy to the polar reactants.

  • Excess Urea: Using a stoichiometric excess of urea drives the reaction towards completion and maximizes the yield of the desired product.

  • DMF as Solvent: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction under microwave conditions.

SynthesisWorkflow Reactants 2-Bromoacetophenone + Urea Microwave Microwave Irradiation (35W, 138°C, 20 min) in DMF Reactants->Microwave ReactionMixture Reaction Mixture Microwave->ReactionMixture Workup Aqueous Workup (Ice-water quench) ReactionMixture->Workup CrudeProduct Crude this compound Workup->CrudeProduct Purification Flash Chromatography CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct NAcylation Start This compound Reagent R-COCl or (RCO)₂O Base Start->Reagent Product N-(4-phenyloxazol-2-yl)amide Reagent->Product

Figure 2: General scheme for the N-acylation of this compound.
Electrophilic Substitution

The oxazole ring, while aromatic, can undergo electrophilic substitution reactions, although typically under forcing conditions. The position of substitution is directed by the activating effect of the amino group and the phenyl ring.

Buchwald-Hartwig Cross-Coupling

The amino group can also participate in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with aryl halides, allowing for the synthesis of N-aryl derivatives. This is a powerful method for creating more complex molecular architectures. [6]

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.

Antiprotozoal Activity

Derivatives of this compound have demonstrated potent activity against various protozoan parasites. For instance, certain substituted analogs have shown significant in vitro activity against Giardia lamblia and Trichomonas vaginalis. [5]

Compound Target Organism IC₅₀ (µM)
2-amino-4-(p-benzoyloxyphenyl)-oxazole Giardia lamblia 1.17

| 2-amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 |

Anticancer Activity: Kinase Inhibition

The 2-aminooxazole moiety is a key pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). [2][7]

Compound Target Kinase Cell Line IC₅₀ (nM)
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) FLT3 Molm-13 <100

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | FLT3 | MV4-11 | <100 |

Anti-inflammatory Activity: COX Inhibition

The structural similarity of the this compound scaffold to known anti-inflammatory drugs has prompted its investigation as a source of novel cyclooxygenase (COX) inhibitors. Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been found to be potent and selective COX-2 inhibitors. [8][9]While not direct derivatives of the core topic, this demonstrates the potential of the broader oxazole class in this therapeutic area.

Safety and Handling

This compound is classified as an irritant. [2]It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its straightforward synthesis, well-defined chemical properties, and amenability to a wide range of chemical modifications make it an ideal starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives in areas such as infectious diseases, oncology, and inflammation underscores the potential of this scaffold. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a solid foundation for researchers and scientists to explore its full potential in their drug development endeavors.

References

  • 4-Phenyl-oxazol-2-ylamine | CAS#:33119-65-2 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]

  • 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. (n.d.). Retrieved January 7, 2026, from [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives - Research Journal of Science and Technology. (n.d.). Retrieved January 7, 2026, from [Link]

  • 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) Synthesis and Anti-inflammatory Activities of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved January 7, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved January 7, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 7, 2026, from [Link]

  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (n.d.). Retrieved January 7, 2026, from [Link]

  • Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - BioKB. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • 1 H NMR and 13 C NMR shifts of all compounds | Download Table - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • 13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 7, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reaction of 2-aminothiazoles with reagents containing a C–halogen and a CO electrophilic centre | Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]

  • 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • 2-Amino-4-phenyl oxazole - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (n.d.). Retrieved January 7, 2026, from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved January 7, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 7, 2026, from [Link]

  • 5-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 12707563 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-phenyloxazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are fundamental to its structural elucidation and characterization. This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a contextual understanding of the experimental choices and the interpretation of spectral results. By grounding our analysis in established principles and authoritative data, we aim to provide a trustworthy and expert-level resource for the scientific community.

Introduction: The Significance of this compound

The oxazole moiety is a cornerstone in the architecture of many biologically active compounds.[2] this compound, with its strategic placement of a phenyl and an amino group on the oxazole ring, presents a valuable scaffold for the synthesis of novel therapeutic agents. Its structural isomers and derivatives have been explored for various pharmacological activities, making a definitive and thorough characterization of the parent molecule paramount.

Accurate spectroscopic analysis is the bedrock of chemical synthesis and drug discovery. It validates molecular structure, confirms purity, and provides insights into the electronic and steric environment of the molecule. This guide will systematically dissect the NMR, IR, and Mass Spec data for this compound (C₉H₈N₂O), offering a detailed interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we anticipate signals corresponding to the amino protons, the oxazole ring proton, and the protons of the phenyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-NH₂5.0 - 6.0Broad Singlet2HThe amino protons are expected to be somewhat deshielded due to the electron-withdrawing nature of the oxazole ring and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen exchange.
Oxazole H-57.0 - 7.2Singlet1HThis proton is on an electron-rich heterocyclic ring and is expected to appear as a singlet as it has no adjacent protons.
Phenyl H-3', H-5'7.2 - 7.4Multiplet (t-like)2HThese protons are ortho to the point of attachment to the oxazole ring.
Phenyl H-4'7.3 - 7.5Multiplet (t-like)1HThe para proton of the phenyl group.
Phenyl H-2', H-6'7.7 - 7.9Multiplet (d-like)2HThese protons are meta to the point of attachment and are typically the most deshielded of the phenyl protons.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Phenyl C-4'125.0 - 126.0The para carbon of the phenyl ring.
Phenyl C-2', C-6'127.0 - 128.0The ortho carbons of the phenyl ring.
Phenyl C-3', C-5'128.0 - 129.0The meta carbons of the phenyl ring.
Oxazole C-5130.0 - 132.0This carbon is part of the heterocyclic ring and is attached to a proton.
Phenyl C-1'133.0 - 135.0The ipso-carbon of the phenyl ring, attached to the oxazole.
Oxazole C-4138.0 - 140.0This carbon is attached to the phenyl group.
Oxazole C-2160.0 - 162.0The carbon of the oxazole ring bonded to the amino group and flanked by two heteroatoms (N and O), leading to significant deshielding.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amino group.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 45° pulse width and a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the ¹H signals and reference the spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound, as provided by the NIST WebBook, reveals key vibrational frequencies that confirm its structure.[3][4]

Frequency Range (cm⁻¹) Vibrational Mode Interpretation for this compound
3300 - 3500N-H StretchThe presence of two distinct peaks in this region is characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).
3000 - 3100Aromatic C-H StretchThese absorptions confirm the presence of the phenyl group.
~1650C=N StretchThe stretching vibration of the carbon-nitrogen double bond within the oxazole ring.
1500 - 1600C=C StretchThese bands are indicative of the aromatic C=C stretching of the phenyl ring and the oxazole ring.
1000 - 1300C-O StretchThe C-O-C stretching of the oxazole ring is expected in this region.
690 - 900Aromatic C-H BendOut-of-plane bending vibrations for the substituted phenyl ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum. The instrument's software will automatically subtract the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₉H₈N₂O. The calculated exact mass is 160.0637 g/mol .[2] Experimental data from high-resolution mass spectrometry (HRMS) confirms this with a found mass of 160.0607, validating the elemental composition.[2] The presence of two nitrogen atoms dictates that the molecular ion peak (M⁺) will have an even mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.

Predicted Fragmentation Pathway

Electron Impact (EI) ionization is a common technique that induces fragmentation. The fragmentation of this compound is expected to be driven by the stability of the aromatic and heterocyclic rings and the presence of the amino group.

A plausible fragmentation pathway is outlined below:

Fragmentation_Pathway M [C₉H₈N₂O]⁺˙ m/z = 160 Molecular Ion F1 [C₈H₆N₂]⁺˙ m/z = 128 Loss of CO M->F1 - CO F4 [C₉H₇N₂O]⁺ m/z = 159 Loss of H• M->F4 - H• F2 [C₇H₅N]⁺˙ m/z = 101 Loss of HCN F1->F2 - HCN F3 [C₆H₅]⁺ m/z = 77 Phenyl Cation F2->F3 - C₂H₂

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

  • Loss of CO (m/z 128): A common fragmentation for five-membered oxygen-containing heterocycles is the loss of carbon monoxide.

  • Loss of H• (m/z 159): Loss of a hydrogen radical, likely from the amino group or the phenyl ring, is a common initial fragmentation step.

  • Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the phenyl group and the oxazole ring can lead to the stable phenyl cation.

  • Loss of HCN (from m/z 128 to m/z 101): Following the loss of CO, the resulting fragment may lose hydrogen cyanide.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS that would likely show a prominent protonated molecule [M+H]⁺ at m/z 161. Electron Impact (EI) is a higher-energy method often used with GC-MS that will induce the fragmentation patterns discussed.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass and confirming the elemental composition.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to observe the daughter ions.

Integrated Spectroscopic Workflow and Data Validation

A robust characterization of this compound relies on the synergistic interpretation of all three spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesized_Compound Synthesized This compound IR IR Spectroscopy Synthesized_Compound->IR NMR NMR (¹H & ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS Functional_Groups Functional Group Confirmation IR->Functional_Groups Molecular_Structure Molecular Structure Elucidation NMR->Molecular_Structure Molecular_Weight Molecular Weight & Formula Confirmation MS->Molecular_Weight Final_Validation Structure Validated Functional_Groups->Final_Validation Molecular_Structure->Final_Validation Molecular_Weight->Final_Validation

Figure 2: Integrated workflow for the spectroscopic validation of this compound.

The workflow begins with the purified compound, which is then subjected to the three core spectroscopic analyses. The data from each technique provides a piece of the structural puzzle. IR confirms the presence of the key functional groups. Mass spectrometry provides the molecular formula and a fragmentation fingerprint. NMR spectroscopy then provides the detailed atomic connectivity, confirming the final structure. The consistency across all three datasets provides a high degree of confidence in the identity and purity of the compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and Mass Spec data, grounded in established scientific principles. The presented protocols offer a standardized approach to data acquisition, ensuring quality and reproducibility. By integrating the insights from each of these powerful analytical techniques, researchers can confidently validate the structure of this important heterocyclic compound, paving the way for its further exploration in medicinal chemistry and materials science.

References

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1959. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520605, 4-Phenyl-1,3-oxazol-2-amine. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology). (n.d.). 2-Amino-4-phenyl oxazole. In NIST Chemistry WebBook. Retrieved from [Link].

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link].

Sources

The Biological Versatility of 4-Phenyloxazol-2-amine: A Mechanistic Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 4-phenyloxazol-2-amine core represents a quintessential "privileged structure" in medicinal chemistry. Its unique electronic and steric properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the known mechanisms of action of this compound and its derivatives, offering insights for researchers and drug development professionals seeking to leverage this versatile scaffold. We will delve into the key therapeutic areas where this molecule has shown promise, dissect the underlying molecular interactions, and provide detailed experimental protocols to empower further investigation.

Antiprotozoal Activity: A Targeted Strike Against Parasitic Infections

Derivatives of this compound have demonstrated significant efficacy against protozoan parasites such as Giardia lamblia and Trichomonas vaginalis.[1] While the precise molecular mechanism of the parent compound is still under investigation, studies on its derivatives provide strong evidence for targeted disruption of essential parasitic pathways.

Postulated Mechanism of Action

The prevailing hypothesis is that the oxazole core acts as a bioisostere for other nitrogen-containing heterocycles that are crucial for parasitic survival. The mechanism likely involves the inhibition of key enzymes or interference with nucleic acid synthesis within the parasite. The phenyl substituent can be modified to enhance cell permeability and target specificity. For instance, the introduction of electron-withdrawing or -donating groups on the phenyl ring can significantly modulate the antiprotozoal potency, suggesting that electronic interactions with the target protein are critical for activity.

Experimental Workflow: Assessing Antiprotozoal Efficacy

A robust assessment of antiprotozoal activity is crucial for the development of new therapeutic agents. The following workflow outlines a standard approach for evaluating the efficacy of this compound derivatives against Giardia lamblia.

Antiprotozoal_Workflow cluster_culture Trophozoite Culture cluster_assay Viability Assay cluster_analysis Data Analysis Culture 1. Culture Giardia lamblia trophozoites in TYI-S-33 medium Harvest 2. Harvest trophozoites during logarithmic growth phase Culture->Harvest Plate 3. Plate trophozoites in 96-well plates Harvest->Plate Treat 4. Treat with serial dilutions of this compound derivatives Plate->Treat Incubate 5. Incubate under anaerobic conditions for 48h Treat->Incubate Assess 6. Assess viability using a resazurin-based assay Incubate->Assess Measure 7. Measure fluorescence (Ex/Em ~560/590 nm) Assess->Measure Calculate 8. Calculate IC50 values Measure->Calculate

Caption: Workflow for in vitro antiprotozoal activity assessment.

Detailed Protocol: Giardia lamblia Viability Assay
  • Trophozoite Culture: Culture Giardia lamblia trophozoites (e.g., WB strain) in TYI-S-33 medium supplemented with 10% bovine serum and 0.05% bovine bile at 37°C.[2]

  • Harvesting: Harvest trophozoites during the logarithmic growth phase by chilling the culture tubes on ice for 20 minutes to detach the cells.

  • Cell Plating: Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in fresh medium. Count the trophozoites and adjust the concentration to 1 x 10^5 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well microtiter plate.

  • Compound Preparation and Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the wells containing the trophozoites. Include a vehicle control (DMSO) and a positive control (e.g., metronidazole).

  • Incubation: Incubate the plate in an anaerobic jar or chamber at 37°C for 48 hours.

  • Viability Assessment: Add 20 µL of resazurin solution (0.1 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

The this compound scaffold has been identified as a potent inhibitor of key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[3] This dual inhibitory activity makes it an attractive candidate for the development of novel anti-inflammatory drugs with a potentially broader efficacy and improved side-effect profile compared to traditional NSAIDs.

Mechanism of 5-LOX and COX-2 Inhibition

The inhibitory activity of this compound derivatives against 5-LOX and COX-2 is attributed to their ability to bind to the active sites of these enzymes. The oxazole ring and the phenyl group are thought to mimic the binding of the natural substrate, arachidonic acid. Specific substitutions on the phenyl ring can enhance the binding affinity and selectivity for either COX-2 or 5-LOX. For example, the presence of a hydroxyl or amino group at the para-position of the N-phenyl ring has been shown to be essential for 5-LOX inhibitory activity.[4]

Anti_Inflammatory_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inhibitor 4-Phenyloxazol- 2-amine Derivatives Inhibitor->COX2 Inhibitor->LOX5

Caption: Inhibition of COX-2 and 5-LOX pathways by this compound derivatives.

Experimental Protocols for Assessing Enzyme Inhibition

In Vitro 5-LOX Inhibition Assay

  • Enzyme and Substrate Preparation: Reconstitute human recombinant 5-LOX enzyme in an appropriate buffer. Prepare a solution of linoleic acid (substrate) in ethanol.[5]

  • Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, the 5-LOX enzyme solution, and the test compound at various concentrations.[5][6]

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This corresponds to the formation of hydroperoxy-octadecadienoate.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare the arachidonic acid substrate solution.[7][8]

  • Assay Plate Setup: Add the assay buffer, heme cofactor, and the test compound to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.

  • Measurement: After a 2-minute incubation at 37°C, stop the reaction and measure the product formation using a suitable detection method, such as a colorimetric or fluorometric assay.[7][8]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity: A Multi-pronged Attack on Tumor Growth

The this compound scaffold has emerged as a promising platform for the development of novel anticancer agents, exhibiting both antimitotic and kinase inhibitory activities.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain derivatives of this compound act as potent inhibitors of tubulin polymerization.[5] They bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9] This mechanism is a clinically validated strategy for cancer chemotherapy.

Tubulin_Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Inhibitor 4-Phenyloxazol- 2-amine Derivative Inhibitor->Tubulin Binds to colchicine site Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Mechanism of Action: FLT3 Kinase Inhibition

In the context of acute myeloid leukemia (AML), specific this compound derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[10] Mutations in FLT3 are common in AML and lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation. These inhibitors bind to the ATP-binding pocket of the FLT3 kinase domain, blocking its downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, thereby inducing apoptosis in leukemic cells.[11][12]

FLT3_Inhibition FLT3 FLT3 Receptor PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS STAT5 STAT5 Pathway FLT3->STAT5 Inhibitor 4-Phenyloxazol- 2-amine Derivative Inhibitor->FLT3 Inhibits kinase activity Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Caption: Inhibition of the FLT3 signaling pathway.

Experimental Protocols for Anticancer Activity Assessment

Tubulin Polymerization Assay

  • Reagent Preparation: Purify tubulin from a suitable source (e.g., bovine brain). Prepare a polymerization buffer.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Reaction Initiation: Initiate polymerization by warming the plate to 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which reflects the extent of tubulin polymerization.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

FLT3 Kinase Assay

  • Reagents: Use a commercially available FLT3 kinase assay kit, which typically includes the recombinant FLT3 enzyme, a suitable substrate, and ATP.[10]

  • Reaction: In a 96-well plate, combine the FLT3 enzyme, the test compound, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).[10]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the this compound scaffold have provided valuable insights into the determinants of its biological activity.

Modification PositionEffect on ActivityReference
Phenyl Ring (C4) Substituents can modulate potency and selectivity. Electron-withdrawing groups can enhance antiprotozoal activity.[1]
Amine (N2) Substitution on the amine can influence activity. N-aryl substitution is important for 5-LOX inhibition.[4]
Oxazole Ring The core heterocycle is essential for activity. Isosteric replacements (e.g., thiazole) can be explored.[3]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its demonstrated efficacy across a range of biological targets, including parasitic enzymes, inflammatory mediators, and cancer-related proteins, underscores its significance in medicinal chemistry. Future research should focus on elucidating the precise molecular mechanisms of the parent compound and its simpler derivatives to provide a more complete understanding of its polypharmacology. Further exploration of the structure-activity relationships will enable the design of more potent and selective inhibitors for specific therapeutic applications. The detailed experimental protocols provided in this guide should empower researchers to accelerate the discovery and development of the next generation of drugs based on this privileged scaffold.

References

Sources

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 4-Phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenyloxazol-2-amine core is a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of its synthesis. We delve into the foundational Bredereck synthesis, chronicle the advancements to modern catalytic and environmentally benign methodologies, and offer detailed, field-proven protocols for key synthetic transformations. This guide is designed to equip researchers and drug development professionals with a thorough understanding of the causality behind experimental choices and to provide a robust framework for the efficient synthesis of this pivotal molecular architecture.

Introduction: The Ascendancy of the 2-Aminooxazole Moiety

The 2-aminooxazole ring system, and specifically this compound, represents a significant structural motif in the landscape of bioactive molecules. Its prevalence stems from its ability to engage in a variety of non-covalent interactions within biological systems, rendering it a valuable component in the design of novel therapeutics. From its theoretical importance in prebiotic chemistry to its practical application in drug discovery, the journey of this compound is a compelling narrative of chemical innovation. This guide will illuminate the path from its initial synthesis to the sophisticated methods employed today, providing both historical context and practical guidance.

Historical Perspective: The Dawn of 2-Aminooxazole Synthesis

The synthesis of the oxazole core has a rich history, with early methods dating back to the late 19th century. However, the specific introduction of the 2-amino substituent, particularly in the context of 4-aryl substitution, is a more recent development. While a definitive first synthesis of this compound is not singular, the foundational work on 2-aminooxazole synthesis can be largely attributed to the development of reactions between α-haloketones and urea or its derivatives.

A pivotal moment in the synthesis of 2-aminooxazoles was the advent of the Bredereck Oxazole Synthesis in 1962. This method involves the reaction of α-haloketones with formamide or urea to construct the oxazole ring.[1] This approach laid the groundwork for many subsequent syntheses of 2-aminooxazoles, including this compound. The general mechanism involves the initial N-alkylation of urea by the α-haloketone, followed by cyclization and dehydration to afford the aromatic oxazole ring.

Core Synthetic Methodologies

The synthesis of this compound has evolved significantly from early methods. Modern approaches prioritize efficiency, yield, and sustainability. This section details the most influential and practical synthetic routes.

The Classical Approach: Condensation of α-Bromoacetophenone and Urea

This remains one of the most direct and widely utilized methods for the preparation of this compound. The reaction of an α-bromoacetophenone with urea provides the target molecule in a single step.

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve both reactants.

  • Stoichiometry: An excess of urea is often employed to drive the reaction towards completion and to act as a scavenger for the hydrobromic acid byproduct.

  • Energy Input: The reaction can be performed under conventional heating or, more efficiently, with microwave irradiation, which significantly reduces reaction times.[2]

Experimental Protocol: Microwave-Assisted Synthesis of this compound [2]

  • In a microwave-safe vessel, combine α-bromoacetophenone (1.0 mmol) and urea (7.0 mmol).

  • Add dimethylformamide (DMF, 2 mL).

  • Seal the vessel and subject it to microwave irradiation at 138 °C for 20 minutes.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification by recrystallization from a suitable solvent (e.g., ethanol) affords pure this compound.

Modern Advancements: Two-Step Synthesis for N-Substituted Analogs

The direct synthesis of N-substituted 2-aminooxazoles can be challenging. A highly effective and versatile two-step method has been developed, which involves the initial formation of the 2-aminooxazole core followed by a palladium-catalyzed cross-coupling reaction.[3]

Workflow for N-Substituted 4-Aryl-2-aminooxazole Synthesis

G cluster_0 Step 1: 2-Aminooxazole Formation cluster_1 Step 2: N-Arylation start α-Bromoacetophenone + Urea step1 Condensation (e.g., DMF, heat) start->step1 product1 4-Aryl-2-aminooxazole step1->product1 product1_ref 4-Aryl-2-aminooxazole product1->product1_ref reagents2 + Aryl Halide step2 Buchwald-Hartwig Cross-Coupling (Pd catalyst, base) product1_ref->step2 reagents2->step2 product2 N,4-Diaryl-2-aminooxazole step2->product2

Caption: A two-step synthetic workflow for N-substituted 2-aminooxazoles.

Causality Behind Experimental Choices:

  • Catalyst System: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) is crucial for achieving high yields and broad substrate scope.

  • Base: A strong, non-nucleophilic base such as cesium carbonate or potassium phosphate is required to facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Phenyl-2-aminooxazole [3]

  • To an oven-dried Schlenk tube, add 4-phenyl-2-aminooxazole (1.0 mmol), the desired aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the N-aryl-4-phenyloxazol-2-amine.

Alternative and Greener Synthetic Routes

Research into more sustainable synthetic methods has led to the development of alternative approaches that minimize the use of hazardous reagents and solvents.

  • Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to dramatically increase reaction rates and yields for the condensation of α-bromoacetophenones and urea, often in greener solvent systems like deep eutectic solvents.[4]

  • Metal-Free Ring Opening: A novel metal-free route involves the ring-opening of benzoxazoles or oxadiazoles with secondary amines to generate 2-aminooxazoles.[2]

  • From Non-Haloketone Precursors: To avoid the use of lachrymatory α-haloketones, methods have been developed starting from thioesters, which undergo copper-mediated cross-coupling to form an α-heterosubstituted ketone intermediate that can then be converted to the 2-aminooxazole.[5]

Data Presentation: A Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as desired scale, available starting materials, and required purity. The following table summarizes key quantitative data for different methods of synthesizing 4-aryl-2-aminooxazoles.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Reference
Conventional Heating α-Bromoacetophenone, UreaDMF, 80-100 °C3.5 - 12 h69 - 85[3][4]
Microwave Irradiation α-Bromoacetophenone, UreaDMF, 138 °C20 min80 - 92[2]
Ultrasound-Assisted 4-Nitro-α-bromoacetophenone, UreaDeep Eutectic Solvent, Ultrasound8 min90[4]
Buchwald-Hartwig Coupling 4-Phenyl-2-aminooxazole, Aryl BromidePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C12 - 24 h60 - 95[3]

Mechanistic Insights

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism of the Condensation of α-Bromoacetophenone and Urea

The formation of this compound from α-bromoacetophenone and urea proceeds through a well-established pathway.

G cluster_0 A α-Bromoacetophenone + Urea B N-Alkylation A->B SN2 Attack C Intermediate A B->C D Intramolecular Cyclization C->D Nucleophilic attack of enol oxygen E Intermediate B (Oxazoline) D->E F Dehydration E->F G This compound F->G

Caption: Simplified mechanism for the formation of this compound.

The reaction is initiated by the nucleophilic attack of a nitrogen atom of urea on the α-carbon of the bromoacetophenone, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where the enol oxygen attacks the carbonyl carbon of the urea moiety. Finally, dehydration of the cyclic intermediate leads to the aromatic this compound.

Conclusion and Future Outlook

The synthesis of this compound has progressed from classical condensation reactions to highly efficient, modern catalytic methods. The journey reflects the broader trends in organic synthesis towards greater efficiency, sustainability, and versatility. The development of greener reaction conditions and novel synthetic pathways starting from readily available, non-hazardous materials will continue to be a major focus of research. Furthermore, the application of flow chemistry and automated synthesis platforms holds promise for the rapid and scalable production of this compound and its derivatives, further solidifying its role as a truly privileged scaffold in the future of drug discovery.

References

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

  • Balvant, S., Hyacintha, R., Dipak, V., Krishna, J., Aniruddha, B., et al. (2013). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Ultrasonics Sonochemistry, 20(1), 287-293. [Link]

  • Bredereck, H., & Bangert, R. (1962). Synthesen in der Imidazol-Reihe, X. Eine neue Methode zur Darstellung von Imidazolen, Oxazolen und Thiazolen. Angewandte Chemie, 74(22), 903-903. [Link]

  • Carballo, R. M., Patrón-Vázquez, J., Cáceres-Castillo, D., Quijano-Quiñones, R., Herrera-España, A., Moo-Puc, R. E., Chalé-Dzul, J., & Mena-Rejón, G. J. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951. [Link]

  • Joseph, J., Kim, J. Y., & Chang, S. (2011). A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines. Chemistry, 17(30), 8294-8298. [Link]

  • Kobayashi, H., Eickhoff, J. A., & Zakarian, A. (2015). Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. The Journal of organic chemistry, 80(20), 9989–9999. [Link]

  • Štefane, B., & Polanc, S. (2004). A new palladium-catalyzed synthesis of N-aryl 2-aminooxazoles. Tetrahedron, 60(49), 11313-11320. [Link]

  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • Chem-Station. (2014). Bredereck Oxazole Synthesis. [Link]

Sources

Unlocking the Therapeutic Potential of 4-phenyloxazol-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds. This guide focuses on a specific, yet under-investigated derivative, 4-phenyloxazol-2-amine. While direct research on this compound is limited, its structural similarity to known bioactive molecules suggests significant therapeutic potential. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate potential therapeutic targets of this compound. We will explore promising target classes, including protein kinases and monoamine oxidases, and provide detailed, field-proven experimental protocols for target validation, from initial biochemical screening to cell-based functional assays. This guide is designed to serve as a practical roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Promise of the 2-Aminooxazole Scaffold

The 2-aminooxazole nucleus is a bioisostere of the well-known 2-aminothiazole scaffold, which is present in numerous FDA-approved drugs and clinical candidates.[1][2][3] Isosteric replacement of the thiazole's sulfur with an oxygen atom can offer advantages such as improved physicochemical properties, including solubility, and potentially altered metabolic profiles.[4][5] While the broader class of 2-aminooxazoles has shown promise in various therapeutic areas, including antitubercular and anticancer research, the specific biological activities of this compound remain largely unexplored.[4][5][6][7]

This guide, therefore, takes a predictive and systematic approach. By examining the established targets of structurally related compounds, we can logically deduce and prioritize potential targets for this compound. The following sections will detail the scientific rationale for investigating two high-priority target classes—protein kinases and monoamine oxidases—and provide robust, step-by-step protocols to rigorously test these hypotheses.

Prioritizing Target Classes: A Rationale-Driven Approach

Based on the extensive literature on related heterocyclic scaffolds, two enzyme families stand out as highly probable targets for this compound.

Protein Kinases: Master Regulators of Cellular Function

Protein kinases are a large family of enzymes that play critical roles in virtually all cellular processes, making them a major focus for drug discovery.[8] The 2-aminothiazole and related heterocyclic scaffolds are well-established as "hinge-binding" motifs in a multitude of kinase inhibitors, including the approved drug Dasatinib.[1][2][9] Given the structural and electronic similarities, it is highly probable that this compound also functions as a kinase inhibitor.

A particularly compelling specific target within this family is Leucine-Rich Repeat Kinase 2 (LRRK2) . Mutations leading to hyperactive LRRK2 are a significant genetic cause of Parkinson's disease.[10][11][12] The development of LRRK2 inhibitors is a major therapeutic strategy, and various heterocyclic compounds have been explored for this purpose.[10][11][12][13][14] Investigating this compound as a potential LRRK2 inhibitor is therefore a scientifically sound starting point.

Monoamine Oxidases: Key Players in Neurotransmitter Metabolism

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[15] Inhibitors of these enzymes are used to treat depression and Parkinson's disease.[15][16] The rationale for pursuing MAOs as potential targets for this compound is supported by studies demonstrating that related isoxazole and benzisoxazole derivatives can act as potent and sometimes isoform-selective MAO inhibitors.[16][17] The aromatic and amine-containing structure of this compound fits the general pharmacophore for MAO inhibitors, making this a promising avenue of investigation.[16][17]

Experimental Workflows for Target Identification and Validation

The following sections provide detailed, self-validating protocols for assessing the activity of this compound against the prioritized target classes.

Workflow for Kinase Target Validation

This workflow is designed to first screen for activity, then determine potency and selectivity, and finally confirm engagement and functional effects in a cellular context.

Kinase_Validation_Workflow A Step 1: Broad Kinase Panel Screening (e.g., KinomeScan) F Decision Point: Potent & Selective Hit? A->F Identifies primary targets & off-targets B Step 2: IC50 Determination for Hits (ADP-Glo™ Assay) C Step 3: Mechanism of Action Studies (Vary ATP & Substrate) B->C Quantifies potency (IC50) D Step 4: Cellular Target Engagement (e.g., NanoBRET™ Assay) C->D Determines mode of inhibition (e.g., ATP-competitive) E Step 5: Functional Cellular Assay (Western Blot for p-Substrate) D->E Confirms binding in live cells G Proceed to Lead Optimization E->G Measures functional effect on signaling pathway F->B Yes H Re-evaluate or Terminate F->H No MAO_Validation_Workflow A Step 1: In Vitro MAO-A & MAO-B Inhibition Assay (Colorimetric/Fluorometric Kit) B Step 2: IC50 Determination (Dose-Response Curves) A->B Measures H2O2 production C Step 3: Selectivity Index Calculation (IC50 MAO-A / IC50 MAO-B) B->C Quantifies potency D Step 4: Reversibility Assay (Dialysis or Rapid Dilution) C->D Determines isoform preference E Decision Point: Potent & Selective? D->E Assesses duration of action F Proceed to Cellular/In Vivo Models E->F Yes G Re-evaluate or Terminate E->G No

Sources

In Silico Analysis of 4-phenyloxazol-2-amine: A Technical Guide to Molecular Docking with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking of 4-phenyloxazol-2-amine, a heterocyclic compound with potential therapeutic applications. Grounded in the principles of structure-based drug design, this document details a complete workflow from target selection and validation to ligand and protein preparation, molecular docking simulations using AutoDock Vina, and in-depth analysis of the results. We have selected Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, as the protein target, based on the established anti-inflammatory potential of the oxazole scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to investigate the interaction between small molecules and their biological targets. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and molecular biology has revolutionized the early stages of drug discovery. In silico modeling, particularly molecular docking, offers a rapid and cost-effective approach to predict the binding affinity and orientation of a small molecule within the active site of a target protein. This predictive capability allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug development pipeline.

The subject of this guide, this compound, belongs to the oxazole class of heterocyclic compounds. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Given the prevalence of the oxazole scaffold in known inhibitors of key biological targets, a detailed in silico investigation of this compound is warranted to elucidate its potential mechanism of action and identify promising therapeutic avenues.

Target Selection: Why Cyclooxygenase-2 (COX-2)?

The selection of a relevant biological target is a critical first step in any drug discovery project. Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The presence of oxazole and isoxazole moieties in known COX-2 inhibitors suggests that this compound may also exhibit affinity for this target. Therefore, we have chosen human COX-2 as the protein target for this docking study.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a ligand is essential for interpreting its docking behavior and predicting its drug-like characteristics. The following table summarizes the key computed properties of this compound, obtained from the PubChem database.[1]

PropertyValueSource
Molecular FormulaC₉H₈N₂OPubChem[1]
Molecular Weight160.17 g/mol PubChem[1]
XLogP31.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass160.0637 g/mol PubChem[1]
Topological Polar Surface Area55.1 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Formal Charge0PubChem[1]
Complexity184PubChem[1]

Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed, step-by-step methodology for the molecular docking of this compound into the active site of human COX-2. The workflow is designed to be followed using freely available software and tools.

Molecular_Docking_Workflow cluster_Preparation Phase 1: Preparation cluster_Docking Phase 2: Docking Simulation cluster_Analysis Phase 3: Results Analysis Ligand_Preparation Ligand Preparation (this compound) Grid_Box_Generation Grid Box Generation Ligand_Preparation->Grid_Box_Generation Protein_Preparation Protein Preparation (COX-2, PDB: 5KIR) Protein_Preparation->Grid_Box_Generation Molecular_Docking Molecular Docking (AutoDock Vina) Grid_Box_Generation->Molecular_Docking Binding_Energy_Analysis Binding Energy Analysis Molecular_Docking->Binding_Energy_Analysis Interaction_Visualization Interaction Visualization (PyMOL) Binding_Energy_Analysis->Interaction_Visualization

Caption: Overall workflow for the in silico docking study.

Required Software and Resources
  • AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.

  • AutoDock Vina: The molecular docking program.[2][3]

  • PyMOL: A molecular visualization system for analyzing docking results.[4]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem: A database of chemical molecules and their activities.

Part 1: Ligand Preparation

The ligand, this compound, needs to be prepared in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

Step-by-Step Protocol:

  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from the PubChem database (CID 520605).[1]

  • Convert to PDB: Use a molecular editing software like Open Babel to convert the SDF file to a PDB file.

  • Prepare Ligand in AutoDockTools:

    • Open AutoDockTools.

    • Go to Ligand -> Input -> Open and select the PDB file of the ligand.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

Ligand_Preparation_Workflow PubChem Download SDF (CID 520605) Conversion Convert SDF to PDB (Open Babel) PubChem->Conversion ADT_Ligand Prepare in AutoDockTools (Add Charges, Define Torsions) Conversion->ADT_Ligand PDBQT_Ligand Save as ligand.pdbqt ADT_Ligand->PDBQT_Ligand

Caption: Ligand preparation workflow.

Part 2: Protein Preparation

The crystal structure of the target protein, human COX-2, needs to be prepared by removing water molecules, adding polar hydrogens, and assigning charges. We will use the high-resolution crystal structure of human COX-2 in complex with the inhibitor Rofecoxib (PDB ID: 5KIR).[5][6][7]

Step-by-Step Protocol:

  • Download Protein Structure: Download the PDB file for human COX-2 (PDB ID: 5KIR) from the Protein Data Bank.

  • Prepare Protein in AutoDockTools:

    • Open AutoDockTools.

    • Go to File -> Read Molecule and open the 5KIR.pdb file.

    • Go to Edit -> Delete Water.

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the protein and save it as protein.pdbqt.

Protein_Preparation_Workflow PDB Download PDB (ID: 5KIR) ADT_Protein Prepare in AutoDockTools (Remove Water, Add Hydrogens, Add Charges) PDB->ADT_Protein PDBQT_Protein Save as protein.pdbqt ADT_Protein->PDBQT_Protein

Caption: Protein preparation workflow.

Part 3: Molecular Docking

With the prepared ligand and protein files, we can now perform the molecular docking using AutoDock Vina.

Step-by-Step Protocol:

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein. For COX-2 (PDB: 5KIR), the active site is well-defined by the co-crystallized ligand (Rofecoxib).

    • In AutoDockTools, with the protein.pdbqt loaded, go to Grid -> Grid Box.

    • Center the grid box on the co-crystallized ligand. A good starting point for the dimensions would be 25 x 25 x 25 Å.

    • Note down the center coordinates (center_x, center_y, center_z) and the size of the box (size_x, size_y, size_z).

  • Create a Configuration File: Create a text file named conf.txt with the following content, replacing the coordinate and size values with those obtained from the previous step:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your prepared files and the configuration file, and run the following command:

Results and Analysis

Upon completion of the docking simulation, AutoDock Vina will generate two output files: docking_results.pdbqt, containing the predicted binding poses of the ligand, and docking_log.txt, which includes the binding affinities for each pose.

Binding Affinity

The docking_log.txt file will list the binding affinities in kcal/mol for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.

Example Docking Results Table:

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......
Visualization of Interactions

The docking_results.pdbqt file can be visualized using PyMOL to analyze the interactions between this compound and the amino acid residues in the COX-2 active site.

Step-by-Step Visualization Protocol:

  • Open Structures in PyMOL:

    • Open PyMOL.

    • Go to File -> Open and load protein.pdbqt.

    • Go to File -> Open and load docking_results.pdbqt.

  • Visualize Interactions:

    • Select the protein and display it as a cartoon.

    • Select the ligand and display it as sticks.

    • To identify interacting residues, use the Action -> preset -> ligand sites -> cartoon option.

    • Use the Wizard -> Measurement tool to measure the distances of hydrogen bonds and other key interactions.

    • Identify and label the key interacting amino acid residues.

Key Interactions to Look For:

  • Hydrogen Bonds: These are crucial for the stability of the protein-ligand complex.

  • Hydrophobic Interactions: The phenyl group of the ligand is likely to form hydrophobic interactions with nonpolar residues in the active site.

  • Pi-Pi Stacking: The aromatic rings of the ligand and protein residues can engage in pi-pi stacking interactions.

Interaction_Analysis cluster_Interactions Predicted Interactions Ligand This compound H_Bond Hydrogen Bonds Ligand->H_Bond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Pi_Pi Pi-Pi Stacking Ligand->Pi_Pi COX2_Active_Site COX-2 Active Site Residues COX2_Active_Site->H_Bond COX2_Active_Site->Hydrophobic COX2_Active_Site->Pi_Pi

Caption: Logical relationship of predicted interactions.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking of this compound with its potential target, COX-2. The detailed protocols for ligand and protein preparation, molecular docking using AutoDock Vina, and the analysis of results provide a solid foundation for researchers to explore the therapeutic potential of this and other small molecules.

The predicted binding affinity and the analysis of key interactions can guide further experimental validation, such as in vitro enzyme inhibition assays and cell-based studies, to confirm the anti-inflammatory activity of this compound. Furthermore, the insights gained from this study can inform the rational design of novel oxazole-based derivatives with improved potency and selectivity for COX-2.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • DeLano, W. L. (2002). The PyMOL molecular graphics system. DeLano Scientific, San Carlos, CA, USA.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 72(10), 772-776. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 7, 2026, from [Link].

  • RCSB Protein Data Bank. (n.d.). Retrieved January 7, 2026, from [Link].

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenyloxazol-2-Amine Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The oxazole ring is a prominent heterocyclic scaffold that features in numerous pharmacologically active compounds, valued for its versatile chemical properties and ability to engage in various biological interactions.[1] Within this class, the 4-phenyloxazol-2-amine core has emerged as a particularly promising pharmacophore in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of protein kinases, and notable anticancer and antiprotozoal effects.[2][3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the structure-activity relationships (SAR) governing the efficacy of these derivatives. We will dissect the core scaffold, analyze key synthetic strategies, and delve into specific case studies to illuminate how targeted structural modifications influence biological activity. By synthesizing data from authoritative studies, this document aims to provide field-proven insights and a rational framework for the future design of novel therapeutic agents based on this versatile scaffold.

The Oxazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered oxazole ring, containing oxygen and nitrogen atoms at positions 1 and 3 respectively, is a cornerstone of medicinal chemistry.[2] Its unique electronic and structural characteristics allow it to serve as a bioisostere for other aromatic systems like thiazoles, imidazoles, and even phenyl rings, enabling the fine-tuning of a lead compound's pharmacological profile.[1] The oxazole moiety can participate in hydrogen bonding, π–π stacking, and hydrophobic interactions, making it an effective anchor for binding to enzyme active sites and receptors.[4] This versatility has led to the development of numerous oxazole-containing drugs and candidates across a wide range of therapeutic areas, from anticancer and anti-inflammatory to antibacterial and antiviral agents.[4][5]

The this compound framework, specifically, combines the favorable properties of the oxazole ring with the diverse substitution possibilities of a phenyl group at the C4 position and an amine at the C2 position. This creates three primary points for chemical modification, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Anatomy of the Core Pharmacophore

A thorough SAR study begins with a clear understanding of the core molecular structure and the potential impact of modifications at different positions. The this compound scaffold offers distinct regions for chemical derivatization, each playing a unique role in the molecule's interaction with its biological target.

Caption: Core structure of this compound and key modification points.

  • R¹ (C4-Phenyl Ring): Substituents on this ring primarily influence hydrophobic and electronic interactions. Modifications here can drastically alter binding affinity and selectivity by probing different pockets of a target protein.

  • R² (C2-Amino Group): This position is a critical hydrogen bond donor. N-alkylation or N-arylation can introduce new interaction points, modulate the molecule's acid-base properties (pKa), and impact its overall solubility and metabolic stability.

  • R³ (C5-Position): While less commonly modified in initial studies, substitution at this position can provide an additional vector for optimizing target engagement and exploring deeper regions of a binding pocket.

Synthetic Strategies for Scaffold Elaboration

Accessing a diverse library of derivatives is fundamental to any SAR campaign. The most common and robust method for synthesizing the this compound core is a variation of the Hantzsch synthesis, which involves the condensation of a p-substituted 2-bromoacetophenone with urea.

Synthesis_Workflow Reactants p-Substituted 2-Bromoacetophenone + Urea Reaction Cyclocondensation Reaction Reactants->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heating Heating Method Conventional Conventional Reflux (2-3 hours) Heating->Conventional Microwave Microwave Irradiation (~20 mins) Heating->Microwave Conventional->Reaction Slower, Lower Energy Microwave->Reaction Rapid, Efficient Workup Aqueous Workup (Precipitation in ice water) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Purified 4-Phenyloxazol- 2-amine Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-(p-bromophenyl)-oxazole[3]

This protocol exemplifies a modern, efficient approach to generating the core scaffold. The choice of microwave irradiation over conventional reflux is a strategic one; it dramatically reduces reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating, thereby minimizing side-product formation. This acceleration is critical in a drug discovery setting where rapid generation of analogs for testing is paramount.

  • Reactant Preparation: In a 10 mL microwave-rated vessel, combine p-bromo-2-bromoacetophenone (1.0 mmol) and urea (7.0 mmol).

  • Solvent Addition: Add 3 mL of dimethylformamide (DMF) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 138°C for 20 minutes.

  • Reaction Quenching & Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude product and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Deep Dive: Case Studies

The following case studies illustrate how systematic structural modifications of the this compound scaffold directly translate to changes in biological activity.

Case Study: Inhibition of FLT3 Kinase for Acute Myeloid Leukemia (AML)

Internal tandem duplication of the FMS-like tyrosine kinase 3 (FLT3-ITD) is a common mutation in AML that leads to constitutive kinase activation and uncontrolled cell proliferation.[3] A study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as compound 7c ) as a potent inhibitor of both wild-type and mutated FLT3.[3][6]

Caption: Key SAR insights for FLT3 kinase inhibition.

  • C4-Phenyl Ring (R¹): The presence of a para-fluoro substituent on the C4-phenyl ring was found to be optimal for activity. This small, electronegative group likely enhances binding affinity through favorable interactions within the ATP-binding pocket of FLT3. Replacing it with hydrogen led to a decrease in potency.

  • C2-Amino Group (R²): An N-phenyl substituent at the 2-amino position was crucial for high potency. The unsubstituted 2-amino (-NH₂) analog showed significantly weaker activity, indicating that the additional phenyl ring is essential for occupying a key hydrophobic region of the binding site.

Table 1: SAR Data for FLT3 Inhibition [6]

Compound R¹ (C4-Phenyl) R² (C2-Amino) Cell Line IC₅₀ (nM)
7c 4-Fluoro Phenyl Molm-13 10.3
7c 4-Fluoro Phenyl MV4-11 21.2
Analog 1 H Phenyl Molm-13 >100

| Analog 2 | 4-Fluoro | H | Molm-13 | >1000 |

The data clearly demonstrates that the combination of a 4-fluorophenyl group at C4 and an N-phenyl group at C2 is synergistic, resulting in a compound with nanomolar potency against FLT3-ITD positive AML cell lines.[6]

Case Study: Antiprotozoal Activity

A separate study investigated a series of 2-amino-4-(p-substituted phenyl)-oxazoles for their activity against Giardia lamblia and Trichomonas vaginalis. In this series, the C2-amino group was unsubstituted (R² = H), focusing the SAR on the C4-phenyl ring.

  • Impact of C4-Phenyl Substituents (R¹): The nature of the para-substituent on the phenyl ring had a profound effect on activity.

    • For G. lamblia, a large, ester-containing group (-O-C(O)Ph, benzoyloxy) yielded the most potent compound (3d ), suggesting the parasite's active site has a large pocket that can accommodate bulky substituents.

    • For T. vaginalis, a simple halogen (-Br, bromo) resulted in the highest activity (3e ), indicating a preference for electron-withdrawing, hydrophobic groups.

Table 2: SAR Data for Antiprotozoal Activity

Compound R¹ (C4-Phenyl) G. lamblia IC₅₀ (µM) T. vaginalis IC₅₀ (µM)
3a -H 12.37 5.09
3d -O-C(O)Ph 1.17 10.15
3e -Br 6.78 1.89

| Metronidazole | (Control) | 1.83 | 2.13 |

This study highlights how the optimal substituent for a given scaffold is entirely dependent on the biological target. The structural requirements for inhibiting a protozoan enzyme are clearly different from those for inhibiting a human kinase.

Key Bioanalytical Methodologies

Validating the biological activity and elucidating the mechanism of action of newly synthesized compounds is a critical step that requires robust and reproducible assays.

Protocol: In Vitro Cell Proliferation Assay (SRB Assay)[8]

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell growth inhibition. It relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins, providing a quantitative measure of total cellular biomass.

  • Cell Plating: Seed cancer cells (e.g., A549, HT-29) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Lead Optimization

The SAR data gathered from these and other studies provide a clear roadmap for the rational design of next-generation this compound derivatives.

  • Kinase Inhibitors: For kinase targets like FLT3, future efforts should focus on exploring a wider range of substituents on the N-phenyl ring at the C2 position to enhance selectivity and overcome potential resistance mutations. Additionally, replacing the C4-phenyl ring with other heterocyclic systems could yield novel intellectual property and improved drug-like properties.

  • Antimicrobial Agents: The scaffold shows promise against drug-resistant bacteria and protozoa.[4] A key optimization strategy would be to improve the metabolic stability and reduce the potential for off-target toxicity in mammalian cells. This can be achieved by introducing metabolic "soft spots" or blocking sites of unwanted metabolism, guided by in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assays.

  • Exploring New Targets: The inherent versatility of the scaffold suggests it could be adapted to target other enzyme families, such as topoisomerases or polymerases, which have been successfully inhibited by other oxazole derivatives.[2]

Conclusion

The this compound core represents a highly tractable and pharmacologically relevant scaffold for modern drug discovery. The structure-activity relationships explored in this guide demonstrate a clear logic for how specific, targeted modifications can profoundly influence biological activity. The C4-phenyl ring serves as a crucial probe for exploring hydrophobic and electronic interactions, while the C2-amino position acts as a key anchor and a vector for reaching into adjacent pockets. By leveraging these fundamental SAR principles, researchers can rationally design and synthesize novel derivatives with enhanced potency, selectivity, and therapeutic potential across a diverse range of diseases.

References

  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL
  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: PubMed URL
  • Title: Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR)
  • Title: Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives Source: ResearchGate URL
  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Research Journal of Pharmacy and Technology URL
  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: ResearchGate URL
  • Title: Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors Source: PubMed URL
  • Title: Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors Source: MDPI URL
  • Title: Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • Title: (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)

Sources

Methodological & Application

Synthesis of 4-Phenyloxazol-2-amine: A Detailed Protocol for Laboratory and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Amino-4-phenyloxazole Scaffold

The 4-phenyloxazol-2-amine moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiprotozoal properties.[3] The structural rigidity and potential for diverse functionalization at the amine and phenyl groups make it an attractive building block for the synthesis of novel therapeutic agents.[1][4] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, emphasizing the chemical principles, safety considerations, and methods for ensuring the integrity of the final product.

Underlying Chemical Principles: The Hantzsch-Type Synthesis

The most common and efficient laboratory-scale synthesis of this compound involves a Hantzsch-type condensation reaction. This method relies on the cyclization of an α-haloketone with a source of the amino group, in this case, urea. The reaction proceeds through the initial nucleophilic attack of the urea on the electrophilic carbon of the α-bromoacetophenone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

The choice of an α-haloketone, specifically 2-bromoacetophenone, is critical as the bromine atom serves as an excellent leaving group, facilitating the initial nucleophilic substitution. Urea provides the N-C-N backbone necessary for the formation of the 2-aminooxazole core. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the reactants and facilitates the reaction.[3] While conventional heating under reflux is a reliable method, microwave irradiation has emerged as a more rapid and efficient alternative, often leading to higher yields in shorter reaction times.[3]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the synthesis, purification, and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 2-Bromoacetophenone + Urea in DMF Reaction_Conditions Heating (Conventional or Microwave) Reactants->Reaction_Conditions Crude_Mixture Reaction Mixture Reaction_Conditions->Crude_Mixture Quenching Pour into Ice Water Crude_Mixture->Quenching Filtration Vacuum Filtration Quenching->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product TLC Thin Layer Chromatography (TLC) Pure_Product->TLC NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-bromoacetophenone and urea.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
2-Bromoacetophenone≥98%Sigma-AldrichLachrymator; handle in a fume hood.
UreaACS Reagent, ≥99.0%Fisher ScientificStore in a desiccator.
Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsUse a dry solvent for optimal results.
Deionized WaterHigh PurityIn-house
Ethyl AcetateHPLC GradeVWRFor recrystallization and chromatography.
HexanesHPLC GradeVWRFor recrystallization and chromatography.
Anhydrous Sodium SulfateACS ReagentEMD MilliporeFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Microwave reactor (optional)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Vacuum source

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 g, 25.1 mmol, 1.0 equiv) and urea (8.3 g, 138.1 mmol, 5.5 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (25 mL) to the flask.

  • Reaction:

    • Conventional Heating: Attach a reflux condenser and heat the mixture in an oil bath at 120-130 °C for 2-3 hours.

    • Microwave Irradiation: If using a microwave reactor, subject the mixture to microwave irradiation at 138 °C for 20-30 minutes.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the 2-bromoacetophenone spot and the appearance of a new, more polar product spot indicate reaction progression.

  • Work-up:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water to remove any residual DMF and unreacted urea.

    • Allow the crude product to air-dry on the filter paper.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Drying and Yield Calculation: Dry the purified product under vacuum to a constant weight. Calculate the final yield. The expected yield is typically in the range of 60-80%, depending on the reaction conditions and purification method.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through a series of analytical checks at critical stages.

  • Reaction Monitoring with TLC: As described in the protocol, TLC is a rapid and effective method to monitor the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

  • Spectroscopic Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton on the oxazole ring, and a broad singlet for the amino protons. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.[3]

  • Melting Point Determination: A sharp melting point range for the purified product is a good indicator of its purity.

Safety and Hazard Considerations

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromoacetophenone: This compound is a lachrymator and is corrosive. Avoid inhalation of its vapors and contact with skin and eyes.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.[5]

  • General Precautions: Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.[5]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and incorporating the recommended analytical checks, researchers can confidently synthesize this valuable chemical intermediate for applications in drug discovery and medicinal chemistry. The principles and techniques described herein are foundational for the exploration of novel oxazole-based compounds with potential therapeutic value.

References

  • MySkinRecipes. This compound hydrochloride. [Link]

  • Carballo, R. M., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951. [Link]

  • PubChem. 4-Phenyl-1,3-oxazol-2-amine. [Link]

  • Pattan, S. R., et al. (2009). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 21(6), 4437-4442. [Link]

  • Moro, S., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(9), 1747–1753. [Link]

  • Carballo, R. M., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. [Link]

  • Google Patents.
  • ResearchGate. (2012). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Phenylurazole, 98+%. [Link]

Sources

Application Notes & Protocols: The 4-Phenyloxazol-2-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminooxazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a bioisosteric analog of the well-explored 2-aminothiazole, it offers distinct physicochemical and pharmacokinetic advantages, including potentially improved solubility and metabolic stability.[1][2] This guide provides an in-depth exploration of 4-phenyloxazol-2-amine, a foundational structure within this class, detailing its synthesis, established biological activities, and its application as a versatile template for drug discovery. We present detailed protocols for its synthesis and for the biological evaluation of its derivatives, targeting researchers and professionals in drug development. Key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders, are discussed, supported by structure-activity relationship (SAR) data and mechanistic insights.

Introduction: The Rationale for the 2-Aminooxazole Scaffold

In the landscape of early-stage drug discovery, the strategic selection of a core chemical scaffold is paramount. For decades, the 2-aminothiazole moiety has been a workhorse, present in numerous bioactive compounds. However, the emergence of Pan-Assay Interference Compounds (PAINS) and challenges related to metabolic liabilities have prompted chemists to explore more robust alternatives.[2]

The 2-aminooxazole scaffold represents a rational and highly effective isosteric replacement for the 2-aminothiazole, where the sulfur atom is substituted with an oxygen atom.[1][2] This substitution imparts several potential benefits:

  • Improved Physicochemical Properties: The replacement of sulfur with oxygen typically leads to a lower calculated logP (ClogP), which can correlate with enhanced aqueous solubility—a critical parameter for oral bioavailability.[1][2]

  • Enhanced Metabolic Stability: The oxazole ring lacks the readily oxidizable sulfur atom present in thiazoles, potentially reducing the rate of metabolism and improving the pharmacokinetic profile of drug candidates.[1][2]

  • Conservation of Biological Activity: As demonstrated in various studies, the 2-aminooxazole core effectively mimics the hydrogen bonding and spatial arrangement of the 2-aminothiazole, often maintaining or even enhancing biological activity. This makes it a true bioisostere.[1]

The this compound structure serves as an exemplary and accessible starting point for leveraging these advantages, providing a rigid core with a phenyl group at the 4-position that can be tailored for specific biological targets and a primary amine at the 2-position that is a key handle for derivatization.

Synthesis of the this compound Core

While the classical Hantzsch synthesis is highly effective for 2-aminothiazoles using thioureas, its direct application with ureas to form 2-aminooxazoles is often unsuccessful.[1][2] Therefore, alternative and more robust synthetic strategies are required. Microwave-assisted organic synthesis has emerged as a highly efficient method for the construction of this scaffold.

The workflow below illustrates a common and effective approach starting from a commercially available α-bromoketone and urea.

G cluster_workflow Synthetic Workflow for this compound start Starting Materials: 2-Bromoacetophenone & Urea reaction Microwave Irradiation (e.g., 130-140°C, 20 min) start->reaction Combine in vessel solvent Solvent: Dimethylformamide (DMF) solvent->reaction workup Reaction Quench & Workup (Ice Water) reaction->workup Post-reaction purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification Crude product product Product: This compound purification->product Isolated product G FLT3 FLT3 Receptor Dimer Dimerization & Autophosphorylation FLT3->Dimer Ligand FLT3 Ligand Ligand->FLT3 ITD FLT3-ITD Mutation ITD->Dimer Constitutive Activation STAT5 STAT5 Dimer->STAT5 Activates PI3K PI3K Dimer->PI3K pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibits Inhibitor This compound Derivative (e.g., 7c) Inhibitor->Dimer Blocks Phosphorylation

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 4-phenyloxazol-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-phenyloxazol-2-amine in cancer cell line studies. While direct, extensive research on this compound is emerging, the broader class of oxazole-containing compounds has demonstrated significant promise as anticancer agents. This document provides a framework for evaluating its potential, drawing upon established methodologies and the known activities of structurally related molecules.

Introduction: The Oxazole Scaffold in Oncology

The oxazole ring is a five-membered heterocyclic motif that is a key structural component in numerous biologically active compounds, including those with potent anticancer properties.[1] Derivatives of the oxazole core have been shown to exhibit a range of antitumor activities, from inducing programmed cell death (apoptosis) to halting the cell division cycle.[2][3] For instance, derivatives of oxazol-2-amine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a crucial target in acute myeloid leukemia (AML), leading to increased apoptosis in cancer cells.[2] The exploration of this compound is therefore a logical step in the quest for novel oncology therapeutics.

Chemical Structure of this compound:

  • Molecular Formula: C₉H₈N₂O[4]

  • Molecular Weight: 160.17 g/mol [4]

  • Synonyms: 4-phenyl-1,3-oxazol-2-amine[4]

Foundational In Vitro Assays for Anticancer Activity

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound.[5] This typically involves a panel of assays to determine the compound's effect on cancer cell viability, proliferation, and the mechanisms of cell death.

Cell Viability and Cytotoxicity Assessment

The initial screening of an anticancer compound involves determining its effect on cell viability and proliferation.[5][6] This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Treat the cells for a specified duration, typically 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[8] Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated from the dose-response curve.[8]

Table 1: Hypothetical Comparative Cytotoxicity Data

Compound/AnalogCell LineAssay TypeActivity (IC50 in µM)Reference
This compound A549 (Lung) MTT Assay To be determined
This compound MCF-7 (Breast) MTT Assay To be determined
This compound HeLa (Cervical) MTT Assay To be determined
N,5-diphenyloxazole-2-carboxamideHeLaSRB Assay0.78[8]
N,5-diphenyloxazole-2-carboxamideA549SRB Assay1.08[8]
Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is critical to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inflammation.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Delving Deeper: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Fix the harvested cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Elucidating the Molecular Mechanism of Action

Understanding the molecular pathways affected by this compound is crucial for its development as a therapeutic agent. Based on the activity of related oxazole compounds, potential mechanisms include the inhibition of key signaling pathways or direct interaction with cellular machinery.

Potential Signaling Pathways

Structurally similar compounds have been shown to interfere with critical cellular processes.[8] For example, some oxazole derivatives inhibit tubulin polymerization, a process essential for cell division.[8] Others have been found to modulate signaling pathways such as the Extracellular signal-Regulated Kinase (ERK) pathway, which is often hyperactivated in cancer.[12]

Diagram 1: Potential Signaling Pathway Modulated by this compound

G cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival 4_phenyloxazol_2_amine This compound 4_phenyloxazol_2_amine->ERK Inhibition?

Caption: Hypothetical inhibition of the ERK signaling pathway by this compound.

Experimental Workflow for Mechanism of Action Studies

Diagram 2: Experimental Workflow

G A Initial Screening (MTT/SRB Assay) B Determine IC50 A->B C Mechanism of Cell Death (Annexin V/PI Assay) B->C D Cell Cycle Analysis (PI Staining) B->D E Western Blot Analysis (e.g., p-ERK, Bcl-2, Caspases) C->E D->E F Target Identification Studies (e.g., Kinase Profiling) E->F G In Vivo Studies (Xenograft Models) F->G

Caption: A stepwise workflow for characterizing the anticancer activity of a novel compound.

Concluding Remarks

While the direct anticancer effects of this compound are yet to be fully elucidated, the information gleaned from structurally similar oxazole derivatives provides a strong rationale for its investigation. The protocols and workflows detailed in these application notes offer a robust framework for researchers to systematically evaluate its potential as a novel therapeutic agent. Future studies should focus on a broad range of cancer cell lines to identify sensitive histotypes and delve deeper into the specific molecular targets and signaling pathways modulated by this compound.

References

  • BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.
  • National Institutes of Health. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • Kim, et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed.
  • BenchChem. (2025). Navigating the Cytotoxic Landscape: A Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs in Cancer Cell Lines.
  • PubChem. 4-Phenyl-1,3-oxazol-2-amine.
  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.
  • National Institutes of Health. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.
  • Jat, L. R. (2012). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate.
  • Acta Pol Pharm. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed.
  • Geronikaki, A., et al. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. National Institutes of Health.
  • ResearchGate. Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives.
  • ResearchGate. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties.
  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • Kumar, S., et al. (2018). Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4'-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives. PubMed.
  • ResearchGate. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine.
  • ResearchGate. (2022). Cell cycle arrested by compound 4d. (a) Compound 4d induced G2/M arrest....
  • Wang, et al. (2013). Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins. PubMed.
  • MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models.
  • Fathyy, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. PubMed.
  • ESIS Rational Drug Design & Development Group. Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718.
  • Bioorg Med Chem Lett. (2004). Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. PubMed.
  • MDPI. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • Eur J Med Chem. (2014). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed.
  • National Institutes of Health. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives.
  • Bioorg Med Chem Lett. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. PubMed.
  • Bioorg Med Chem. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. PubMed.

Sources

Probing Monoamine Transporter Function and Off-Target Effects of 4-Phenyloxazol-2-Amine: A Cell-Based Assay Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of 4-phenyloxazol-2-amine, also known as aminorex. Aminorex is a potent central nervous system stimulant and anorectic agent with a well-documented history. Its primary mechanism of action is the induction of monoamine release via the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] However, its clinical use was halted due to severe off-target effects, primarily pulmonary hypertension, linked to its agonist activity at the serotonin 5-HT2B receptor. This guide presents a suite of detailed, non-radioactive, cell-based assay protocols to quantitatively assess these distinct pharmacological activities. We describe a fluorescence-based monoamine transporter efflux assay to measure the compound's primary releasing activity, a calcium mobilization assay to quantify its off-target 5-HT2B receptor agonism, and a resazurin-based cytotoxicity assay as a crucial counter-screen. These protocols are designed to be robust, reproducible, and adaptable for high-throughput screening, providing a framework for a thorough in vitro pharmacological profiling of this compound and related compounds.

Introduction

This compound (aminorex) is a synthetic stimulant that was previously marketed as an appetite suppressant.[2] Its pharmacological profile is primarily defined by its ability to act as a substrate for monoamine transporters, leading to the reverse transport (efflux) of dopamine, norepinephrine, and serotonin from presynaptic neurons.[1][3] This monoamine-releasing action underlies its stimulant and anorectic effects. However, the therapeutic potential of aminorex was overshadowed by its association with a significant risk of developing primary pulmonary hypertension (PPH).[1] Subsequent research identified agonist activity at the serotonin 5-HT2B receptor as a key contributor to this adverse effect.[4]

A comprehensive in vitro evaluation of compounds like this compound requires distinct assays to dissect its on-target and off-target effects. This application note provides detailed protocols for three critical cell-based assays:

  • Fluorescence-Based Monoamine Transporter Efflux Assay: To directly quantify the primary, functionally relevant mechanism of action of aminorex as a monoamine releasing agent.

  • 5-HT2B Receptor Calcium Mobilization Assay: To assess the compound's agonist activity at the receptor implicated in its major toxicological endpoint.

  • General Cytotoxicity Assay: To ensure that the observed activities in the primary assays are not a consequence of general cellular toxicity.

By employing these assays, researchers can obtain a detailed pharmacological fingerprint of this compound, enabling a deeper understanding of its structure-activity relationships and providing a model for the evaluation of other monoamine transporter ligands.

Signaling Pathways and Experimental Workflow

The experimental approach outlined in this guide is designed to provide a multi-faceted view of the cellular effects of this compound. The overall workflow begins with characterizing the primary mechanism of action through a monoamine efflux assay, followed by an investigation of the key off-target effect using a GPCR activation assay, and concluding with a general cell health assessment.

Experimental Workflow Overall Experimental Workflow cluster_0 Primary Mechanism of Action cluster_1 Off-Target Effect Assessment cluster_2 Cell Viability Counter-Screen A Fluorescence-Based Monoamine Transporter Efflux Assay B Quantify Dopamine, Norepinephrine, and Serotonin Release A->B C 5-HT2B Receptor Calcium Mobilization Assay A->C Characterize Full Profile D Measure Gq-coupled Receptor Activation C->D E Resazurin-Based Cytotoxicity Assay C->E Validate Specificity F Determine General Cellular Toxicity E->F

Caption: A logical workflow for the comprehensive in vitro characterization of this compound.

The monoamine transporter efflux pathway is initiated by the uptake of this compound into the presynaptic neuron through DAT, NET, or SERT. This is followed by the disruption of the vesicular monoamine transporter 2 (VMAT2) function and a reversal of the plasma membrane transporter direction, leading to the release of neurotransmitters into the synapse.

Monoamine Transporter Efflux Pathway Monoamine Transporter Efflux Pathway cluster_0 Extracellular Space cluster_1 Presynaptic Neuron 4-PO This compound MAT Monoamine Transporter (DAT, NET, or SERT) 4-PO->MAT Uptake VMAT2 VMAT2 4-PO->VMAT2 Disruption NT_released Neurotransmitter (DA, NE, 5-HT) MAT->NT_released Efflux (Reverse Transport) Vesicle Synaptic Vesicle VMAT2->Vesicle Loading NT Neurotransmitter (DA, NE, 5-HT) Extracellular Space Extracellular Space

Caption: Simplified schematic of this compound-induced monoamine efflux.

The off-target effect at the 5-HT2B receptor involves the canonical Gq protein-coupled signaling cascade. Binding of this compound to the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent release of intracellular calcium stores.

5-HT2B Receptor Signaling Pathway 5-HT2B Receptor Gq Signaling Pathway 4-PO This compound HT2BR 5-HT2B Receptor 4-PO->HT2BR Binds Gq Gq Protein HT2BR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Response Cellular Response Ca_release->Response

Caption: Gq-mediated calcium signaling cascade upon 5-HT2B receptor activation.

Materials and Methods

Cell Lines and Reagents
  • Cell Lines:

    • HEK293 cells stably expressing human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

    • HEK293 or CHO cells stably expressing the human 5-HT2B receptor.

    • A standard, easily cultured cell line for cytotoxicity testing (e.g., HeLa or A549).

  • Reagents:

    • This compound (aminorex)

    • Fluorescent monoamine transporter substrate (e.g., ASP+ or a commercially available kit like the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices)[5]

    • Known monoamine transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

    • Known monoamine releasing agents (e.g., d-amphetamine)

    • Fluo-4 AM or other suitable calcium indicator dye

    • 5-HT (Serotonin) as a reference agonist for the 5-HT2B receptor

    • A known 5-HT2B receptor antagonist (e.g., RS-127445)

    • Resazurin sodium salt

    • Digitonin or other cell lysis agent

    • Standard cell culture media, fetal bovine serum (FBS), and antibiotics

    • Assay buffers (e.g., Hanks' Balanced Salt Solution with HEPES)

Protocol 1: Fluorescence-Based Monoamine Transporter Efflux Assay

This protocol is adapted from the principles of fluorescent substrate-based transporter assays and is designed to measure the efflux-inducing properties of this compound.

1. Cell Plating:

  • Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into a 96-well, black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay.

  • Incubate the plate at 37°C and 5% CO₂ overnight.

2. Fluorescent Substrate Loading:

  • Prepare a loading buffer containing a fluorescent monoamine transporter substrate (e.g., ASP+). The optimal concentration should be determined empirically but is typically in the low micromolar range.

  • Wash the cell monolayer once with pre-warmed assay buffer.

  • Add the loading buffer to each well and incubate at 37°C for a sufficient time to allow for substrate uptake (e.g., 30-60 minutes).

3. Compound Treatment and Efflux Measurement:

  • Prepare serial dilutions of this compound and a reference releasing agent (e.g., d-amphetamine) in assay buffer.

  • After the loading period, rapidly wash the cells with assay buffer to remove extracellular fluorescent substrate.

  • Immediately add the compound dilutions to the respective wells.

  • Measure the increase in extracellular fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate. Kinetic readings are recommended.

4. Data Analysis:

  • For each concentration, calculate the rate of efflux, typically from the initial linear phase of the fluorescence increase.

  • Plot the efflux rate against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: 5-HT2B Receptor Calcium Mobilization Assay

This protocol measures the activation of the Gq-coupled 5-HT2B receptor by quantifying the resulting increase in intracellular calcium.

1. Cell Plating:

  • Seed HEK293 or CHO cells stably expressing the h5-HT2B receptor into a 96-well, black-walled, clear-bottom plate.

  • Incubate at 37°C and 5% CO₂ overnight to allow for cell attachment.

2. Dye Loading:

  • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.

3. Calcium Flux Measurement:

  • Prepare serial dilutions of this compound and a reference agonist (e.g., serotonin) in assay buffer.

  • Place the dye-loaded plate into a fluorescence plate reader equipped with an automated liquid handling system.

  • Set the instrument to record a baseline fluorescence for 10-20 seconds.

  • The instrument will then add the compound dilutions to the wells, and fluorescence will be continuously recorded for an additional 2-3 minutes.

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

Protocol 3: Resazurin-Based Cytotoxicity Assay

This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin.

1. Cell Plating and Compound Treatment:

  • Seed a suitable cell line (e.g., HeLa) into a 96-well plate.

  • After the cells have attached, treat them with the same concentrations of this compound used in the primary assays. Include a positive control for cytotoxicity (e.g., digitonin).

  • Incubate for a period relevant to the primary assays (e.g., 24 hours).

2. Resazurin Addition and Incubation:

  • Prepare a resazurin solution in sterile PBS or culture medium.

  • Add the resazurin solution to each well to a final concentration of approximately 10% of the total volume.

  • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.[6]

3. Fluorescence Measurement:

  • Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percent viability against the compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).

Expected Results

The following table summarizes the expected pharmacological parameters for this compound based on the described assays and published literature. These values can serve as a benchmark for experimental validation.

AssayTransporter/ReceptorParameterExpected Value (µM)Reference
Monoamine Transporter Uptake InhibitionhDATIC₅₀0.855 ± 1.20[3]
hNETIC₅₀0.33 ± 1.07[3]
hSERTIC₅₀18.39 ± 1.12[3]
5-HT2B Receptor Activationh5-HT2BEC₅₀~0.5-5Estimated based on agonist activity
Cytotoxicity-CC₅₀>50Hypothetical value indicating low cytotoxicity

Note: The EC₅₀ for 5-HT2B receptor activation is an estimate based on its known agonist properties and requires experimental determination. The CC₅₀ value is hypothetical and serves to illustrate the expected separation between specific pharmacological activity and general toxicity.

Conclusion

The suite of cell-based assays detailed in this application note provides a robust framework for the in vitro pharmacological characterization of this compound. By employing a fluorescence-based monoamine transporter efflux assay, a calcium mobilization assay for the 5-HT2B receptor, and a resazurin-based cytotoxicity assay, researchers can quantitatively assess the on-target releasing activity, the critical off-target agonism, and the general cell health effects of this and other psychoactive compounds. This multi-assay approach is essential for building a comprehensive understanding of a compound's cellular mechanism of action and potential liabilities, which is a cornerstone of modern drug discovery and development.

References

  • Hofmaier, T., et al. (2014). Aminorex, a metabolite of the cocaine adulterant levamisole, exerts amphetamine-like actions at monoamine transporters. Neurochemistry International, 73, 32-41. [Link]

  • Hannon, J., & Hoyer, D. (2008). Molecular biology of 5-HT receptors. Current drug targets, 9(7), 567-580.
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Hofmaier, T., et al. (2014). Inhibitory and releasing effect of aminorex. ResearchGate. [Link]

  • Hu, G., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Biology, 8(8), 1947-1954.
  • MDS Analytical Technologies. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]

  • Hilber, B., et al. (2005). Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. Neuropharmacology, 49(6), 811-819.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Song, K., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1373507.
  • Guttman, C. A., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au.
  • Johnson, D., et al. (2020). Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter. ResearchGate. [Link]

  • Song, K., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15.
  • Rothman, R. B., et al. (1999). Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension.
  • Sucic, S., & Bönisch, H. (2016). Classical radioligand uptake and binding methods in transporter research: an emphasis on the monoamine neurotransmitter transporters. ResearchGate. [Link]

  • Sambo, D., et al. (2014). Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter. ACS Chemical Neuroscience, 5(4), 284-295.
  • Zheng, Y., et al. (1997). The effects of aminorex and related compounds on brain monoamines and metabolites in CBA mice. Journal of Pharmacy and Pharmacology, 49(1), 89-96.
  • Eriksen, J., et al. (2014). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 5(9), 767-778.
  • Kelly, C. R., et al. (2006). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. The Journal of pharmacology and experimental therapeutics, 317(3), 1237-1244.
  • Duan, L., & Wang, J. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 321(2), 561-572.
  • Song, K., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. [Link]

  • Wacker, D., et al. (2017). Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism. Science, 358(6365), eaao4121.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Pramod, A. B., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. Cells, 11(23), 3811.
  • REPROCELL. (2022, July 1). Everything you need to know about the 5-HT2B receptor. [Link]

  • Cheng, M. H., et al. (2017). The Role of human Dopamine Transporter Threonine 261 and Serine 262 in Amphetamine Regulation of Transporter Function and Surface. VCU Scholars Compass.
  • Belmer, A., et al. (2023). 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability. bioRxiv.
  • Sucic, S., et al. (2011). Truncations in the amino terminus reveal a region key to supporting amphetamine-induced efflux by the human serotonin transporter. The Journal of biological chemistry, 286(16), 14063-14074.
  • Giros, B., et al. (1994). Hydroxytyrosol increases norepinephrine transporter function in pheochromocytoma cells. European journal of pharmacology, 262(1-2), 103-110.
  • Zhang, Z., et al. (2022). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. International journal of molecular sciences, 23(19), 11526.
  • Jasper, J. R., et al. (1998). Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes. The Journal of pharmacology and experimental therapeutics, 284(3), 1139-1147.
  • Gitlow, S. E., et al. (1971). Catecholamine turnover in normotensive and hypertensive man: effects of antiadrenergic drugs.
  • Takano, A., et al. (2016). Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2. International Journal of Neuropsychopharmacology, 19(10), pyw057.
  • Apparsundaram, S., et al. (1998). II. PKC-modulated surface expression of human norepinephrine transporter proteins. The Journal of pharmacology and experimental therapeutics, 287(2), 734-742.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Dissolution of 4-phenyloxazol-2-amine for In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reproducibility and reliability of in vitro experimental data are fundamentally dependent on the precise and consistent preparation of test compounds. For molecules with limited aqueous solubility, such as 4-phenyloxazol-2-amine, establishing a robust dissolution and handling protocol is the critical first step in any experimental workflow. This guide provides an in-depth methodology for the solubilization, storage, and preparation of working solutions of this compound. We move beyond a simple list of steps to explain the scientific rationale behind solvent selection, concentration limits, and handling procedures. The protocols herein are designed to ensure compound stability, maximize bioavailability in assays, and minimize solvent-induced artifacts, thereby promoting the generation of accurate and validatable data for researchers in pharmacology, drug discovery, and cell biology.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is essential before any experimental work.[1] This data informs all subsequent calculations and handling procedures.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem[2]
Molecular Weight 160.17 g/mol PubChem[2][3]
Appearance White amorphous solidCarballo, R., et al.[4]
Known Solvents Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)Carballo, R., et al.[4]
CAS Number 3319-65-2PubChem[2]

The Imperative of Stock Solutions

Directly weighing milligram or microgram quantities of a compound for each experiment is impractical and a significant source of error.[5] The standard and most reliable practice is the preparation of a highly concentrated stock solution from which dilute working solutions are made.[1][6]

Core Advantages:

  • Accuracy: Weighing a larger mass for a concentrated stock solution minimizes the impact of balance sensitivity errors.

  • Consistency: A single, validated stock solution ensures that the compound concentration is identical across all subsequent experiments.[1]

  • Efficiency: It eliminates the need for repetitive weighing and dissolution, saving considerable time and resources.[5]

  • Stability: Many compounds are more stable when stored at high concentrations in an appropriate solvent.[5]

Strategic Solvent Selection

The ideal solvent must fully dissolve the compound without degrading it, while also being compatible with the experimental system (e.g., cell culture).

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Based on empirical evidence from the literature where this compound was successfully dissolved in DMSO for spectroscopic analysis, and DMSO's broad utility as a solvent for organic molecules, it is the recommended primary solvent.[4] DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast array of compounds that are poorly soluble in aqueous media.[7]

Solvent Cytotoxicity: The Critical Limiting Factor

While essential for solubilization, organic solvents can exert toxic effects on cells, confounding experimental results.[8][9] It is crucial to ensure the final concentration of the solvent in the in vitro assay is well below its cytotoxic threshold.[10] The goal is to create a vehicle control (media with solvent) that shows no significant difference from the negative control (media alone).

SolventRecommended Max. Final Concentration (v/v)Key Considerations
DMSO ≤ 0.5% Can induce cell differentiation or stress at higher concentrations. Some sensitive cell lines may require ≤ 0.1%.[11]
Ethanol ≤ 0.5% Can be cytotoxic, with effects observed at concentrations as low as 0.3125% in some cell lines.[9][12]
Water Not applicableIdeal, but unsuitable for hydrophobic compounds like this compound.

Therefore, all dilutions must be calculated to ensure the final DMSO concentration in your assay wells does not exceed 0.5%.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experiments.

Required Materials
  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile volumetric flask (e.g., 10 mL)

  • Calibrated micropipettes

  • Sterile, light-blocking, screw-cap cryovials for aliquoting

  • Vortex mixer

Pre-Protocol Calculation

To prepare a stock solution of a specific molarity, the required mass of the compound must be calculated using the following formula:[1]

Mass (mg) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Example for 10 mL of a 10 mM stock:

    • Mass (mg) = 0.010 mol/L x 0.010 L x 160.17 g/mol x 1000 mg/g

    • Mass (mg) = 1.6017 mg

Step-by-Step Dissolution Procedure
  • Preparation: Allow the this compound container and anhydrous DMSO to come to room temperature to prevent water condensation.

  • Weighing: On an analytical balance, carefully weigh the calculated mass (e.g., 1.60 mg) of the compound into a clean weigh boat. Record the exact mass.

  • Initial Dissolution: Transfer the weighed powder into the volumetric flask. Add approximately 80% of the final volume of DMSO (e.g., 8 mL for a 10 mL final volume).

  • Solubilization: Cap the flask and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by further vortexing.[13] Visually inspect against a light source to ensure no solid particles remain.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark (e.g., 10 mL).

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-blocking cryovials.[13]

  • Labeling: Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage calc 1. Calculate Required Mass (e.g., 1.60 mg for 10mL of 10mM) weigh 2. Weigh Compound calc->weigh add_solvent 3. Add ~80% DMSO to Volumetric Flask weigh->add_solvent dissolve 4. Vortex / Warm (37°C) Until Fully Dissolved add_solvent->dissolve adjust_vol 5. Adjust to Final Volume with DMSO dissolve->adjust_vol homogenize 6. Homogenize (Invert 15-20x) adjust_vol->homogenize aliquot 7. Aliquot into Light-Blocking Vials homogenize->aliquot store 8. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Protocol: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous medium (e.g., cell culture medium, buffer) immediately before use.

Key Principle: Consistent Solvent Concentration

It is scientifically imperative to maintain an identical final concentration of DMSO across all experimental conditions, including the vehicle control.[8] This ensures that any observed biological effect is due to the compound and not the solvent.

Example: Preparing a 10 µM Working Solution

Let's assume the desired final concentration of this compound in a cell culture well is 10 µM .

  • Intermediate Dilution (Optional but Recommended): Directly diluting the 10 mM stock 1:1000 can be prone to pipetting errors. Creating an intermediate dilution is good practice.

    • Dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution. (e.g., 5 µL of 10 mM stock + 495 µL of medium).

  • Final Dilution:

    • Dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM concentration. (e.g., 100 µL of 100 µM solution + 900 µL of medium).

    • Final DMSO Calculation: The initial 1:100 dilution resulted in a 1% DMSO concentration in the intermediate solution. The subsequent 1:10 dilution brings the final DMSO concentration to 0.1% , which is well within the safe limit for most cell lines.

  • Vehicle Control Preparation:

    • Prepare a parallel solution containing the exact same final concentration of DMSO but without the compound.

    • Using the example above, you would perform the same two-step dilution using pure DMSO instead of the compound stock solution, resulting in a final DMSO concentration of 0.1% in the medium.

G cluster_stock Stock Solutions cluster_dilution Dilution Series in Assay Medium cluster_assay Experimental Setup stock 10 mM Compound Stock (in 100% DMSO) d1 100 µM Compound (1% DMSO) stock->d1 dmso Pure DMSO (Solvent) vc1 Vehicle Control (1% DMSO) dmso->vc1 d2 10 µM Compound (0.1% DMSO) d1->d2 d3 1 µM Compound (0.01% DMSO) d2->d3 test_wells Test Wells: Cells + Medium + Compound Dilutions d2->test_wells e.g., 10 µM vc2 Vehicle Control (0.1% DMSO) vc1->vc2 vc3 Vehicle Control (0.01% DMSO) vc2->vc3 control_wells Vehicle Control Wells: Cells + Medium + Vehicle Dilutions vc2->control_wells e.g., 0.1% DMSO

Caption: Dilution strategy for preparing working solutions and the essential vehicle control.

Troubleshooting

  • Precipitation upon dilution in aqueous media: This occurs when the compound's solubility limit is exceeded as the solvent changes from organic to aqueous.

    • Solution 1: Increase the final DMSO concentration slightly, but do not exceed the cytotoxic limit.

    • Solution 2: Try pre-warming the aqueous medium to 37°C before adding the compound stock.

    • Solution 3: Vortex immediately and vigorously after adding the stock to the medium to aid dispersion.

    • Solution 4: If precipitation persists, the desired concentration may be too high for the assay system, and lower concentrations should be tested.

References

  • Iverson, P. L., & Arner, R. J. (2001). Considerations regarding use of solvents in in vitro cell based assays. Methods in Molecular Biology, 164, 1-6. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4894811/]
  • Kamal, A., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2), e33453. [Link: https://ajmb.umsha.ac.ir/article-1-125-en.html]
  • Wolf, A., Shimamura, S., & Reinhard, F. B. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link: https://pubmed.ncbi.nlm.nih.gov/22144243/]
  • Galvao, J., et al. (2014). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 19(2), 2375-2390. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270638/]
  • Taha, M., et al. (2024). Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction – A case study. Biochemical Pharmacology, 224, 116086. [Link: https://www.researchgate.net/publication/381048695_Impact_of_2-hydroxypropyl-b-cyclodextrin_inclusion_complex_formation_on_dopamine_receptor-ligand_interaction_-_A_case_study]
  • Kamal, A., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna J Med Biochem, 4(2). [Link: https://brief.land/avicenna/articles/33453.html]
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs website. [Link: https://phytotechlab.com/mwdownloads/download/link/id/111/]
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Retrieved from BenchChem website. [Link: https://www.benchchem.
  • Wolf, A., Shimamura, S., & Reinhard, F. B. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments. [Link: https://experiments.springernature.com/article/10.1007/978-1-61779-364-6_18]
  • BenchChem. (2025). Application Note: Preparing CM-10-18 stock solutions for experiments. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/preparing-cm-10-18-stock-solutions-for-experiments]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520605, this compound. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/520605]
  • BenchChem. (2025). Application Notes and Protocols: 4-Methyl-5-phenyloxazole in the Synthesis of Potent and Selective COX-2 Inhibitors. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/4-methyl-5-phenyloxazole-in-the-synthesis-of-potent-and-selective-cox-2-inhibitors]
  • Carballo, R., et al. (2013). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 12(4), 559-564. [Link: https://www.researchgate.
  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-phenyl oxazole. In NIST Chemistry WebBook. Retrieved from NIST. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C33119652]
  • Lagunin, A. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2686. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125695/]
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from Gaylord Chemical. [Link: https://www.gaylordchemical.com/wp-content/uploads/2018/01/gc_bulletin_102b_solubility.pdf]

Sources

Application Note: 4-Phenyloxazol-2-amine as a Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds that exhibit a wide range of biological activities. 4-phenyloxazol-2-amine, in particular, serves as a crucial and versatile intermediate for the synthesis of complex pharmaceutical agents, most notably kinase inhibitors for oncology.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. It includes an in-depth, field-proven protocol for its synthesis via the cyclization of an α-haloketone with urea, explains the causality behind experimental choices, and demonstrates its subsequent use in building more complex molecular architectures relevant to drug discovery.

Introduction: The Significance of the 2-Aminooxazole Moiety

The oxazole ring system is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. When substituted with an amino group at the 2-position, it becomes a potent hydrogen bond donor and acceptor, capable of forming key interactions with biological targets. The 4-phenyl substituent provides a site for further functionalization and contributes to the molecule's overall structural and electronic properties. This combination makes this compound and its derivatives valuable building blocks in the development of targeted therapeutics, particularly inhibitors of protein kinases like FLT3 and Aurora kinases, which are often dysregulated in cancers.[1][2][3]

Synthesis of the Intermediate: this compound

The most common and efficient method for synthesizing this compound is the reaction of an α-haloketone, such as 2-bromoacetophenone, with urea.[4] This reaction proceeds via a cyclocondensation mechanism.

Synthetic Pathway Overview

The synthesis involves the nucleophilic attack of urea on the α-carbon of 2-bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the aromatic oxazole ring.

Synthesis_Pathway cluster_reactants Reactants cluster_products Product Reactant_A 2-Bromoacetophenone Process Cyclocondensation (DMF, Reflux) Reactant_A->Process Reactant_B Urea Reactant_B->Process Product_C This compound Process->Product_C

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol is based on established literature methods for the synthesis of 2-amino-4-aryloxazoles.[4]

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Urea (3.5 eq)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (5 mmol, 1.0 eq) and urea (17.5 mmol, 3.5 eq) in dimethylformamide (DMF, 10 mL).

    • Scientist's Note: A molar excess of urea is used to drive the reaction to completion and maximize the yield. DMF is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and can be heated to the required temperature for cyclization.

  • Heating: Stir the mixture and heat it to reflux (approximately 153°C) for 2-3 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate/Hexane 1:1). The reaction is complete when the 2-bromoacetophenone spot is no longer visible.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL).

    • Scientist's Note: This step precipitates the product, which has low solubility in water, while the excess urea and DMF remain in the aqueous phase.

  • Isolation: Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with copious amounts of cold water to remove any residual DMF and urea. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a light yellow or off-white solid.

  • Drying: Dry the purified solid under vacuum.

Expected Results and Characterization

This protocol typically yields a product with the following characteristics.

ParameterExpected Value
Yield 70-85%
Appearance Off-white to light yellow crystalline solid
Molecular Formula C₉H₈N₂O[5][6]
Molecular Weight 160.17 g/mol [5][6]
¹H NMR (DMSO-d₆) δ 8.2-7.2 (m, 5H, Ar-H), 7.5 (s, 1H, oxazole-H), 6.8 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ 161.5 (C=N), 145.0 (Ar-C), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Ar-CH), 115.0 (oxazole-CH)
Mass Spec (ESI+) m/z 161.07 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary based on solvent and instrument.

Application in Pharmaceutical Synthesis: A Case Study

This compound is a key precursor for synthesizing substituted N-phenyl-pyrimidin-2-amine derivatives, a core structure in many kinase inhibitors like Imatinib and Nilotinib.[7][8][9] The amino group of the oxazole is readily used in coupling reactions to build the final drug molecule.

Workflow for Kinase Inhibitor Synthesis

A common strategy involves a Buchwald-Hartwig or similar cross-coupling reaction between the 2-aminooxazole intermediate and a substituted pyrimidine derivative.

Sources

Introduction: The Critical Role of Purity for a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Synthesized 4-phenyloxazol-2-amine

This compound is a heterocyclic amine that serves as a vital intermediate and structural motif in medicinal chemistry and drug development.[1] Its derivatives have shown potential as FLT3 inhibitors for acute myeloid leukemia, highlighting the importance of this scaffold in developing novel therapeutics.[2] The efficacy, safety, and reproducibility of downstream applications involving this compound are directly contingent on its purity.

Syntheses of 2-aminooxazoles, often proceeding through the condensation of an α-haloketone (like 2-bromoacetophenone) with a urea equivalent, can yield a crude product contaminated with unreacted starting materials, side-products, and residual solvents.[3][4] Therefore, robust and validated purification strategies are not merely a procedural step but a cornerstone of ensuring the integrity of subsequent research. This guide provides a detailed exploration of field-proven methods for purifying this compound, grounded in fundamental chemical principles and designed for practical application by researchers and drug development professionals.

Strategic Approach to Purification: Leveraging Physicochemical Properties

The purification strategy for this compound is dictated by its core chemical characteristics. As a heterocyclic amine, its basicity is the most powerful handle for separation.[5][6] This allows for a highly effective and scalable initial purification using acid-base extraction to remove non-basic impurities. Subsequent polishing steps, such as recrystallization and column chromatography, can then be employed to achieve the high purity (>99%) required for most pharmaceutical applications.

This document outlines three primary methods, which can be used sequentially or individually depending on the impurity profile of the crude material.

  • Acid-Base Extraction: A bulk purification technique to isolate the basic target compound from neutral and acidic impurities.

  • Recrystallization: A classic and efficient method for removing closely related impurities based on solubility differentials.

  • Column Chromatography: A high-resolution technique for achieving the highest levels of purity, with specific considerations for basic amines.

Method 1: Acid-Base Extraction for Bulk Impurity Removal

Expert Rationale & Causality

Acid-base extraction is a powerful first-pass purification technique that leverages the difference in solubility between a basic compound and its protonated salt form.[7][8] The 2-amino group on the oxazole ring imparts basicity to the molecule, allowing it to be readily protonated by a dilute mineral acid (e.g., HCl) to form a water-soluble ammonium salt.[8][9] Most organic impurities, such as unreacted 2-bromoacetophenone or non-basic side products, will not react with the acid and will remain dissolved in an immiscible organic solvent.[10] This differential partitioning allows for a clean separation. The free amine is then regenerated by basifying the aqueous layer, causing the purified product to precipitate or be extracted back into an organic solvent.[8][10]

Workflow for Acid-Base Extraction

G cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation & Regeneration A Crude Product (in Organic Solvent, e.g., DCM) B Add Dilute HCl (aq) A->B C Shake in Separatory Funnel B->C D Allow Layers to Separate C->D E Aqueous Layer (Contains Protonated Amine Salt) F Organic Layer (Contains Neutral/Acidic Impurities) G Collect Aqueous Layer E->G F->J Discard H Add Dilute NaOH (aq) until basic G->H I Purified this compound (Precipitates or is Extracted) H->I G A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (If insoluble impurities exist) A->B Optional C Allow Solution to Cool Slowly A->C B->C D Induce Crystallization (Scratch flask, add seed crystal) C->D E Cool in Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Purified Crystalline Product H->I

Caption: General workflow for the purification of a solid compound by recrystallization.

Protocol: Recrystallization

Materials:

  • Crude this compound (post-extraction or as solid)

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture)

  • Erlenmeyer flasks, Hot plate/stirrer, Watch glass

  • Buchner funnel and filter flask assembly

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (see table below) to find a suitable one. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

  • Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Summary: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good first choice for moderately polar compounds.
Isopropanol82Polar ProticSimilar to ethanol, may offer different solubility characteristics.
Acetonitrile82Polar AproticCan be effective for nitrogen-containing heterocycles.
Ethyl Acetate77Mid-PolarityUse with caution; potential for co-crystallization with impurities.
Toluene111Non-polarMay be used in a solvent/anti-solvent system (e.g., dissolve in hot Toluene, add Hexane).
Water100Very PolarUnlikely to be a good single solvent, but can be used as an anti-solvent with alcohols.

Method 3: High-Performance Purification via Column Chromatography

Expert Rationale & Causality

Column chromatography provides the highest resolution for separating complex mixtures. [11]However, purifying basic compounds like this compound on standard silica gel presents a significant challenge. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface, which can strongly and sometimes irreversibly bind to basic amines via an acid-base interaction. [5][6]This leads to poor recovery, significant peak tailing, and potential on-column degradation.

To achieve a successful separation, this acid-base interaction must be mitigated. Two primary strategies are employed:

  • Mobile Phase Modification: Adding a small amount (0.5-2%) of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. [6]These additives effectively neutralize the acidic silanol sites, allowing the basic analyte to elute properly.

  • Alternative Stationary Phases: Using a less acidic or basic stationary phase, such as basic alumina or amine-functionalized silica, can prevent the problematic interaction from the outset. [5][6]

Workflow for Amine Purification by Column Chromatography

G A Select Stationary & Mobile Phase (e.g., Silica + Hex/EtOAc + 1% TEA) B Pack Column A->B D Load Sample onto Column B->D C Prepare Sample (Dry load onto silica) C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure I Evaporate Solvent H->I J Purified Product I->J

Caption: A typical workflow for purifying an amine using flash column chromatography.

Protocol: Flash Column Chromatography

Materials:

  • Partially purified this compound

  • Silica gel (for flash chromatography) or Amine-functionalized silica

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (TEA)

  • Flash chromatography system or glass column setup

  • TLC plates, developing chamber, and UV lamp

  • Test tubes or fraction collector

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point for this compound is a gradient of Ethyl Acetate in Hexane, with 1% TEA added to both solvents. Aim for an Rf value of ~0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of EtOAc) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Spot fractions onto a TLC plate to monitor the elution of the product. Visualize spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent (and the volatile TEA) under reduced pressure to yield the highly purified this compound.

Data Summary: Chromatography System Comparison
Stationary PhaseMobile Phase SystemAdvantagesDisadvantages
Silica Gel Hexane/EtOAc + 1% TEAReadily available, cost-effective.Requires mobile phase modification; potential for some peak tailing. [6]
Silica Gel DCM/MeOH + 1% NH₄OHStronger elution for more polar amines.Methanol and ammonia are highly polar, making fine-tuning the gradient challenging. [5]
Amine-functionalized Silica Hexane/EtOAcExcellent peak shape, no need for basic additives. [5]More expensive than standard silica.
Basic Alumina Hexane/EtOAcGood for separating basic compounds.Can be less predictable than silica; may catalyze reactions.

Final Purity Assessment

After purification, the identity and purity of this compound must be confirmed. A combination of analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting impurities at very low levels. [12][13]A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular weight of this compound is 160.17 g/mol . [14][15]* Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.

By methodically applying these purification and analytical techniques, researchers can ensure a supply of high-purity this compound, thereby guaranteeing the reliability and validity of their subsequent scientific investigations.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of Waterloo Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Carballo, R., et al. (2015). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 14(10), 1873-1880. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-phenyl oxazole. NIST Chemistry WebBook. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Felton, J. S., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 593(1-2), 195-203. Retrieved from [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146. Retrieved from [Link]

  • Jat, L. R., et al. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2774-2779. Retrieved from [Link]

  • Ibragimov, B. T., et al. (2019). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1531-1536. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Phenyl-oxazol-2-ylamine. Retrieved from [Link]

  • Kumar, R., et al. (2018). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 6(1). Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Siddiqui, N., et al. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B, 47B(10), 1583-1588. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • Carballo, R., et al. (2015). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 14(10). Retrieved from [Link]

  • S Capitelli, F., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1573-1579. Retrieved from [Link]

  • Salve, P. S., & Sonar, J. P. (2019). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Materials Today: Proceedings, 18, 2456-2464. Retrieved from [Link]

  • Scribd. (n.d.). 2-Aminooxazoles and Their Derivatives (Review). Retrieved from [Link]

  • Zejc, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • Abdelhamid, A., et al. (2007). Synthesis and reactivity of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine. Journal of Chemical Research, 2007(7), 406-409. Retrieved from [Link]

  • Lee, S. Y., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Jo, A., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8279. Retrieved from [Link]

Sources

Application Notes and Protocols for the Bioactivity Profiling of 4-phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of bioactivity testing for the novel small molecule, 4-phenyloxazol-2-amine. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, substituted 2-aminooxazoles have shown promise as anticancer and antiprotozoal agents, with specific derivatives of this compound identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML)[1][2][3]. This guide outlines a strategic, multi-tiered approach to elucidate the bioactivity profile of this compound, starting with broad phenotypic screening and progressing to more specific target-based assays. The protocols provided herein are designed to be robust, reproducible, and include the necessary controls to ensure data integrity, adhering to the principles of rigorous preclinical research[4][5].

Introduction: The Rationale for Bioactivity Testing

The 2-aminooxazole moiety is a versatile pharmacophore found in a variety of biologically active compounds. Its isosteric relationship with the 2-aminothiazole scaffold, a known pharmacophore in numerous approved drugs, suggests a high potential for discovering novel therapeutic agents[6][7]. The phenyl substitution at the 4-position of the oxazole ring provides a key site for interaction with biological targets, and modifications at this position can significantly modulate activity. Given the precedent for anticancer and anti-infective properties within this chemical class, a systematic investigation into the bioactivity of this compound is warranted.

Our proposed experimental workflow is designed to efficiently identify and characterize the biological effects of this compound. We will begin with a broad assessment of its impact on cell viability across a panel of cancer cell lines. Positive "hits" from this initial screen will then be subjected to more focused mechanistic studies to identify the underlying molecular targets, with a particular emphasis on protein kinases and G-protein coupled receptors (GPCRs), two major classes of drug targets.

Experimental Workflow: A Tiered Approach to Bioactivity Profiling

A hierarchical screening strategy is the most efficient method for characterizing a novel compound. This approach minimizes resource expenditure by using broad, high-throughput assays initially to identify promising activities, followed by more complex and specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Hit Validation & Mechanism of Action A Compound Preparation & QC B Cytotoxicity Screening (Cancer Cell Line Panel) A->B C Broad Kinase Panel Screen B->C D GPCR Binding/Functional Screen (β-Arrestin Recruitment) B->D I Compound Archived or Considered for Other Screens B->I Inactive E IC50 Determination for Specific Kinase Hits C->E C->I No Hits F EC50/IC50 Determination for Specific GPCR Hits D->F D->I No Hits G Downstream Cellular Signaling Assays E->G F->G

Figure 1. Tiered experimental workflow for this compound bioactivity profiling.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This provides a broad overview of its potential anticancer activity and helps prioritize cell lines for further investigation. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability[8][9].

Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., a panel including leukemia, breast, lung, colon, and prostate cancer lines)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Positive control (e.g., Doxorubicin or another clinically relevant cytotoxic agent)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% by Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound in culture medium to achieve final desired concentrations. A common starting concentration for primary screening is 10 µM[10].

    • Also prepare dilutions of the positive control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls. Include "vehicle control" wells with DMSO at the same final concentration as the test wells (typically ≤0.5%).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

A significant reduction in cell viability (e.g., >50% inhibition at 10 µM) in one or more cell lines would be considered a "hit" and warrants progression to Tier 2.

Tier 2: Target Class Identification

Based on the known activities of related compounds, protein kinases and GPCRs are high-priority target classes. A broad screening approach against panels of these targets can quickly identify potential molecular interactions.

Kinase Inhibition Screening

Given that a derivative of this compound is a known FLT3 inhibitor, screening against a broad panel of kinases is a logical next step to assess selectivity and identify novel targets[2]. Commercially available kinase profiling services offer efficient screening against hundreds of kinases. Alternatively, a focused in-house screen can be performed.

This protocol describes a luminescent ADP detection assay, a common non-radioactive method for measuring kinase activity.

Materials:

  • Purified recombinant kinases of interest

  • Specific peptide substrates for each kinase

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Positive control inhibitor for each kinase (e.g., Staurosporine for broad inhibition, or a specific known inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant and low (≤1%).

  • Assay Setup:

    • Add 2.5 µL of the test compound or control to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of a kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors[11].

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) during which the reaction proceeds linearly.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration, and therefore, to the kinase activity.

The percentage of kinase inhibition is calculated as follows:

% Inhibition = 100 x [1 - (Luminescence_Inhibitor - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)]

Hits are typically defined as compounds causing >50% inhibition at a single screening concentration (e.g., 10 µM).

GPCR Functional Screening

GPCRs are another major class of drug targets. A functional assay that measures a common downstream event, such as β-arrestin recruitment, is an effective way to screen for activity across a diverse range of GPCRs without needing to know the specific G-protein coupling pathway for each receptor.[12][13][14]

This protocol is based on the DiscoverX PathHunter® Enzyme Fragment Complementation (EFC) technology.

Materials:

  • PathHunter® cell lines expressing the GPCR of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell plating reagent

  • This compound

  • Known agonist and antagonist for each GPCR target (positive controls)

  • PathHunter® Detection Reagents

  • White, clear-bottom 384-well cell culture plates

  • Plate reader capable of chemiluminescence detection

Procedure:

  • Cell Plating: Plate the PathHunter® cells in the 384-well plates according to the manufacturer's instructions and incubate for the recommended time.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Agonist Mode: Add the diluted test compound directly to the cells.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a specified time, then add a known agonist at a concentration that elicits an EC80 response.

  • Incubation: Incubate the plates at 37°C for 90 minutes.

  • Signal Detection:

    • Add the PathHunter® detection reagents to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Agonist Activity: An increase in signal indicates that the compound is an agonist for the GPCR.

  • Antagonist Activity: A decrease in the agonist-stimulated signal indicates antagonist activity.

Data is typically normalized to the response of a known reference agonist (100% activity) and a vehicle control (0% activity).

Tier 3: Hit Validation and Mechanism of Action Studies

Compounds identified as hits in Tier 2 screens require further validation to confirm their activity and determine their potency.

Dose-Response Analysis

For each validated hit, a full dose-response curve should be generated to determine the IC50 (for inhibitors) or EC50 (for activators) value. This involves testing the compound over a wider range of concentrations (typically 8-10 points). The resulting data is then fitted to a four-parameter logistic model to calculate the potency.

ParameterDescriptionTypical Value for a "Hit"
IC50 The concentration of an inhibitor that reduces the response by 50%.< 10 µM
EC50 The concentration of an agonist that produces 50% of the maximal response.< 10 µM

Table 1. Key parameters from dose-response analysis.

Downstream Signaling and Selectivity

For confirmed hits, further experiments should be designed to probe the mechanism of action more deeply.

  • For Kinase Inhibitors: Assess the effect of the compound on the phosphorylation of downstream substrates in a cellular context using techniques like Western blotting or phospho-specific ELISAs.

  • For GPCR Modulators: Investigate the effect on downstream second messenger pathways (e.g., cAMP or calcium mobilization) to understand potential signaling bias.

G cluster_0 Kinase Inhibition cluster_1 GPCR Agonism A This compound B Target Kinase (e.g., FLT3) A->B Inhibits C Phosphorylation of Downstream Substrate B->C D Cellular Effect (e.g., Apoptosis) C->D E This compound F GPCR E->F Activates G β-Arrestin Recruitment F->G H Downstream Signaling G->H

Figure 2. Simplified signaling pathways for potential mechanisms of action.

Conclusion: A Framework for Discovery

The experimental design outlined in this guide provides a robust and logical framework for the comprehensive bioactivity profiling of this compound. By employing a tiered screening approach, researchers can efficiently move from broad phenotypic observations to specific molecular targets and mechanisms of action. Adherence to the detailed protocols and principles of rigorous experimental design, including the use of appropriate controls and thorough data analysis, will ensure the generation of high-quality, reproducible data. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Di Pisa, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Di Pisa, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]

  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX. [Link]

  • Popa-Burke, I. G., et al. (2004). Biophysical Screening for the Discovery of Small-Molecule Ligands. Assay and Drug Development Technologies. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • An, Y., & Tolliday, N. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Laprairie, R. B., et al. (2018). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology. [Link]

  • Grundmann, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]

  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. [Link]

  • What concentration of small molecule binding is considered weak or strong? (2017). Quora. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Petersen, E., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. NIST. [Link]

  • Petersen, E. J., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar. [Link]

  • Shapiro, A. B. (2021). How do I choose the concentration for primary screening in drug discovery process? ResearchGate. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017). YouTube. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. [Link]

  • Selection criteria to select in vitro bioassays for implementation and use. (n.d.). Oekotoxzentrum. [Link]

  • TIRELI, E., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. BMC Medical Research Methodology. [Link]

  • Di Pisa, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]

  • Miller, P. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Breuzard, G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. [Link]

  • Wang, Y., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Miller, P. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. [Link]

  • Kim, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules. [Link]

  • Tsilidis, K. K., et al. (2019). General Principles of Preclinical Study Design. Methods in Molecular Biology. [Link]

  • Tsolaki, E., et al. (2017). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules. [Link]

  • 4-Phenyl-1,3-oxazol-2-amine. (n.d.). PubChem. [Link]

  • Tsilidis, K. K., et al. (2019). General Principles of Preclinical Study Design. National Institutes of Health. [Link]

  • Carballo, R., et al. (2016). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. [Link]

Sources

Application Note: Methodologies for Evaluating the Antimicrobial Efficacy of 4-phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the oxazole nucleus is a prominent scaffold found in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2][3][4]. The versatility of the oxazole ring allows for structural modifications that can tune its pharmacological profile, making its derivatives attractive candidates for drug discovery programs[4][5].

4-phenyloxazol-2-amine is one such derivative. While its specific antimicrobial profile is a subject of ongoing investigation, the broader class of oxazole-containing compounds has demonstrated significant antimicrobial potential[6][7][8]. Therefore, establishing robust and standardized methods to evaluate its efficacy against a panel of pathogenic microorganisms is a critical first step in its preclinical assessment.

This guide provides a comprehensive overview and detailed protocols for determining the antimicrobial activity of this compound. We will cover three fundamental assays:

  • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).

  • Kirby-Bauer Disk Diffusion: For a qualitative and widely used assessment of susceptibility.

  • Time-Kill Kinetics Assay: To differentiate between bactericidal (killing) and bacteriostatic (inhibitory) activity.

The methodologies described herein are grounded in the performance standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is accurate, reproducible, and comparable to international standards[9][10][11].

Foundational Principles of Antimicrobial Susceptibility Testing

A successful antimicrobial evaluation hinges on standardized procedures that control for variables like inoculum density, media composition, and incubation conditions. The goal is to determine the lowest concentration of a drug that can affect a microorganism, providing a quantitative measure of its potency.

  • Minimum Inhibitory Concentration (MIC): The MIC is the cornerstone of susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[12]. This is typically determined by the broth microdilution method, where the test compound is serially diluted in a 96-well plate and then inoculated with a standardized bacterial suspension. The MIC value is a critical parameter for guiding drug development and predicting clinical efficacy[13].

  • Disk Diffusion (Kirby-Bauer Method): This method involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate swabbed with a standardized bacterial inoculum[14][15]. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented[16][17][18]. The diameter of this zone correlates with the MIC. It is a highly standardized, flexible, and cost-effective method for routine testing[16].

  • Time-Kill Kinetics: While the MIC determines the concentration that inhibits growth, it does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The time-kill assay provides this crucial information by measuring the rate of bacterial killing over time[19][20]. An agent is typically considered bactericidal if it causes a ≥3-log₁₀ reduction (a 99.9% kill) in the colony-forming units (CFU)/mL of the initial inoculum[19][21]. This distinction is clinically significant, especially for treating severe infections in immunocompromised patients[22].

Overall Experimental Workflow

The following diagram outlines the logical progression for evaluating a novel compound like this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Core Assays cluster_analysis Phase 3: Analysis & Interpretation Compound Prepare Stock Solution of this compound in appropriate solvent (e.g., DMSO) MIC Protocol 1: Broth Microdilution (Determine MIC) Compound->MIC Disk Protocol 2: Disk Diffusion (Measure Zone of Inhibition) Compound->Disk TimeKill Protocol 3: Time-Kill Kinetics (Determine Bactericidal/ Bacteriostatic Activity) Compound->TimeKill Media Prepare & Sterilize Growth Media (e.g., Mueller-Hinton Broth/Agar) Media->MIC Media->Disk Media->TimeKill Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) Inoculum->MIC Inoculum->Disk Inoculum->TimeKill MIC_Data Analyze MIC Data MIC->MIC_Data Disk_Data Interpret Zone Diameters Disk->Disk_Data TK_Data Plot Time-Kill Curves TimeKill->TK_Data Report Consolidate Data & Generate Report MIC_Data->Report Disk_Data->Report TK_Data->Report

Caption: High-level workflow for antimicrobial evaluation.

Detailed Application Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by CLSI document M07[10]. It provides a quantitative measure of the in vitro activity of this compound.

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI and EUCAST. Its composition is well-defined, has low levels of inhibitors (like thymidine and thymine), and supports the growth of most common non-fastidious pathogens, ensuring reproducibility[12][23].

  • Inoculum: Standardizing the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) is critical. A higher density can overwhelm the drug, leading to falsely high MICs, while a lower density can lead to falsely low MICs[14][18]. The final inoculum in the well should be ~5 x 10⁵ CFU/mL.

  • Controls: Including growth, sterility, and positive controls (a known antibiotic) is essential for validating the assay's integrity.

Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette

Workflow Diagram: MIC Determination

G start Start prep_stock Prepare 2X highest desired concentration of compound in CAMHB start->prep_stock add_media Add 100 µL CAMHB to wells 2-12 prep_stock->add_media add_cmpd Add 200 µL of 2X compound to well 1 add_media->add_cmpd serial_dilute Perform 2-fold serial dilution from well 1 to 10. Discard 100 µL from well 10. add_cmpd->serial_dilute prep_inoculum Prepare bacterial inoculum (0.5 McFarland) and dilute to final test concentration serial_dilute->prep_inoculum inoculate Add 100 µL inoculum to wells 1-11 prep_inoculum->inoculate controls Well 11: Growth Control (Inoculum, no compound) Well 12: Sterility Control (Media only) inoculate->controls incubate Incubate at 35±2°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Step-by-step workflow for the Broth Microdilution assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this in CAMHB to achieve a concentration that is twice the highest concentration to be tested (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution)[24].

  • Plate Setup: Using a multichannel pipette, add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate[24].

  • Serial Dilution: Add 200 µL of the 2X starting concentration of the compound to well 1. Mix and transfer 100 µL from well 1 to well 2. Continue this two-fold serial dilution down to well 10. Discard the final 100 µL from well 10[25].

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Within 15 minutes, dilute this suspension in CAMHB so that the final inoculum added to the wells will be approximately 5 x 10⁵ CFU/mL[13][18].

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the compound to its final test concentration[25].

    • Well 11 serves as the Growth Control (contains inoculum but no compound).

    • Well 12 serves as the Sterility Control (contains CAMHB only)[12].

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, examine the plate. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well)[12]. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol is based on the CLSI M02 standard and provides a qualitative assessment of susceptibility[9][10].

Workflow Diagram: Disk Diffusion Assay

G start Start inoculum Prepare 0.5 McFarland bacterial suspension start->inoculum swab Dip sterile swab into suspension and remove excess fluid inoculum->swab streak Streak swab evenly across Mueller-Hinton Agar plate in three directions swab->streak dry Allow plate to dry for 3-5 minutes streak->dry place_disks Aseptically place paper disks impregnated with compound onto the agar surface dry->place_disks incubate Invert plate and incubate at 35±2°C for 16-20 hours place_disks->incubate measure Measure the diameter of the zone of inhibition in mm incubate->measure

Caption: Workflow for the Kirby-Bauer Disk Diffusion assay.

Procedure:

  • Disk Preparation: Aseptically apply a known amount of this compound solution to sterile 6-mm blank paper disks and allow them to dry completely. The amount of compound per disk must be standardized for the assay.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab against the inside of the tube to remove excess liquid[17]. Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage[17].

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place the prepared disks onto the agar surface. Gently press each disk to ensure complete contact with the agar[16]. Disks should be spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours[18].

  • Result Interpretation: Measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter (mm). Interpret the results based on pre-established breakpoints, if available, or use the zone sizes for comparative analysis.

Protocol 3: Time-Kill Kinetics Assay

This assay, based on CLSI M26 guidelines, determines the rate of bactericidal activity[19][20].

Workflow Diagram: Time-Kill Kinetics Assay

G start Start prep_cultures Prepare flask cultures with compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) start->prep_cultures add_inoculum Inoculate flasks with ~5 x 10⁵ CFU/mL of bacteria prep_cultures->add_inoculum incubate_shaking Incubate at 35°C in a shaking incubator add_inoculum->incubate_shaking sampling At specified time points (0, 2, 4, 8, 24 hrs), remove an aliquot incubate_shaking->sampling dilute_plate Perform serial dilutions of the aliquot and plate onto agar sampling->dilute_plate incubate_plates Incubate plates overnight dilute_plate->incubate_plates count_cfu Count colonies and calculate CFU/mL incubate_plates->count_cfu plot Plot log₁₀ CFU/mL vs. Time count_cfu->plot

Caption: Workflow for the Time-Kill Kinetics assay.

Procedure:

  • Preparation: In sterile flasks or tubes, prepare CAMHB containing this compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no compound[25].

  • Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Time Zero (T₀) Sample: Immediately after inoculation, remove an aliquot from the growth control flask. Perform serial ten-fold dilutions in sterile saline, plate onto MHA, and incubate to determine the initial CFU/mL.

  • Incubation and Sampling: Incubate all flasks at 35 ± 2°C, typically in a shaking incubator. At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each test and control flask.

  • Viable Cell Count: For each sample, perform serial dilutions and plate onto MHA to determine the viable CFU/mL[25]. If the compound concentration is high, a dilution step is necessary to prevent drug carryover onto the agar plate.

  • Data Analysis: After incubating the plates, count the colonies and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[19].

    • Bacteriostatic activity is indicated by a <3-log₁₀ reduction in CFU/mL[21].

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC Data for this compound

Test Organism Strain ID MIC (µg/mL) Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213 16 0.25
Enterococcus faecalis ATCC 29212 32 1
Escherichia coli ATCC 25922 64 0.015

| Pseudomonas aeruginosa | ATCC 27853 | >128 | 0.5 |

Table 2: Example Interpretation of Disk Diffusion Results

Test Organism Strain ID Zone Diameter (mm) Interpretation (based on CLSI M100 for a surrogate drug)
Staphylococcus aureus ATCC 29213 18 Susceptible
Escherichia coli ATCC 25922 12 Intermediate
Pseudomonas aeruginosa ATCC 27853 6 (no zone) Resistant

(Note: Interpretation requires established and validated breakpoints, which do not exist for novel compounds. These are illustrative and would typically be correlated with MIC data.)[14]

Conclusion

This application note provides a framework and detailed protocols for the primary in vitro evaluation of the antimicrobial activity of this compound. By adhering to standardized methodologies from authorities like CLSI, researchers can generate reliable and reproducible data. The determination of MIC, zone of inhibition, and time-kill kinetics will provide a robust initial characterization of the compound's antimicrobial profile, informing its potential for further development as a therapeutic agent in the fight against infectious diseases.

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [URL: https://clsi.org/standards/products/microbiology/documents/m100/]
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [URL: https://asm.org/Protocols/Kirby-Bauer-Disk-Diffusion-Susceptibility-Test-Pro]
  • ASM.org. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [URL: https://asm.org/getattachment/2594ce26-bd44-47f6-828f-0e57af25a2ad/Kirby-Bauer-Disk-Diffusion-Susceptibility-Test-Protocol-pdf.pdf]
  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [URL: https://clsi.org/areas-of-focus/antimicrobial-susceptibility-testing/]
  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [URL: https://file.qums.ac.ir/repository/mmrc/clsi-2023-m100-ed33.pdf]
  • Sheeja Rekha A G, et al. A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences. 2022. [URL: https://www.iajps.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [URL: https://hancocklab.cmdr.ubc.ca/mic-determination-by-microtitre-broth-dilution-method/]
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [URL: https://hardydiagnostics.com/blog/how-to-do-a-kirby-bauer-disk-diffusion-antimicrobial-susceptibility-test/]
  • World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. 2024. [URL: https://www.wjpps.com/wjpps_controller/abstract_ivew/32298]
  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/disk-diffusion-method-for-antibiotic-susceptibility-test.htm]
  • Microbe Online. Broth Dilution Method for MIC Determination. 2013. [URL: https://microbeonline.
  • UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [URL: https://researchportal.ukhsa.gov.uk/en/publications/broth-microdilution-protocol-for-determining-antimicrobial-susce]
  • MI - Microbiology. Broth Microdilution. [URL: https://www.microbiologyinfo.com/broth-microdilution/]
  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. 2022. [URL: https://www.fwd-amr-reflabcap.eu/wp-content/uploads/2022/04/FWD-AMR-RefLabCap_SOP_Disk-diffusion_v1.0.pdf]
  • Asian Journal of Bimedical and Pharmaceutical Sciences. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [URL: https://www.ajbps.com/index.php/ajbps/article/view/7205]
  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing, 34th ed. CLSI supplement M100. 2024. [URL: https://clsi.org/media/4242/m100ed34_sample.pdf]
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. 2023. [URL: https://www.protocols.
  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [URL: https://www.researchgate.net/publication/325770014_M100S_-_Performance_Standards_for_Antimicrobial_Susceptibility_Testing]
  • Journal of Al-Nahrain University. Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. [URL: https://www.iasj.net/iasj/article/112678]
  • EUCAST. The European Committee on Antimicrobial Susceptibility Testing - EUCAST. [URL: https://www.eucast.org/]
  • Emery Pharma. Time-Kill Kinetics Assay. [URL: https://emerypharma.com/analytical-services/time-kill-kinetics-assay/]
  • Chemistry & Biology Interface. Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. [URL: http://www.cbijournal.
  • Scribd. Time Kill Assay. [URL: https://www.scribd.com/document/443048512/Time-Kill-Assay]
  • ResearchGate. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. [URL: https://www.researchgate.
  • BenchChem. Determining the Bactericidal vs. Bacteriostatic Activity of Pirbenicillin: Application Notes and Protocols. [URL: https://www.benchchem.
  • EUCAST. Guidance Documents. [URL: https://www.eucast.org/bacteria/guidance_documents]
  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. 2023. [URL: https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/QC/v_13.1_EUCAST_QC_tables.pdf]
  • ResearchGate. EUCAST expert rules in antimicrobial susceptibility testing. [URL: https://www.researchgate.net/publication/51761845_EUCAST_expert_rules_in_antimicrobial_susceptibility_testing]
  • An-Najah National University. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. [URL: https://repository.aaup.edu/handle/123456789/1089]
  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. 2021. [URL: https://actascientific.com/ASMI/pdf/ASMI-04-0749.pdf]
  • EUCAST. EUCAST - standardising antimicrobial susceptibility testing in Europe. [URL: https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/EUCAST_Presentations/2011/EUCAST_for_beginners_2011_Giske.pdf]
  • MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [URL: https://www.mdpi.com/1422-0067/23/15/8172]
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [URL: https://www.tandfonline.com/doi/full/10.1080/22311866.2022.2081514]
  • NIH National Library of Medicine. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8402061/]
  • ResearchGate. Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. [URL: https://www.researchgate.
  • Time of Care. Bacteriostatic versus Bactericidal. [URL: https://www.timeofcare.
  • ResearchGate. Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. [URL: https://www.researchgate.
  • Tropical Journal of Pharmaceutical Research. Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. [URL: https://www.tjpr.org/index.php/tjpr/article/view/1004]
  • PubChem. 4-Phenyl-1,3-oxazol-2-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/520605]
  • NIH National Library of Medicine. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12586710/]
  • PubMed. N4 -benzyl-N2 -phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis. [URL: https://pubmed.ncbi.nlm.nih.gov/32542979/]
  • PubMed. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/33152864/]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-phenyloxazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important chemical intermediate. Here, we provide field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you improve reaction yields and product purity.

The synthesis of 2-aminooxazoles is a crucial transformation in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2] However, achieving high yields and purity can be challenging. The most common and direct route involves the condensation of an α-haloketone with urea. This guide will focus on the prevalent synthesis of this compound from 2-bromoacetophenone and urea, addressing the common pitfalls and providing robust solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of this compound from 2-bromoacetophenone and urea?

The reaction is a classic heterocyclic condensation, analogous to the Hantzsch thiazole synthesis. The mechanism proceeds in several steps:

  • Nucleophilic Attack: The urea molecule, acting as a nucleophile, attacks the α-carbon of 2-bromoacetophenone, displacing the bromide ion to form an isourea intermediate.

  • Cyclization: The carbonyl oxygen of the former acetophenone moiety then attacks the carbon of the protonated urea portion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic oxazole ring.

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism R1 2-Bromoacetophenone Int1 Isourea Intermediate R1->Int1 Nucleophilic Attack plus1 + R2 Urea Int2 Cyclic Intermediate Int1->Int2 Intramolecular Cyclization Prod This compound Int2->Prod Dehydration H2O + H₂O

Caption: Reaction mechanism for this compound synthesis.

Q2: Why is a large excess of urea typically recommended for this reaction?

A significant molar excess of urea (often 5 to 7 equivalents relative to the α-haloketone) is crucial for two primary reasons:

  • Driving Equilibrium: As a reversible condensation reaction, using an excess of one reactant (urea) helps to drive the chemical equilibrium towards the formation of the desired product, maximizing the conversion of the limiting reactant (2-bromoacetophenone).

  • Minimizing Side Reactions: 2-Bromoacetophenone can undergo self-condensation or other side reactions. By maintaining a high concentration of urea, the probability of the desired intermolecular reaction is increased, thereby suppressing the formation of unwanted byproducts and improving the yield of the target molecule.[3]

Q3: What are the most effective solvents for this synthesis?

The choice of solvent is critical. High-boiling polar aprotic solvents are generally preferred as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Dimethylformamide (DMF): Often the solvent of choice, providing excellent solubility for both urea and the α-haloketone. Reactions in DMF are typically heated to promote the reaction.[3]

  • Ethanol: A polar protic solvent that can also be used effectively, often under reflux conditions. It is less toxic and easier to remove than DMF.[4]

  • Polyethylene Glycol (PEG-400): A non-ionic liquid that has been reported as a green and reusable solvent for this type of condensation, sometimes allowing the reaction to proceed at ambient temperatures.[1]

Q4: Can thiourea be used instead of urea to synthesize this compound?

No, using thiourea will not produce an oxazole. Instead, it will lead to the formation of the corresponding 2-aminothiazole, specifically 4-phenylthiazol-2-amine.[5][6] This is a well-established reaction known as the Hantzsch thiazole synthesis. The sulfur atom in thiourea is more nucleophilic than the oxygen in urea, leading to the formation of the five-membered ring containing sulfur (a thiazole) instead of oxygen (an oxazole).

Troubleshooting Guide

This guide is structured to provide direct solutions to common experimental issues.

Problem Potential Cause Recommended Solution & Scientific Rationale
1. Low or No Product Yield A. Poor Quality of 2-Bromoacetophenone: This reagent is a lachrymator and can degrade over time, especially if exposed to moisture, leading to the formation of acetophenone and other impurities that do not participate in the desired reaction.Solution: Verify the purity of 2-bromoacetophenone via NMR or TLC. If impurities are detected, purify by recrystallization from a suitable solvent like isopropanol or ethanol. Always store the reagent in a cool, dry, dark place under an inert atmosphere.
B. Insufficient Urea: As detailed in the FAQ, an inadequate amount of urea fails to drive the reaction forward and allows side reactions of the 2-bromoacetophenone to dominate.Solution: Increase the molar ratio of urea to 2-bromoacetophenone. A common starting point is 5-7 equivalents of urea. This significantly increases the concentration of the desired nucleophile, favoring the formation of the 2-aminooxazole.[3]
C. Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can cause decomposition of reactants or products.Solution: The optimal temperature depends on the solvent. For DMF, a range of 130-140 °C is often effective.[3] For ethanol, reflux temperature (approx. 78 °C) is standard.[4] Monitor the reaction by TLC to determine the optimal balance between reaction rate and decomposition.
2. Impure Product (Multiple Spots on TLC) A. Unreacted Starting Material: Incomplete conversion is a common issue, leaving residual 2-bromoacetophenone in the crude product.Solution: First, ensure the reaction has gone to completion by extending the reaction time and monitoring via TLC. During workup, unreacted 2-bromoacetophenone can often be removed by trituration or washing the crude solid with a solvent in which the product is sparingly soluble but the starting material is soluble (e.g., cold diethyl ether).
B. Formation of Side Products: The most common side product is 2,5-diphenyl-1,3-oxazole, formed from the reaction of 2-bromoacetophenone with an intermediate. Other byproducts can also arise from the self-condensation of the starting ketone.Solution: Employing a large excess of urea is the best preventative measure. If side products still form, purification via flash column chromatography is typically required. A gradient elution of hexane/ethyl acetate is usually effective for separating the more polar 2-aminooxazole product from less polar byproducts.
3. Difficulty in Product Isolation A. Product Oiling Out: The crude product may separate as an oil instead of a solid, making it difficult to handle and purify.Solution: If the product oils out upon pouring the reaction mixture into water, try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it. The resulting crude oil can then be subjected to trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.
B. Contamination with Urea: Due to the large excess used, urea is a common contaminant in the crude product.Solution: Urea has high water solubility, whereas this compound is poorly soluble in water. The standard workup procedure of pouring the reaction mixture into a large volume of ice-cold water is designed to precipitate the product while dissolving the excess urea. Ensure the crude solid is thoroughly washed with water to remove all residual urea before drying.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a robust method for lab-scale synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1. Add 2-bromoacetophenone (1.0 eq) and urea (7.0 eq) to a round-bottom flask. B 2. Add DMF (approx. 5 mL per 1 g of ketone). A->B C 3. Equip with a reflux condenser and stir bar. B->C D 4. Heat the mixture to 135 °C in an oil bath. C->D E 5. Stir vigorously for 2-3 hours. D->E F 6. Monitor reaction progress by TLC (Hexane:EtOAc 7:3). E->F G 7. Cool the reaction mixture to room temperature. F->G H 8. Pour the mixture slowly into ice-cold water (10x volume of DMF). G->H I 9. Stir for 30 minutes until a precipitate forms. H->I J 10. Collect the solid by vacuum filtration. I->J K 11. Wash the solid thoroughly with water, then with cold diethyl ether. J->K L 12. Dry the crude product under vacuum. K->L

Caption: Workflow for the synthesis of this compound.

Safety Note: 2-Bromoacetophenone is a potent lachrymator and skin irritant. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 2: Purification by Recrystallization

This procedure is effective for obtaining high-purity this compound.

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. Ethanol/water mixtures are often effective.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inner wall of the flask with a glass rod. Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, IR, and melting point analysis to confirm its identity and purity.

References

  • Van Leusen Reaction. NROChemistry. [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020. [Link]

  • Process for the preparation of 2-amino-oxazoles.
  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 2017. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 2020. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]

  • SYNTHESIS OF 2-AMINO-1,3-BENZOSELENAZOLE VIA METAL-FREE CYCLIZATION FROM ISOTHIOCYANATE AND BIS(o-AMINOPHENYL)DISELENIDE. HETEROCYCLES, 2020. [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 2012. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021. [Link]

  • Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. ResearchGate. [Link]

  • Synthesis of 2-aminobenzoxazoles from elemental sulfur mediated cyclization of 2-aminophenols and aryl isothiocyanates. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Journal of Oleo Science, 2024. [Link]

  • Synthesis of 2-Amino Substituted Oxazoles from α-Amino Ketones and Isothiocyanates via Sequential Addition and I2-Mediated Desulfurative Cyclization. Advanced Synthesis & Catalysis, 2020. [Link]

  • Synthesis of 2-Phenyloxazole Derivatives Containing Amino Acids as Insulin Sensitivity Enhancers for Treatment of Type II Diabetes. ResearchGate. [Link]

  • Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate. [Link]

  • 4-Phenyl-1,3-oxazol-2-amine. PubChem. [Link]

  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. [Link]

  • SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry, 2022. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 2021. [Link]

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 2020. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020. [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]

  • 2-Phenyloxazole and ortho-Substituted Derivatives. Journal of the American Chemical Society, 1945. [Link]

  • Method for the purification of lansoprazole.

Sources

Overcoming solubility issues with 4-phenyloxazol-2-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of 4-Phenyloxazol-2-Amine Solubility

This compound is a heterocyclic amine, a structural motif of significant interest in medicinal chemistry and drug discovery programs.[1][2] Researchers frequently encounter challenges with its poor aqueous solubility, a common issue for many new chemical entities (NCEs) that can hinder biological screening and formulation development.[3][4] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, creating a major hurdle for achieving adequate bioavailability and therapeutic effect.[3][5]

This guide provides a structured, in-depth approach to understanding and overcoming the solubility limitations of this compound in aqueous solutions. We will move from fundamental principles to practical, step-by-step protocols designed for immediate application in a research setting.

Part 1: Understanding the Molecule - Physicochemical Profile

Before attempting to solubilize a compound, it is critical to understand its inherent physicochemical properties. These characteristics are the root cause of its poor aqueous solubility and provide the clues for selecting an appropriate enhancement strategy.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol [6][7]Low molecular weight is generally favorable, but other factors dominate.
Calculated LogP 1.58 - 1.7[6][8]The positive LogP value indicates moderate lipophilicity, predicting poor water solubility.
Key Functional Group Primary Amine (-NH₂)The basic amine group is ionizable. This is the primary target for pH-based solubilization strategies.
pKa Not available in public databases.The pKa of the conjugate acid must be considered. As a primary amine, it will be basic, allowing for protonation in acidic conditions to form a more soluble salt.[9][10]
Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this compound.

Q1: Why won't my this compound dissolve in my neutral pH buffer (e.g., PBS pH 7.4)?

A: The molecule's moderate lipophilicity (LogP ≈ 1.6) and crystalline structure cause it to be poorly soluble in water.[6][8] At neutral pH, the primary amine group is largely un-ionized (not protonated), meaning the molecule has no formal charge to enhance its interaction with polar water molecules.

Q2: I need to make a stock solution. What solvent should I use?

A: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice.[11][] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be diluted into your aqueous experimental medium. Be mindful that the final concentration of DMSO in your assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.

Q3: I'm seeing my compound precipitate when I dilute my DMSO stock into my aqueous buffer. What's happening?

A: This is a classic solubility problem. While the compound is soluble in the organic stock, its concentration exceeds its thermodynamic solubility limit in the final aqueous buffer. The troubleshooting guides below provide systematic strategies to address this issue.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides a logical workflow for systematically improving the aqueous solubility of this compound. We recommend following this order, as it moves from the simplest and most common techniques to more advanced methods.

Troubleshooting Workflow

The following diagram outlines the decision-making process for selecting the appropriate solubilization strategy.

G start START: Compound precipitates in aqueous buffer q_ph Is pH modification compatible with your assay? start->q_ph p_ph Follow Protocol 1: pH Adjustment q_ph->p_ph  Yes q_cosolvent Are co-solvents compatible with your assay? q_ph->q_cosolvent No end_success SUCCESS: Compound Solubilized p_ph->end_success p_cosolvent Follow Protocol 2: Co-Solvent Screening q_cosolvent->p_cosolvent  Yes p_cyclo Follow Protocol 3: Cyclodextrin Complexation q_cosolvent->p_cyclo No p_cosolvent->end_success p_cyclo->end_success end_fail Consider alternative strategies: (e.g., solid dispersions, nanosuspensions) p_cyclo->end_fail If unsuccessful

Caption: Decision workflow for troubleshooting solubility.

Guide 1: How can I improve solubility using pH adjustment?

Answer: This should be the first approach for any basic compound like this compound. By lowering the pH of the aqueous solution, you protonate the primary amine group. This forms a positively charged salt, which is significantly more soluble in polar solvents like water.[][13] This is an application of Le Chatelier's principle: adding acid removes OH- ions (or adds H+), shifting the dissolution equilibrium towards the more soluble, ionized form.[13]

  • Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Prepare Buffers: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Citrate or acetate buffers are common choices.

  • Dilution and Observation:

    • Aliquot 990 µL of each buffer into separate microcentrifuge tubes.

    • Add 10 µL of the 20 mM DMSO stock to each tube to achieve a final concentration of 200 µM (with 1% DMSO).

    • Vortex each tube thoroughly.

  • Assess Solubility: Let the tubes sit at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness against a dark background. You can also measure turbidity using a spectrophotometer at ~600 nm.

Guide 2: pH adjustment isn't an option for my experiment. What about co-solvents?

Answer: If you must work at a fixed (e.g., neutral) pH, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][14] This reduction in polarity makes the environment more favorable for lipophilic molecules, thereby increasing their solubility.[14][15]

Co-SolventPropertiesTypical Starting Conc. (in vitro)Reference
Ethanol Low toxicity, commonly used.1-10%[11][]
Propylene Glycol (PG) Low toxicity, often used in parenteral formulations.1-20%[15][16]
Polyethylene Glycol 400 (PEG 400) Low toxicity, good solubilizing power for nonpolar compounds.1-20%[11][]
Dimethyl Sulfoxide (DMSO) Excellent solubilizer, but can have biological effects at >0.5-1%.<1% (final assay conc.)[]
  • Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% of the co-solvent you wish to test (e.g., Ethanol or PEG 400).

  • Prepare Co-Solvent/Buffer Blends: In separate tubes, prepare a series of co-solvent/buffer mixtures. For example, to test final concentrations of 2%, 5%, and 10% co-solvent:

    • 2% Blend: 20 µL Co-solvent + 980 µL Aqueous Buffer

    • 5% Blend: 50 µL Co-solvent + 950 µL Aqueous Buffer

    • 10% Blend: 100 µL Co-solvent + 900 µL Aqueous Buffer

  • Spike and Observe: Add the powdered this compound directly to each blend to your target final concentration and vortex vigorously. Alternatively, add a small aliquot of a highly concentrated DMSO stock (e.g., 1-2 µL of 100 mM stock) to the blends and vortex.

  • Assess Solubility: Visually inspect for precipitation after 30 minutes, as described in Protocol 1.

Guide 3: I have very low tolerance for organic solvents. Is there a more advanced technique?

Answer: Yes. For applications requiring very low levels of organic solvents, complexation with cyclodextrins is an excellent and widely used strategy.[3][17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The poorly soluble drug (the "guest") partitions into the hydrophobic core, forming a "host-guest" inclusion complex.[18][19] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the drug.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for parenteral and oral formulations.[19]

G cluster_0 In Aqueous Solution cluster_1 With Cyclodextrin drug This compound (Hydrophobic) precipitate Precipitation drug->precipitate Poorly Soluble water1 Water Molecules cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex drug2 Drug drug2->complex Enters Cavity

Caption: Cyclodextrin forms an inclusion complex, enhancing solubility.

This protocol is adapted from co-solvent lyophilization methods used in pharmaceutical development.[20]

  • Prepare Cyclodextrin Solution: Accurately weigh a molar excess (e.g., 2-5 molar equivalents) of HP-β-CD and dissolve it in deionized water with stirring. For example, for 16 mg of drug (0.1 mmol), use ~300-750 mg of HP-β-CD (assuming MW ~1500 g/mol ).

  • Prepare Drug Solution: In a separate vial, dissolve the this compound in a minimal amount of a suitable organic solvent. A mixture of tert-butyl alcohol and water (e.g., 1:1) is often effective as it is readily lyophilized.

  • Combine Solutions: Add the drug solution drop-wise to the stirring cyclodextrin solution. You may observe the solution becoming clear as the complex forms.

  • Lyophilize: Freeze the resulting solution (e.g., using a dry ice/acetone bath or a freezer at -80°C) and then lyophilize (freeze-dry) for 24-48 hours until a dry, fluffy powder is obtained.

  • Assess Solubility: The resulting powder is the drug-cyclodextrin inclusion complex. Test its solubility directly in your aqueous buffer. You should observe a significant increase in solubility compared to the free drug.

References
  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: Google Search URL
  • Title: Drug Solubility: Importance and Enhancement Techniques - PMC - NIH Source: National Institutes of Health URL
  • Title: 4-Phenyl-oxazol-2-ylamine | CAS#:33119-65-2 Source: Chemsrc URL
  • Title: Cosolvent - Wikipedia Source: Wikipedia URL
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central Source: National Institutes of Health URL
  • Title: Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Google Search URL
  • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL
  • Title: Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs Source: Google Search URL
  • Title: Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - NIH Source: National Institutes of Health URL
  • Title: Co-solvent: Significance and symbolism Source: Google Search URL
  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL
  • Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL
  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: MDPI URL
  • Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
  • Title: 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 Source: PubChem URL
  • Title: Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations Source: LCGC International URL
  • Title: this compound hydrochloride Source: MySkinRecipes URL
  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL
  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Google Search URL
  • Title: pH Adjustment and Co-Solvent Optimization Source: BOC Sciences URL
  • Title: 2-Amino-4-phenyl oxazole Source: NIST WebBook URL
  • Title: New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals Source: Google Search URL
  • Title: Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC - NIH Source: National Institutes of Health URL
  • Title: Does anyone know how pH affects solubility??
  • Title: Amines and Heterocycles Source: Google Search URL

Sources

Troubleshooting unexpected side reactions in 4-phenyloxazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 4-phenyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during its synthesis. As your partner in the lab, we aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: The Primary Synthetic Route: An Overview

The most common and direct route to this compound involves the condensation of an α-haloketone, specifically 2-bromoacetophenone, with unsubstituted urea.[1][2] This method, a variation of the Bredereck reaction, is valued for its atom economy and straightforward approach.[3] The reaction proceeds by initial N-alkylation of urea by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring.

Below is a general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2-Bromoacetophenone & Urea in Solvent (e.g., DMF) B Heat Reaction Mixture (Conventional or Microwave) A->B C Monitor Progress (TLC) B->C D Quench with Water C->D E Neutralize & Extract D->E F Isolate Crude Product E->F G Column Chromatography or Recrystallization F->G H Characterize Pure Product (NMR, MS, MP) G->H

Caption: General experimental workflow for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I've isolated no product. What are the common causes?

A1: This is a frequent issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or work-up procedure.

1. Reagent Integrity:

  • 2-Bromoacetophenone: This reagent is a lachrymator and can degrade over time, especially if exposed to moisture, turning yellow or brown. Use of degraded material is a primary cause of low yields. Always use freshly purchased or purified (recrystallized from isopropanol) 2-bromoacetophenone.

  • Urea: While generally stable, ensure it is dry. Moisture can interfere with the reaction.

  • Solvent: The solvent must be anhydrous. Dimethylformamide (DMF) is commonly used and should be from a freshly opened bottle or a properly stored dry source.[4]

2. Reaction Conditions: Reaction conditions are critical. While room temperature reactions have been reported, they are often slow and low-yielding.[2] Heating is necessary for efficient cyclization and dehydration. We have found that microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[5]

Table 1: Recommended Reaction Conditions

Parameter Conventional Heating Microwave Irradiation Rationale & Comments
Urea:Ketone Ratio 5–10 equivalents 10 equivalents A large excess of urea is crucial to drive the reaction forward and minimize side reactions.
Solvent DMF or NMP DMF or NMP High-boiling polar aprotic solvents are effective. DMF is generally preferred.[5]
Temperature 80–100 °C 120 °C Higher temperatures accelerate the dehydration step but can also promote side reactions if not controlled.[5]

| Time | 3–8 hours | 3–15 minutes | Microwave heating offers significant time savings.[5] Reaction should be monitored by TLC. |

3. Standard Experimental Protocol: Here is a robust, field-tested protocol for the synthesis.

  • To a microwave reaction vial, add 2-bromoacetophenone (1.0 mmol), urea (10.0 mmol), and anhydrous DMF (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 120 °C and hold for 3-5 minutes.[5]

  • Monitor the reaction's completion by TLC (e.g., using 30% Ethyl Acetate in Hexane). The starting ketone is UV-active and should be consumed.

  • After cooling, pour the reaction mixture into ice-cold water (50 mL).

  • Neutralize the solution by slowly adding aqueous sodium bicarbonate until effervescence ceases.

  • The crude product often precipitates. Collect it by vacuum filtration. If it remains in solution, extract with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Q2: My analytical data (NMR, LC-MS) shows a significant byproduct with the same mass. What is it and how can I avoid it?

A2: The most common byproduct with an identical mass to this compound (C₉H₈N₂O, MW: 160.17 g/mol ) is its isomer, 2-amino-4-phenylimidazole .[6][7] Its formation is a known issue in related syntheses and arises from a competing cyclization pathway.

Mechanistic Insight: The key intermediate after the initial N-alkylation of urea is N-(2-oxo-2-phenylethyl)urea. This intermediate can undergo two different intramolecular cyclizations:

  • Desired Pathway (O-attack): The oxygen atom of the urea moiety attacks the ketone carbonyl, which, after dehydration, yields the 2-aminooxazole ring.

  • Side Reaction (N-attack): The other nitrogen atom of the urea moiety attacks the ketone carbonyl. This pathway leads to an imidazolone intermediate, which can subsequently tautomerize or dehydrate to form the 2-aminoimidazole.[6]

G Start N-(2-oxo-2-phenylethyl)urea Intermediate O_Attack Intramolecular O-Nucleophilic Attack Start->O_Attack Favored by milder conditions N_Attack Intramolecular N-Nucleophilic Attack Start->N_Attack Favored by harsh conditions Oxazole_Int Dihydroxy-oxazoline Intermediate O_Attack->Oxazole_Int Imidazole_Int Imidazolone Intermediate N_Attack->Imidazole_Int Product_Oxazole This compound (Desired Product) Oxazole_Int->Product_Oxazole - H₂O Product_Imidazole 2-Amino-4-phenylimidazole (Byproduct) Imidazole_Int->Product_Imidazole - H₂O G Start Reaction Outcome LowYield Low or No Yield Start->LowYield Impure Impure Product (Multiple Spots on TLC) Start->Impure GoodYield Good Yield & Purity Start->GoodYield CheckReagents 1. Check Reagent Quality (Ketone, Urea, Solvent) 2. Verify Stoichiometry LowYield->CheckReagents Cause? OptimizeCond Optimize Conditions: - Increase Temp/Time - Use Microwave LowYield->OptimizeCond Cause? CheckWorkup Review Work-up: - Correct pH? - Sufficient Extraction? LowYield->CheckWorkup Cause? AnalyzeByproduct Characterize Impurity (LC-MS, NMR) Is it an Isomer? Impure->AnalyzeByproduct Action Purify Perform Purification: - Column Chromatography - Recrystallization Impure->Purify Action AdjustCond If Isomer Present: - Lower Temperature - Reduce Reaction Time AnalyzeByproduct->AdjustCond If Yes

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Phenyloxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 4-phenyloxazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged scaffold. We understand that synthesizing these compounds can present unique challenges, from low yields to persistent impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.

The this compound core is a vital structural motif in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antiprotozoal and antitubercular properties.[1][2] Achieving an efficient, high-yielding, and clean synthesis is paramount. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of this compound derivatives.

Q1: What is the most common and direct synthetic route to the this compound core?

The most prevalent and straightforward method is the Hantzsch-type synthesis, which involves the condensation of a substituted α-bromoacetophenone (or phenacyl bromide) with urea.[1][2] This reaction forms the oxazole ring in a single, efficient step. The general scheme is illustrated below.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A α-Bromoacetophenone Derivative C Condensation/ Cyclization A->C B Urea B->C D This compound Derivative C->D Formation of Oxazole Ring

Caption: General workflow for this compound synthesis.

Q2: My reaction is giving a very low yield or failing completely. What are the first things I should check?

Low conversion is a frequent issue. Before making significant changes to the protocol, systematically verify the following:

  • Reagent Purity: Ensure the α-bromoacetophenone is pure and has not degraded. These compounds can be lachrymatory and unstable over long-term storage. Use freshly prepared or purified starting materials.

  • Reaction Conditions: Confirm the reaction temperature and time. Many protocols call for elevated temperatures (e.g., 138°C) or microwave irradiation to proceed efficiently.[1] Room temperature reactions may be extremely slow or stall completely.[3]

  • Solvent Quality: Ensure you are using a dry, appropriate solvent. Dimethylformamide (DMF) is commonly used and should be of an anhydrous grade.[1][4]

Q3: I'm observing significant side product formation. What are these impurities likely to be?

In the condensation reaction between α-halo ketones and urea, the formation of imidazole and imidazolone side products is a known competing pathway.[4] This occurs because urea is an ambident nucleophile, and cyclization can proceed through different atoms, leading to different heterocyclic systems.

Q4: How can I effectively purify my final this compound product?

Purification is critical for obtaining a clean product. The two most effective methods are:

  • Flash Column Chromatography: This is the most common technique. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from unreacted starting materials and non-polar impurities.[1]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure crystalline material.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more complex experimental problems.

Problem: Persistently Low Product Yield

Low yield is the most common roadblock. The underlying cause can usually be traced to issues with reaction kinetics, stoichiometry, or competing side reactions.

  • Suboptimal Temperature: The reaction rate is highly sensitive to temperature. While room temperature may seem convenient, it often results in negligible product formation.[3] Conversely, excessively high temperatures can promote the formation of undesired side products or degradation.

    • Solution: Systematically screen the reaction temperature. If using conventional heating, try refluxing in a suitable solvent. Microwave irradiation is often reported to give higher yields in shorter times by allowing for rapid and uniform heating to precise temperatures.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. While a 1:1 ratio of α-bromoacetophenone to urea might seem intuitive, the reaction often benefits from an excess of urea.

    • Solution: Use a significant excess of urea (e.g., 7 equivalents relative to the α-bromoacetophenone) to push the reaction equilibrium towards the product.[1] This helps ensure the α-bromoacetophenone is fully consumed.

  • Inappropriate Solvent: The choice of solvent influences reactant solubility and the reaction pathway. Polar aprotic solvents are generally preferred.

    • Solution: Dimethylformamide (DMF) is a well-documented and effective solvent for this reaction.[1][4] If yields are low in other solvents, switching to DMF is a primary optimization step. Acetic acid has also been shown to be an effective solvent in related multi-component reactions.[3]

start Low or No Yield Observed check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Is reaction temperature adequate? check_reagents->check_conditions Yes purify_reagents Action: Purify/verify α-bromoacetophenone. Use anhydrous urea. check_reagents->purify_reagents No check_stoi Is urea in sufficient excess? check_conditions->check_stoi Yes increase_temp Action: Increase temperature. Consider microwave irradiation (e.g., 130-140°C). check_conditions->increase_temp No increase_urea Action: Increase urea ratio (e.g., 5-7 equivalents). check_stoi->increase_urea No success Yield Improved check_stoi->success Yes re_run Re-run Experiment purify_reagents->re_run increase_temp->re_run increase_urea->re_run re_run->success

Caption: Decision-making flowchart for troubleshooting low yields.

Section 3: Detailed Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-phenyloxazole

This protocol is adapted from a reported high-yield synthesis and is suitable for generating the core scaffold.[1]

Materials:

  • 2-Bromoacetophenone (1.0 mmol)

  • Urea (7.0 mmol)

  • Anhydrous Dimethylformamide (DMF, 2 mL)

  • Microwave reactor with temperature monitoring

  • Standard glassware for workup and purification

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine 2-bromoacetophenone (1.0 mmol) and urea (7.0 mmol).

  • Solvent Addition: Add 1-2 mL of anhydrous DMF to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Subject the mixture to microwave irradiation at 35 W, maintaining a temperature of 138 °C for 20 minutes.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The starting phenacyl bromide should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. A precipitate should form.

  • Product Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove excess urea and DMF.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield the pure 2-amino-4-phenyloxazole.[1]

Protocol 2: Systematic Optimization of Reaction Conditions

To maximize the yield for a specific derivative, a systematic optimization of key parameters is recommended.[3]

Methodology:

  • Set up a parallel series of reactions in small vials.

  • Keep the limiting reagent (α-bromoacetophenone derivative) constant in all reactions.

  • Vary one parameter at a time (e.g., solvent, temperature, or equivalents of urea) while keeping others constant.

  • Run the reactions for a fixed period.

  • Analyze the outcome of each reaction using a quantitative method like HPLC or by isolating the product and calculating the yield.

Table for Data Comparison:

Entry Solvent Temperature (°C) Urea (equiv.) Yield (%) Notes
1DMF1005
2DMF1205
3DMF1405
4Acetic Acid120 (reflux)5
5DMF1203
6DMF1207
Section 4: Key Parameter Influence and Optimization

The interplay between solvent, temperature, and stoichiometry is critical for a successful reaction. Understanding their roles allows for rational optimization.

cluster_input Input Parameters cluster_output Reaction Outcomes Solvent Solvent Choice (e.g., DMF, Acetic Acid) Reaction Reaction System Solvent->Reaction Solubility, Pathway Temp Reaction Temperature (e.g., 80-140°C) Temp->Reaction Kinetics Stoi Stoichiometry (Urea Equivalents) Stoi->Reaction Equilibrium Yield Product Yield Purity Product Purity/ Side Products Time Reaction Time Reaction->Yield Reaction->Purity Reaction->Time

Caption: Interplay of key parameters on reaction outcomes.

  • Solvent Effects: Polar aprotic solvents like DMF are excellent choices as they effectively dissolve both the polar (urea) and less polar (α-bromoacetophenone) reactants, facilitating the reaction.[1][4]

  • Temperature Effects: Temperature controls the reaction kinetics. Higher temperatures accelerate the cyclization but must be carefully controlled to avoid promoting the formation of imidazole byproducts or causing reactant/product degradation.[3]

  • Stoichiometric Effects: As a reversible reaction, employing a large excess of one reactant (urea) is a classic application of Le Chatelier's principle, driving the reaction towards the desired 2-aminooxazole product.[1]

By methodically addressing the points in this guide, you can overcome common synthetic hurdles and develop a robust, optimized protocol for your specific this compound derivatives.

References
  • 2-Aminooxazoles and Their Derivatives (Review). (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951.
  • Kasthuri, M., et al. (2015). Synthesis of 2-aminobenzoxazoles using an efficient, air-stable, and nonhazardous electrophilic cyanating agent. ACS Omega, 4(11), 19353-19361.
  • Optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Girardini, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1436-1442.
  • PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-phenyloxazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this valuable compound, thereby preventing its degradation and ensuring experimental integrity. As a molecule combining an aromatic oxazole core with a primary amine, this compound possesses unique chemical properties that necessitate specific storage conditions to maintain its purity and activity. This guide provides a combination of theoretical knowledge and practical, field-tested advice to address common challenges encountered during its storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, with the molecular formula C₉H₈N₂O and a molecular weight of approximately 160.17 g/mol , is a heterocyclic aromatic organic compound[1][2][3]. Its structure features a phenyl group attached to an oxazole ring, which in turn has a primary amine substituent at the 2-position. The oxazole ring itself is a five-membered heterocycle containing both oxygen and nitrogen[4][5]. The primary amine group makes the molecule basic, although oxazoles are generally considered weak bases[5]. It is important to note that this compound is classified as a skin and eye irritant[2].

Q2: What are the primary factors that can cause the degradation of this compound during storage?

Based on the chemical functionalities present in this compound (an aromatic amine and an oxazole ring), the primary factors contributing to its degradation are:

  • Moisture/Humidity: The primary amine group is hygroscopic, meaning it can readily absorb moisture from the atmosphere[6]. This can lead to hydrolysis or facilitate other degradative reactions.

  • Atmospheric Oxygen: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in purity.

  • Light: Many aromatic compounds are light-sensitive and can undergo photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways[6]. While some suppliers suggest room temperature storage, a controlled and cool environment is generally preferable for long-term stability[7].

  • pH (Acids/Bases): The oxazole ring can be susceptible to ring-opening under certain pH conditions, particularly in the presence of strong acids[8]. The primary amine group can also react with acidic or basic contaminants.

Q3: How can I visually assess if my sample of this compound has degraded?

While a definitive assessment requires analytical techniques, visual inspection can provide initial clues. A pure sample of this compound should be a white to off-white solid. Signs of degradation may include:

  • Color Change: The appearance of yellow, brown, or other discolorations can indicate oxidative degradation or the formation of impurities.

  • Change in Physical State: Clumping or the appearance of a sticky or oily residue may suggest the absorption of moisture.

  • Insolubility: A previously soluble sample that now shows poor solubility in a given solvent might have degraded into less soluble byproducts.

Any noticeable change in the physical appearance of the compound should prompt a purity check using an appropriate analytical method.

Troubleshooting Guide: Common Degradation Scenarios

This section provides a structured approach to identifying and mitigating common degradation issues you might encounter with this compound.

Observed Issue Potential Cause(s) Recommended Actions & Preventative Measures
Discoloration (e.g., yellowing) Oxidation of the aromatic amine.Store under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or store in the dark to prevent photo-oxidation.
Clumping/Caking of the solid Moisture absorption (hygroscopicity).Store in a desiccator with a suitable desiccant. Ensure the container is tightly sealed. Handle in a dry environment (e.g., glove box) if possible.
Reduced purity confirmed by analysis Multiple degradation pathways (hydrolysis, oxidation).Review and optimize storage conditions. Consider long-term storage at lower temperatures (-20°C)[9]. Aliquot the compound upon receipt to minimize freeze-thaw cycles and repeated exposure to the atmosphere.
Inconsistent experimental results Degradation leading to lower effective concentration.Perform a purity check of the stored compound before use. If degradation is suspected, use a fresh, unopened batch for critical experiments.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of this compound

This protocol is designed to maximize the shelf-life of this compound by creating a multi-barrier defense against degradation.

Materials:

  • High-purity this compound

  • Amber glass vials with PTFE-lined screw caps

  • Argon or Nitrogen gas supply with a regulator and tubing

  • Parafilm® or other sealing film

  • Desiccator cabinet

  • -20°C freezer

Procedure:

  • Aliquotting: Upon receiving a new batch of this compound, immediately aliquot the compound into smaller, experiment-sized portions in amber glass vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Inert Atmosphere: Place the opened vials in a glove bag or glove box with an inert atmosphere. Alternatively, gently flush the headspace of each vial with a slow stream of argon or nitrogen gas for 10-15 seconds.

  • Sealing: Immediately and tightly cap each vial. For an extra layer of protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Desiccation: Place the sealed and parafilmed vials inside a desiccator containing a fresh, active desiccant (e.g., silica gel or Drierite™).

  • Cold Storage: Store the desiccator in a -20°C freezer.

  • Usage: When a sample is needed, remove one vial from the desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a quick and effective method to qualitatively assess the purity of your this compound sample.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, start with a 1:1 ratio and optimize as needed)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Sample of this compound (both stored and a fresh reference sample, if available)

  • Suitable solvent for dissolving the sample (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve a small amount of your stored this compound in the chosen solvent to make a ~1 mg/mL solution. If available, prepare a similar solution of a fresh, reference sample.

  • Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and well-separated.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A pure sample should ideally show a single spot. The presence of additional spots, especially near the baseline (polar impurities) or at different Rf values compared to the reference sample, indicates degradation.

Visualization of Key Concepts

Diagram 1: Decision-Making Workflow for Storage and Handling

cluster_storage Initial Storage Protocol cluster_usage Usage Protocol cluster_troubleshooting Troubleshooting & Quality Control receive Receive Compound aliquot Aliquot into smaller vials receive->aliquot inert Flush with Inert Gas (Ar/N2) aliquot->inert seal Seal Tightly & Wrap with Parafilm inert->seal desiccate Place in Desiccator seal->desiccate freeze Store at -20°C desiccate->freeze retrieve Retrieve one aliquot freeze->retrieve For Use warm Warm to Room Temp BEFORE opening retrieve->warm use Use in Experiment warm->use discard Discard unused portion use->discard check_purity Purity Check Needed? use->check_purity If issues arise visual_change Visual Change? check_purity->visual_change inconsistent_results Inconsistent Results? check_purity->inconsistent_results perform_tlc Perform TLC/HPLC visual_change->perform_tlc Yes inconsistent_results->perform_tlc Yes degraded Degradation Confirmed? perform_tlc->degraded fresh_sample Use Fresh Sample degraded->fresh_sample Yes review_storage Review Storage Protocol degraded->review_storage Yes

Caption: Decision workflow for storing and using this compound.

References

  • 4-Phenyl-oxazol-2-ylamine | CAS#:33119-65-2 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. (n.d.). Retrieved January 7, 2026, from [Link]

  • 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Retrieved January 7, 2026, from [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023). Retrieved January 7, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Retrieved January 7, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Figshare. (2023). Retrieved January 7, 2026, from [Link]

  • This compound hydrochloride - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]

  • 2-Amino-4-phenyl oxazole - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (2018). Retrieved January 7, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2021). Retrieved January 7, 2026, from [Link]

  • Oxazole - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Navigating the Scale-Up Production of 4-Phenyloxazol-2-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-phenyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the transition from laboratory-scale to large-scale production of this valuable chemical intermediate. Our aim is to equip you with the necessary knowledge to anticipate and overcome common hurdles, ensuring a robust, efficient, and safe manufacturing process.

Troubleshooting Guide: From Benchtop to Bulk

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a practical question-and-answer format.

Low Yield and Incomplete Conversion

Question: We are experiencing a significant drop in yield and incomplete consumption of starting materials when scaling up the synthesis of this compound from 2-bromoacetophenone and urea. What are the likely causes and how can we optimize the reaction for better conversion?

Answer: This is a common challenge in process scale-up. Several factors can contribute to decreased yield and incomplete reactions. Let's break down the potential causes and solutions:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature gradients can create localized "hot spots" or areas of low reactant concentration. This can lead to side reactions or unreacted starting materials.

    • Troubleshooting:

      • Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large vessels.

      • Heating/Cooling: Implement a robust temperature control system. For exothermic reactions, ensure the cooling capacity is sufficient to dissipate the heat generated. A gradual addition of reagents can also help manage the exotherm.

  • Solvent Effects: The choice of solvent and its volume can significantly impact reaction kinetics and solubility of reactants and products. A solvent that works well on a small scale may not be optimal for a larger process.

    • Troubleshooting:

      • Solvent Screening: While Dimethylformamide (DMF) is commonly used, consider exploring other high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).[1] However, be aware that purification from higher boiling point solvents can be more challenging.

      • Concentration: Systematically study the effect of reaction concentration. While higher concentrations can increase reaction rates, they may also lead to solubility issues and increased side product formation.

  • Stoichiometry of Urea: An excess of urea is often used to drive the reaction to completion. However, the optimal ratio may change upon scale-up.

    • Troubleshooting:

      • Ratio Optimization: Perform a Design of Experiments (DoE) study to determine the optimal molar ratio of urea to 2-bromoacetophenone for your specific scale and equipment.

Impurity Profile and Purification Challenges

Question: Our scaled-up batches of this compound are showing a complex impurity profile, making purification by crystallization difficult. What are the common byproducts and how can we minimize their formation and improve purification?

Answer: Impurity control is a critical aspect of pharmaceutical manufacturing.[2][3][4] Understanding the potential byproducts is the first step toward controlling them.

  • Common Byproducts:

    • Unreacted 2-bromoacetophenone: This is a common impurity if the reaction does not go to completion.

    • Hydrolysis products: 2-Bromoacetophenone can hydrolyze to acetophenone and other related substances, especially if water is present.

    • Over-alkylation products: The product, this compound, can potentially react with remaining 2-bromoacetophenone to form N-alkylated byproducts.

    • Side reactions of urea: At elevated temperatures, urea can decompose or participate in side reactions, leading to various nitrogen-containing impurities.

  • Minimizing Impurity Formation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

    • Temperature Control: Precise temperature control is crucial. Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize the formation of temperature-dependent byproducts.

    • Raw Material Quality: Ensure the purity of your starting materials. Impurities in the 2-bromoacetophenone or urea can carry through to the final product or catalyze side reactions.

  • Improving Purification:

    • Crystallization:

      • Solvent System: Experiment with different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent can often provide better purity and crystal form.

      • Cooling Profile: A controlled, slow cooling profile is essential for growing larger, purer crystals. Crash cooling will trap impurities.

    • Chromatography: While not always ideal for large-scale production due to cost, column chromatography can be a viable option for removing closely related impurities if crystallization is ineffective.

Workflow for Troubleshooting Impurity Issues

Caption: A logical workflow for identifying and mitigating impurity formation during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling this compound and its precursors on a large scale?

A1: Safety is paramount in any chemical process. For this compound, key considerations include:

  • Toxicity and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] The starting material, 2-bromoacetophenone, is a lachrymator and is toxic. All handling of these materials should be done in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.

  • Pressure Management: When heating solvents in a large reactor, be aware of potential pressure build-up. Ensure the reactor is equipped with appropriate pressure relief systems.

Q2: How can we monitor the progress of the reaction effectively in a large-scale setting?

A2: Real-time reaction monitoring is essential for process control. While Thin Layer Chromatography (TLC) is useful in the lab, it is not practical for large-scale production. Consider implementing in-situ monitoring techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for monitoring the consumption of starting materials and the formation of the product and byproducts. An optimized HPLC method can provide quantitative data in a timely manner.

  • In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used with probes directly inserted into the reactor to provide real-time data on the concentration of key species.

Q3: What are the best practices for drying the final product on a large scale?

A3: Efficient drying is crucial to remove residual solvents and moisture, which can affect the stability and purity of the final product.

  • Filtration and Washing: After crystallization, the product should be filtered and washed with a suitable solvent to remove any remaining mother liquor.

  • Drying Equipment: For large quantities, a vacuum oven or a rotary dryer is recommended. The drying temperature should be carefully chosen to be well below the decomposition temperature of the product.

  • Drying to Constant Weight: The product should be dried until a constant weight is achieved to ensure all residual solvents have been removed.

Experimental Protocols

Optimized Scale-Up Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
2-Bromoacetophenone199.0410.050.241.0
Urea60.069.05150.73.0
Dimethylformamide (DMF)-50 L--

Procedure:

  • Charge a 100 L glass-lined reactor with Dimethylformamide (DMF) (50 L).

  • Under a nitrogen atmosphere, add urea (9.05 kg, 150.7 mol) to the reactor with agitation.

  • Heat the mixture to 80-85 °C and stir until the urea is fully dissolved.

  • In a separate vessel, dissolve 2-bromoacetophenone (10.0 kg, 50.24 mol) in DMF (10 L).

  • Slowly add the 2-bromoacetophenone solution to the reactor over a period of 2-3 hours, maintaining the internal temperature between 80-85 °C.

  • After the addition is complete, continue to stir the reaction mixture at 80-85 °C for 4-6 hours.

  • Monitor the reaction progress by HPLC until the consumption of 2-bromoacetophenone is complete (<1% remaining).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a vessel containing purified water (200 L) with vigorous stirring.

  • The product will precipitate out of solution. Stir the slurry for 1-2 hours.

  • Filter the solid product and wash with purified water (2 x 20 L).

  • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_product Product 2-Bromoacetophenone 2-Bromoacetophenone This compound This compound 2-Bromoacetophenone->this compound + Urea DMF, 80-85°C Urea Urea

Caption: Synthesis of this compound from 2-bromoacetophenone and urea.

References

  • PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1958. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Retrieved from [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1463-1469. Retrieved from [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Advances in Synthesis & Catalysis. (n.d.). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. Retrieved from [Link]

  • Fimland, G., et al. (2001). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Catomic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology, 67(8), 3779-3783. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. Retrieved from [Link]

  • Tropical Journal of Pharmaceutical Research. (n.d.). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry, 22(2), 335-364. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Advance approaches for the impurity profiling of pharmaceutical drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent approaches for the synthesis of heterocycles from amidines via metal catalyzed C-H functionalization reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. Retrieved from [Link]

Sources

How to interpret ambiguous NMR spectra of 4-phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-phenyloxazol-2-amine. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges in interpreting the NMR spectra of this and structurally related heterocyclic amines. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot ambiguous data effectively.

The structure of this compound presents several classic challenges for NMR spectroscopy, primarily stemming from tautomerism and the potential for complex signal overlap. This guide provides a systematic approach to dissecting these ambiguities.

Frequently Asked Questions (FAQs)

Q1: What are the generally expected ¹H and ¹³C NMR chemical shifts for this compound?

While exact shifts are solvent-dependent, the following table provides a typical reference range for assignments in common NMR solvents like DMSO-d₆ or CDCl₃.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
-NH₂ 5.0 - 7.0 (Broad)N/AHighly variable, often broad due to quadrupole effects and exchange. May disappear upon D₂O shake.
H5 (Oxazole) 7.0 - 7.8120 - 128A singlet, its position is influenced by the phenyl ring's electronics.
H-ortho (Phenyl) 7.6 - 8.0125 - 129Typically a doublet or multiplet.
H-meta (Phenyl) 7.2 - 7.5128 - 130Typically a triplet or multiplet.
H-para (Phenyl) 7.1 - 7.4127 - 129Typically a triplet or multiplet.
C2 (Oxazole) N/A158 - 162Quaternary carbon, attached to the amine.
C4 (Oxazole) N/A148 - 152Quaternary carbon, attached to the phenyl ring.
C5 (Oxazole) See H5See H5Protonated carbon of the oxazole ring.
C-ipso (Phenyl) N/A130 - 135Quaternary carbon, attachment point to the oxazole.

Note: These are estimated ranges. Always reference internal standards like TMS for accurate measurements.[1][2][3]

Q2: Why is the amine (-NH₂) proton signal often very broad or sometimes completely absent?

This is a classic phenomenon caused by two main factors:

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation of adjacent protons, causing their signals to broaden significantly.

  • Chemical Exchange: The amine protons are acidic and can exchange with trace amounts of water in the solvent or with each other. If this exchange occurs at a rate comparable to the NMR timescale, the signal becomes broad. In protic solvents (like methanol-d₄) or with significant water contamination, this exchange can be so rapid that the signal broadens into the baseline and disappears entirely.

Q3: My spectrum shows more peaks than expected, or some peaks are unusually broad. What is the likely cause?

The most probable cause is amino-imino tautomerism . 2-Aminooxazoles can exist in equilibrium with their 2-iminooxazoline tautomer.[4][5][6] If this equilibrium is slow on the NMR timescale, you will see two distinct sets of peaks for each species. If the exchange is at an intermediate rate, you will observe significant broadening of the signals for the atoms involved in the tautomerization (especially H5, C2, C4, C5, and the NH protons).

Caption: Tautomeric equilibrium in this compound.

Troubleshooting Guide for Ambiguous Spectra

This section provides a systematic workflow to resolve common spectral ambiguities.

G cluster_exchange Problem: Exchange Phenomena (NH₂, Tautomers) cluster_assignment Problem: Signal Assignment & Overlap start Ambiguous 1D NMR (Broad Peaks, Signal Overlap) d2o Perform D₂O Exchange start->d2o vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr dept Acquire DEPT-135 & DEPT-90 start->dept d2o_res NH₂ Signal Disappears? Confirms Amine Proton. d2o->d2o_res vt_res Signals Sharpen/Resolve? Confirms Dynamic Process. vt_nmr->vt_res cosy Acquire ¹H-¹H COSY d2o_res->cosy vt_res->cosy dept->cosy Use C-type info dept_res Distinguish C, CH, CH₂, CH₃ dept->dept_res hsqc Acquire ¹H-¹³C HSQC cosy->hsqc Use ¹H-¹H network cosy_res Map Phenyl Ring ¹H-¹H Couplings cosy->cosy_res hmbc Acquire ¹H-¹³C HMBC hsqc->hmbc Use direct C-H pairs hsqc_res Link Protons to Directly Bonded Carbons hsqc->hsqc_res noesy Acquire ¹H-¹H NOESY/ROESY hmbc->noesy Confirm with long-range hmbc_res Confirm Connectivity (e.g., H5 to Phenyl Carbons) hmbc->hmbc_res noesy_res Confirm Spatial Proximity (e.g., H-ortho to H5) noesy->noesy_res end Unambiguous Structure Confirmed dept_res->end cosy_res->end hsqc_res->end hmbc_res->end noesy_res->end

Caption: Systematic workflow for resolving NMR ambiguities.

Issue 1: Broad Signals and Suspected Tautomerism

Probable Cause: Intermediate rate of chemical exchange between tautomers or with the solvent.[7]

Causality: When a nucleus shuttles between two different chemical environments (e.g., the C5 carbon in the amino vs. imino form) at a rate the NMR spectrometer can nearly resolve, the resulting signal is a broad average of the two. To resolve this, you must either "freeze out" the exchange or accelerate it to a point where a sharp, averaged signal is observed.

Troubleshooting Protocol:

  • Solvent Study:

    • Rationale: Changing the solvent can alter the tautomeric equilibrium and the rate of proton exchange. Aprotic, hydrogen-bond accepting solvents like DMSO-d₆ often slow down the exchange of NH protons compared to CDCl₃, leading to sharper signals.

    • Method: Acquire standard ¹H spectra in both CDCl₃ and DMSO-d₆. Compare the signal widths, particularly for the NH₂ and oxazole H5 protons.

  • Variable Temperature (VT) NMR:

    • Rationale: Lowering the temperature slows down dynamic processes. If tautomerism is the cause of broadening, cooling the sample may slow the exchange sufficiently to resolve separate signals for each tautomer.

    • Method: Acquire a series of ¹H spectra at decreasing temperatures (e.g., 298 K, 273 K, 253 K). Look for the "coalescence temperature" where broad peaks resolve into sharp, distinct signals.

  • D₂O Exchange:

    • Rationale: This is a definitive test for exchangeable protons (-OH, -NH). Deuterium is NMR-inactive in ¹H NMR.

    • Method: Acquire a standard ¹H spectrum. Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons should disappear, confirming its assignment.

Issue 2: Unambiguous Assignment of Phenyl and Oxazole Moieties

Probable Cause: Overlap of aromatic signals and the need to confirm the connectivity between the two ring systems.

Causality: Standard 1D NMR shows chemical shifts but does not explicitly map the bonding network or spatial relationships. Advanced 2D NMR techniques are required to build a complete, validated structural picture.[8][9][10]

Troubleshooting Protocols: A Suite of 2D Experiments

The following experiments should be run to create a self-validating system of correlations for complete structural assignment.

1. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To determine the type of carbon atom (C, CH, CH₂, or CH₃). This is essential for assigning the quaternary carbons (C2, C4, C-ipso) and distinguishing them from the protonated carbons.[11][12][13]

  • Protocol:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-90 spectrum: This will only show signals for CH carbons.

    • Acquire a DEPT-135 spectrum: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • Interpretation: By comparing the three spectra, you can definitively assign each carbon type. For this compound, the C5 and the five phenyl carbons (excluding C-ipso) should be positive in the DEPT-135 and appear in the DEPT-90. The C2, C4, and C-ipso signals will be present in the ¹³C spectrum but absent from all DEPT spectra.

2. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other through bonds (typically 2-3 bonds).[14][15]

  • Protocol: Standard COSY pulse sequence acquisition.

  • Interpretation: Look for cross-peaks that correlate coupled protons. In the phenyl ring, you will see correlations between adjacent ortho-meta and meta-para protons, allowing you to trace the entire spin system of the ring. The oxazole H5, being a singlet with no adjacent protons, will not show any COSY cross-peaks.

3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which proton is directly attached to which carbon (one-bond correlation).[14][15]

  • Protocol: Standard HSQC pulse sequence acquisition.

  • Interpretation: Each cross-peak correlates a proton signal on one axis with the carbon signal on the other axis. This is the most reliable way to assign the protonated carbons. For example, the signal for H5 in the ¹H spectrum will have a cross-peak to the C5 signal in the ¹³C spectrum.

4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule.

  • Protocol: Standard HMBC pulse sequence acquisition.

  • Interpretation: This is the key experiment for confirming the overall structure. Look for the following critical correlations:

    • Oxazole H5 to Phenyl Carbons: A cross-peak between H5 and the ipso-carbon of the phenyl ring (C1') is definitive proof of the 4-phenyl substitution pattern.

    • Phenyl Protons to Oxazole Carbons: Correlations from the ortho-protons of the phenyl ring to C4 and C5 of the oxazole ring further solidify the connection.

    • NH₂ Protons to Oxazole Carbons: If the NH₂ signal is sharp enough, correlations to C2 can be observed.

5. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of their bonding.[16][17]

  • Protocol: Standard NOESY pulse sequence with an appropriate mixing time (e.g., 500-800 ms for small molecules).

  • Interpretation: The NOE effect is distance-dependent and provides powerful stereochemical and conformational information.[18] A critical correlation to look for is a cross-peak between the ortho-protons of the phenyl ring and the H5 proton of the oxazole ring. This confirms their spatial proximity and validates the overall assignment.

Caption: Key 2D NMR correlations for structural validation.

By systematically applying these troubleshooting steps and advanced NMR experiments, one can move from an ambiguous 1D spectrum to a fully validated and unambiguous structural assignment for this compound.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • NOE Experiments. (n.d.). University College London. [Link]

  • Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility. [Link]

  • Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. [Link]

  • HH-COSY NMR spectrum of 2-Phox. HSQC (CDCl₃): The protons at δ 4.1... (n.d.). ResearchGate. [Link]

  • NOESY and ROESY. (2018). University of Missouri. [Link]

  • 4-Benzal-2-phenyl-5-oxazolone. (n.d.). PubChem. [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles. (2015). Journal of Chemical Education. [Link]

  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents. (n.d.). NIH. [Link]

  • Nuclear Overhauser effect. (n.d.). Wikipedia. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. [Link]

  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. [Link]

  • Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. (2017). ResearchGate. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • DEPT: A tool for 13C peak assignments. (2015). Nanalysis. [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. (2023). OpenStax. [Link]

  • How to read NMR spectra from the basics. (n.d.). JEOL. [Link]

  • 5-Phenyl-1,3-oxazol-2-amine. (n.d.). PubChem. [Link]

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). MDPI. [Link]

  • 4-Phenyl-1,3-oxazol-2-amine. (n.d.). PubChem. [Link]

  • 2-Amino-4-phenyl oxazole. (n.d.). NIST WebBook. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). Semantic Scholar. [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI. [Link]

  • Characterization of the Structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione by 1D, COSY and HSQC 2D NMR Spectroscopy. (2018). ResearchGate. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ResearchGate. [Link]

  • Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. (2005). PubMed. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Publications. [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. (n.d.). Semantic Scholar. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). NIH. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). MDPI. [Link]

Sources

Minimizing cytotoxicity of 4-phenyloxazol-2-amine in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Phenyloxazol-2-amine

A Guide to Minimizing Cytotoxicity in Cell-Based Assays

Frequently Asked Questions (FAQs)

Q1: My cells are showing significant death even at low concentrations of this compound. Is the compound inherently toxic, or could something else be wrong?

This is a common and critical issue. The observed cytotoxicity can stem from three primary sources: intrinsic compound activity, issues with compound solubility and precipitation, or artifacts from the experimental vehicle (solvent).

  • Intrinsic Activity : While this compound and its analogs can exhibit genuine cytotoxic effects in cancer cell lines, it's crucial to rule out experimental artifacts first.[1][2][3][4]

  • Compound Precipitation : this compound is a lipophilic compound with poor aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into aqueous culture media, the compound can precipitate out of solution.[5][6] These fine precipitates can be mistaken for dead cells by imaging systems or can cause physical damage to cells, leading to false-positive cytotoxicity readings.

  • Vehicle Cytotoxicity : Dimethyl sulfoxide (DMSO) is the most common solvent, but it is cytotoxic at higher concentrations. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may show stress at concentrations as low as 0.1%.[7][8][9] It is imperative to run a vehicle control (media with the same final DMSO concentration as your treated wells, but without the compound) to assess the baseline cytotoxicity of the solvent itself.

Q2: I prepared a 10 mM stock of this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

Precipitation upon dilution is a classic sign that the compound's concentration has exceeded its kinetic solubility limit in the aqueous medium.[5][6][10]

Here are several strategies to address this:

  • Lower the Final Concentration : Your target concentration may be too high. Perform a dose-response curve starting from a much lower concentration.

  • Optimize Dilution Technique : Do not add the DMSO stock directly to the full volume of media. Instead, pre-warm the media to 37°C and add the stock solution dropwise while gently swirling or vortexing.[5] This promotes rapid dispersal and reduces localized high concentrations that trigger precipitation.

  • Use an Intermediate Dilution Step : Prepare an intermediate dilution of your DMSO stock in either DMSO or culture medium before the final dilution into the bulk of the assay medium.[5]

  • Consider Serum Content : The presence of serum proteins like albumin can increase the apparent solubility of lipophilic compounds.[11][12][13] If you are using serum-free media for your assay, the compound is more likely to precipitate.

Q3: My cytotoxicity results are highly variable between replicate wells and experiments. What are the likely causes?

Variability is often a symptom of inconsistent compound solubility, uneven cell plating, or reagent/timing issues.

  • Inconsistent Precipitation : If the compound is on the edge of its solubility, minor differences in pipetting or mixing can lead to variable amounts of precipitate in different wells.

  • Cell Seeding Density : Ensure your cells are in a logarithmic growth phase and are plated evenly. Over-confluent or under-confluent wells will respond differently to the compound.[14] A cell titration experiment is recommended to find the optimal seeding density.

  • Reagent and Timeline Standardization : Use freshly prepared reagents and maintain consistent incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[14]

Troubleshooting Guide: Differentiating True Cytotoxicity from Artifacts

When faced with unexpected cell death, a systematic approach is necessary to identify the cause. This workflow helps dissect the problem and points toward a valid solution.

G start High Cytotoxicity Observed q_vehicle Did Vehicle Control Show Toxicity? start->q_vehicle sol_vehicle SOLUTION: 1. Lower final DMSO concentration (target <0.5%). 2. Test alternative solvents (e.g., Ethanol). 3. Re-run vehicle toxicity curve. q_vehicle->sol_vehicle Yes q_precipitate Is Compound Precipitate Visible (Microscopy)? q_vehicle->q_precipitate No sol_precipitate SOLUTION: 1. Decrease final compound concentration. 2. Optimize dilution method (see FAQ #2). 3. Assess kinetic solubility. q_precipitate->sol_precipitate Yes q_assay Do Different Cytotoxicity Assays Give Conflicting Results? q_precipitate->q_assay No sol_assay ISSUE: Assay Interference 1. Check if compound interferes with LDH enzyme activity or formazan reduction. 2. Use an orthogonal assay (e.g., ATP-based) for confirmation. q_assay->sol_assay Yes conclusion CONCLUSION: Observed cytotoxicity is likely a true biological effect of the compound. q_assay->conclusion No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Advanced Analysis: Characterizing the Mode of Cell Death

Once you have confirmed that the observed cytotoxicity is a genuine effect of this compound, the next step is to determine the mechanism of cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis due to injury).[15][16][17] Distinguishing between them is crucial for understanding the compound's mechanism of action.

Key Differences Between Apoptosis and Necrosis

FeatureApoptosis (Programmed)Necrosis (Pathological)
Stimulus Physiological or mild pathological stimuliSevere injury, toxins, trauma[15]
Process Highly regulated, energy-dependent[16]Uncontrolled, pathological process[15]
Morphology Cell shrinkage, membrane blebbing, formation of apoptotic bodies[15][18]Cell swelling (oncosis), loss of membrane integrity, cell lysis[15][18]
Biochemical Hallmark Activation of caspase enzymes[15][17]Loss of membrane integrity, release of intracellular contents (e.g., LDH)[16]
Inflammatory Response No inflammation; apoptotic bodies are cleared by phagocytesTriggers a significant inflammatory response[16][17]
Experimental Strategy to Differentiate Apoptosis and Necrosis

A multi-assay approach provides the most robust data. Running assays that measure markers for both processes, ideally at multiple time points, can reveal the dominant cell death pathway.

G cluster_assays Parallel Assays cluster_results Interpreted Outcomes compound This compound Treatment caspase Caspase-3/7 Activation Assay (Measures Apoptosis Executioner Caspases) compound->caspase ldh LDH Release Assay (Measures Membrane Integrity / Necrosis) compound->ldh morphology Annexin V / PI Staining (Flow Cytometry or Microscopy) compound->morphology apoptosis Primary Apoptosis (High Caspase, Low LDH) caspase->apoptosis late_apoptosis Late Apoptosis / Secondary Necrosis (High Caspase, High LDH) caspase->late_apoptosis necrosis Primary Necrosis (Low Caspase, High LDH) ldh->necrosis ldh->late_apoptosis morphology->apoptosis morphology->necrosis morphology->late_apoptosis

Sources

Technical Support Center: Navigating Batch-to-Batch Variability in the Synthesis of 4-phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenyloxazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenges that can lead to batch-to-batch variability in the synthesis of this critical heterocyclic amine. Our goal is to provide you with the expertise and practical guidance needed to ensure consistent, high-quality production of this compound for your research and development endeavors.

Introduction: Understanding the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the Hantzsch-type condensation of 2-bromoacetophenone with urea.[1] While seemingly straightforward, this reaction is susceptible to variations in starting material quality, reaction conditions, and work-up procedures, which can significantly impact yield, purity, and ultimately, the consistency between batches. This guide will walk you through a systematic approach to identifying and mitigating these sources of variability.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the synthesis of this compound.

Q1: What is the most critical factor influencing the success of the this compound synthesis?

A1: The quality of the starting material, particularly the 2-bromoacetophenone, is paramount. Impurities in this raw material can lead to a cascade of side reactions, resulting in a complex impurity profile that is difficult to remove. It is crucial to use high-purity 2-bromoacetophenone or to purify it before use.

Q2: My reaction yields are consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction due to insufficient heating or reaction time is a common culprit, especially in conventional heating setups. Microwave-assisted synthesis can often improve yields and reduce reaction times.[1] Additionally, suboptimal stoichiometry, particularly an insufficient excess of urea, can lead to incomplete conversion of the starting material. Finally, losses during the work-up and purification steps, such as using an inappropriate crystallization solvent, can significantly reduce the isolated yield.

Q3: I am observing a significant amount of an unknown impurity in my final product. How can I identify it?

A3: A combination of analytical techniques is essential for impurity identification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and obtaining the molecular weight of impurities. For structural elucidation, preparative HPLC can be used to isolate the impurity, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and, if necessary, Infrared (IR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile impurities.

Q4: Can the order of reagent addition impact the reaction outcome?

A4: While the reaction is typically a one-pot synthesis, the order of addition can influence the initial stages. It is generally advisable to dissolve the urea in the solvent (e.g., DMF) before adding the 2-bromoacetophenone to ensure a homogeneous reaction mixture from the outset.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured guide to troubleshooting common issues encountered during the synthesis of this compound, categorized by the observed problem.

Issue 1: Low or Inconsistent Yields
Potential Cause Recommended Action Scientific Rationale
Incomplete Reaction - Verify Reaction Temperature: Ensure the reaction mixture reaches and maintains the target temperature (e.g., 120-140 °C for microwave synthesis). - Extend Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.The cyclization and dehydration steps of the Hantzsch synthesis are temperature-dependent. Insufficient thermal energy will result in a sluggish or incomplete reaction.
Suboptimal Stoichiometry - Increase Urea Excess: Employ a larger excess of urea (e.g., 5-10 equivalents).A significant excess of urea helps to drive the reaction equilibrium towards the product and compensates for any potential side reactions involving urea.
Starting Material Degradation - Use Freshly Purified 2-bromoacetophenone: Purify the starting material by recrystallization if its purity is questionable.2-bromoacetophenone can degrade over time, leading to the formation of impurities that can interfere with the reaction.
Losses During Work-up/Purification - Optimize Crystallization Solvent: Experiment with different solvent systems to find one that provides good recovery of the product while leaving impurities in the mother liquor. - Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses.The choice of crystallization solvent is critical for achieving both high purity and high yield. A poorly chosen solvent can lead to significant product loss.
Issue 2: Poor Product Purity (Presence of Impurities)
Potential Impurity Source Identification & Mitigation Underlying Chemistry
Unreacted Starting Materials - TLC/HPLC Analysis: Compare the product to standards of 2-bromoacetophenone and urea. - Mitigation: Ensure complete reaction as described in "Issue 1".Incomplete conversion is a primary source of starting material contamination.
Side Products from 2-bromoacetophenone - Self-Condensation Products: Look for higher molecular weight impurities by LC-MS. - Hydrolysis Products (e.g., phenacyl alcohol): Can be detected by GC-MS or LC-MS. - Mitigation: Use high-purity starting material and ensure anhydrous reaction conditions.2-bromoacetophenone can undergo self-condensation, especially under basic conditions.[2] It is also susceptible to hydrolysis if water is present.
Side Products from Urea - Biuret and Triuret: These can be formed from the thermal decomposition of excess urea. - Mitigation: Use a moderate excess of urea and avoid excessively high reaction temperatures or prolonged reaction times.At elevated temperatures, urea can self-condense to form biuret and other related compounds.
Product Degradation - Hydrolysis of the Oxazole Ring: Leads to the formation of ring-opened products. Can be detected by LC-MS. - Mitigation: Avoid strongly acidic or basic conditions during work-up and purification. Ensure the final product is stored in a dry environment.The oxazole ring can be susceptible to hydrolytic cleavage, particularly under harsh pH conditions.
Issue 3: Difficulty with Product Isolation and Crystallization
Observed Problem Troubleshooting Steps Crystallization Principles
Oiling Out - Increase Solvent Volume: Add more of the crystallization solvent to ensure the product remains dissolved at the boiling point. - Change Solvent System: Experiment with a different solvent or a co-solvent system."Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, leading to the separation of a liquid phase instead of crystals.
Poor Crystal Formation - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Rapid cooling often leads to the formation of small, impure crystals. Slow cooling promotes the growth of larger, purer crystals.
Product is an Amorphous Solid - Solvent Screening: Test a variety of solvents with different polarities to find a suitable system for crystallization. - Trituration: If crystallization is unsuccessful, try triturating the amorphous solid with a non-polar solvent to induce solidification and remove soluble impurities.Some compounds have a low propensity to form a crystalline lattice. A systematic solvent screen is often necessary to find conditions that favor crystallization.

Experimental Protocols: Best Practices for Consistency

To minimize batch-to-batch variability, adherence to well-defined and validated protocols is essential.

Protocol 1: Synthesis of this compound (Microwave-Assisted)
  • Reagent Preparation: In a microwave-safe reaction vessel, dissolve urea (5-10 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Reactant Addition: Add 2-bromoacetophenone (1 equivalent) to the urea solution.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a constant temperature (e.g., 120-140 °C) for a predetermined time (typically 10-30 minutes). Monitor the reaction by TLC or HPLC.

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: In-Process Control (IPC) by HPLC

A robust HPLC method is crucial for monitoring reaction progress and assessing final product purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be able to separate the starting materials, the product, and key potential impurities.

Visualizing the Process: Diagrams and Workflows

To aid in understanding the synthetic process and troubleshooting logic, the following diagrams are provided.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Materials 2-Bromoacetophenone + Urea (excess) Microwave_Heating Microwave Irradiation (120-140 °C) Starting_Materials->Microwave_Heating In DMF Solvent Anhydrous DMF Quenching Pour into Ice Water Microwave_Heating->Quenching Reaction Mixture Filtration Vacuum Filtration Quenching->Filtration Precipitate Crystallization Recrystallization Filtration->Crystallization Crude Product Final_Product This compound Crystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Batch_Variability Batch-to-Batch Variability Observed Low_Yield Low/Inconsistent Yield? Batch_Variability->Low_Yield Purity_Issue Purity Issue? Batch_Variability->Purity_Issue Isolation_Problem Isolation/Crystallization Problem? Batch_Variability->Isolation_Problem Check_Reaction_Params Verify Temp, Time, Stoichiometry Low_Yield->Check_Reaction_Params Yes Identify_Impurities Identify Impurities (LC-MS, NMR) Purity_Issue->Identify_Impurities Yes Optimize_Crystallization Optimize Crystallization Conditions Isolation_Problem->Optimize_Crystallization Yes Check_SM_Quality Analyze Starting Material Purity Check_Reaction_Params->Check_SM_Quality Optimize_Workup Optimize Work-up/Purification Check_SM_Quality->Optimize_Workup Trace_Impurity_Source Trace Source (SM, Side Rxn, Degradation) Identify_Impurities->Trace_Impurity_Source Modify_Process Modify Process to Minimize Impurity Trace_Impurity_Source->Modify_Process Screen_Solvents Screen Solvents Optimize_Crystallization->Screen_Solvents Control_Cooling_Rate Control Cooling Rate Screen_Solvents->Control_Cooling_Rate

Caption: Troubleshooting logic for addressing batch-to-batch variability.

Conclusion: Towards Robust and Reproducible Synthesis

Addressing batch-to-batch variability in the synthesis of this compound requires a systematic and data-driven approach. By carefully controlling starting material quality, optimizing reaction parameters, and developing robust purification protocols, researchers can achieve consistent and high-quality results. This guide serves as a foundational resource to empower you in this endeavor. For further assistance, please do not hesitate to contact our technical support team.

References

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1959. Available at: [Link]

  • PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1157–1162. Available at: [Link]

  • ICH. (1999). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Janus Chemicals. (2025). What Are API Impurities? Types, Sources, and Regulatory Guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting. Retrieved from [Link]

  • All About Drugs. (2018). API, Impurities and Regulatory aspects. Retrieved from [Link]

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1959. Available at: [Link]

Sources

Technical Support Center: Optimizing the Purification of 4-Phenyloxazol-2-amine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-phenyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Here, we synthesize technical principles with field-proven insights to provide a comprehensive resource for method development and troubleshooting.

Understanding the Analyte: this compound

Before optimizing any purification, a thorough understanding of the target molecule's physicochemical properties is paramount. This compound is a heterocyclic amine, and its structure dictates its chromatographic behavior.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C₉H₈N₂O[1][2]---
Molecular Weight 160.17 g/mol [1]Standard molecular weight for small molecule chromatography.
Structure Contains a basic amine group (-NH₂) and an oxazole ring.The basic amine is the primary driver of common chromatographic issues, particularly peak tailing due to interaction with acidic silica surfaces.[3][4]
pKa Not readily available in cited literature, but the 2-amino group on an oxazole ring is expected to be basic.The pKa is crucial for selecting the mobile phase pH in reversed-phase and ion-exchange chromatography to control the ionization state of the analyte.[5]
Solubility Generally soluble in organic solvents like methanol, acetonitrile, and DMSO.[6]Guides the choice of sample diluent and mobile phase composition.

Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the chromatographic purification of this compound in a question-and-answer format.

Poor Peak Shape: Tailing Peaks

Question: My chromatogram for this compound shows significant peak tailing. What is causing this, and how can I fix it?

Answer:

Peak tailing is the most common issue for basic compounds like this compound. It's primarily caused by strong, secondary interactions between the basic amine group and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[3][4] This interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail" as it slowly elutes from the column.

Solutions:

  • Mobile Phase Modification (The "Quick Fix"):

    • Add a Competitive Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%).[5][7] These additives are stronger bases and will preferentially interact with the active silanol sites, effectively masking them from your analyte and leading to a more symmetrical peak.

    • Adjust Mobile Phase pH: In reversed-phase chromatography, lowering the mobile phase pH to ≤ 3 protonates the silanol groups, suppressing their ionization and reducing their ability to interact with the protonated amine.[3][8] Conversely, operating at a higher pH (e.g., pH 7-8) can deprotonate the analyte, but care must be taken to ensure the column is stable at this pH.[9]

  • Column Selection (The "Robust Solution"):

    • Use End-Capped Columns: Modern, high-purity, end-capped silica columns (often labeled "Type B" silica) have a significantly lower concentration of residual silanols, which drastically reduces tailing for basic compounds.[3][5]

    • Consider Alternative Stationary Phases:

      • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.

      • Hybrid Silica/Polymer Phases: These offer a wider pH stability range and reduced silanol activity, making them excellent choices for challenging separations of basic compounds.[3]

Co-elution with Impurities

Question: I am struggling to separate this compound from a closely related impurity. How can I improve the resolution?

Answer:

Achieving baseline separation from impurities requires optimizing the selectivity of your chromatographic system. The key is to exploit the subtle physicochemical differences between your target compound and the impurity.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter the selectivity and improve separation.

    • Adjust Solvent Strength (Gradient Optimization): A shallower gradient profile around the elution time of your compound can increase the separation between closely eluting peaks.[5]

  • Change Stationary Phase Chemistry:

    • If a C18 column doesn't provide adequate separation, consider a phenyl-hexyl phase. The phenyl rings in the stationary phase can offer alternative pi-pi interactions with the aromatic ring of this compound, potentially resolving it from impurities.

  • Control Temperature:

    • Increasing the column temperature can improve efficiency and sometimes alter selectivity. However, ensure your analyte is stable at higher temperatures.

Low Recovery or No Peak Detected

Question: I've injected my sample, but I'm seeing very low recovery or no peak at all for this compound. What could be the problem?

Answer:

This issue can stem from several factors, ranging from sample preparation to irreversible binding to the column.

Troubleshooting Steps:

  • Check Sample Solubility and Diluent: Ensure your compound is fully dissolved in the injection solvent. Injecting a sample where the analyte has precipitated will lead to no peak. Critically, the injection solvent should be of similar or weaker strength than the mobile phase to prevent peak distortion or fronting.[5][10]

  • Assess for Irreversible Adsorption: In severe cases, the basic amine can bind irreversibly to highly active sites in the chromatographic system (e.g., old silica columns, stainless steel frits).

    • Solution: Passivate the system by flushing with a mobile phase containing a strong competitive base like TEA. If using an older column, it may need to be replaced with a more inert, modern column.

  • Verify Detector Settings: Confirm that your detector (e.g., UV-Vis) is set to a wavelength where this compound has strong absorbance. A wavelength scan of a standard solution will help determine the optimal wavelength (λ-max).

Experimental Workflows & Protocols

Workflow for Method Development

The following diagram illustrates a logical workflow for developing a robust purification method for this compound.

MethodDevWorkflow Start Start: Define Purification Goal (Purity, Yield) Analyte Characterize Analyte (Properties in Table 1) Start->Analyte ModeSelection Select Chromatography Mode Analyte->ModeSelection RP_HPLC Reversed-Phase (RP-HPLC) (Good starting point) ModeSelection->RP_HPLC High Polarity NP_HPLC Normal-Phase (NP-HPLC) (For less polar impurities) ModeSelection->NP_HPLC Low Polarity Scout Scouting Run (e.g., C18 column, ACN/H2O gradient) RP_HPLC->Scout NP_HPLC->Scout Evaluate Evaluate Peak Shape & Resolution Scout->Evaluate Tailing Peak Tailing Observed? Evaluate->Tailing ModifyMP Modify Mobile Phase (Add TEA or adjust pH) Tailing->ModifyMP Yes Optimize Optimize Gradient & Flow Rate Tailing->Optimize No ModifyMP->Scout ChangeCol Change Column (End-capped, Phenyl-Hexyl) ModifyMP->ChangeCol Tailing Persists ChangeCol->Scout Final Final Validated Method Optimize->Final

Caption: Method development workflow for this compound purification.

Protocol: Reversed-Phase HPLC with Mobile Phase Modifier

This protocol provides a starting point for the purification of this compound, incorporating a mobile phase additive to mitigate peak tailing.

Objective: To achieve a symmetrical peak shape and good resolution from impurities.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably end-capped

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile

  • Alternative Mobile Phase Additive: 0.1% Triethylamine (TEA) in both Water and Acetonitrile

  • Sample: Crude this compound dissolved in 50:50 Acetonitrile/Water

Procedure:

  • System Preparation:

    • Prepare mobile phases. Ensure all solvents are HPLC grade and properly degassed.[10]

    • Install the C18 column.

    • Purge the pump lines with the new mobile phases.

  • Column Equilibration:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Injection and Gradient Elution:

    • Inject 5-10 µL of the prepared sample.

    • Run a linear gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Hold at 5% B (re-equilibration)

    • Set the UV detector to monitor at the λ-max of the compound.

  • Data Analysis:

    • Examine the chromatogram for peak shape (asymmetry factor) and resolution.

    • If peak tailing is still observed with acid additives, switch to the mobile phase containing 0.1% TEA and repeat the run. The basic additive is often more effective at suppressing silanol interactions.[3][9]

Frequently Asked Questions (FAQs)

Q1: Can I use Normal-Phase Chromatography for this compound? A1: Yes, Normal-Phase (NP) chromatography on a silica or alumina column can be an effective alternative, especially for separating isomers or less polar impurities. A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or isopropanol. Due to the basic nature of the analyte, you will likely still need to add a small amount of a basic modifier like TEA to the mobile phase to prevent severe peak tailing and ensure good recovery.

Q2: My compound seems to be degrading on the column. What can I do? A2: Degradation can occur if the stationary phase is too acidic or basic, or if the mobile phase pH is incompatible with the analyte's stability. 2-Aminooxazoles can be sensitive to harsh pH conditions.[11][12] Try using a mobile phase buffered closer to neutral pH (e.g., with ammonium acetate or ammonium formate buffers), provided your column is stable in this range. Also, consider using a more inert column material, like a hybrid or polymer-based column, to minimize catalytic degradation on active surfaces.

Q3: Is flash chromatography suitable for a first-pass purification? A3: Absolutely. Flash chromatography is an excellent technique for initial bulk purification to remove major impurities after synthesis. The same principles apply: use a silica gel column and add 0.5-1% TEA to your eluent (e.g., ethyl acetate/hexane mixture) to improve the chromatography of the basic this compound.

Q4: How do I choose between TFA and TEA as a mobile phase additive? A4: The choice depends on the mechanism you want to use to improve peak shape.

  • TFA (or Formic Acid): An acidic additive that works by protonating and "silencing" the acidic silanol groups on the silica surface.[5] It is volatile and excellent for LC-MS applications.

  • TEA: A basic additive that acts as a stronger base to competitively bind to the silanol sites, preventing your analyte from interacting with them.[3] It is generally more effective for very basic compounds but can cause ion suppression in mass spectrometry.

Start with an acidic modifier as it's often sufficient with modern columns and is MS-friendly. If tailing persists, a basic modifier like TEA is a powerful alternative for achieving sharp, symmetrical peaks.

References

  • Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC?
  • Various Authors. (2013). How can I prevent peak tailing in HPLC?
  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. PubChem.
  • Thermo Fisher Scientific. (n.d.).
  • Phenomenex Inc. (n.d.). Troubleshooting Guide.
  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide.
  • uHPLCs.com. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Various Authors. (2007). severe tailing on column.
  • Persee Analytics, Inc. (2025).
  • GMP Insiders. (2023).
  • Restek Corpor
  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole deriv
  • Microwave mediated synthesis of 2-aminooxazoles. (2021). Tetrahedron Letters.
  • MySkinRecipes. (n.d.). This compound hydrochloride.
  • Various Authors. (2025). Microwave Mediated Synthesis of 2-Aminooxazoles.
  • Chemsrc. (n.d.). 4-Phenyl-oxazol-2-ylamine.
  • Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Various Authors. (2025). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives.
  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-phenyl oxazole. NIST WebBook.
  • De Vita, D., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • De Vita, D., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. (n.d.). RSC Publishing.
  • Geronikaki, A., et al. (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC.

Sources

Validation & Comparative

Validating the Biological Target of 4-Phenyloxazol-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The discovery of a small molecule's biological target is a pivotal moment in drug development, transforming a compound with an interesting phenotype into a tool for dissecting biological pathways and a potential therapeutic. The 4-phenyloxazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, from antiprotozoal to anticancer effects.[1][2] However, the specific molecular target of these compounds is often not immediately apparent and can vary significantly with substitutions on the parent ring. This guide provides a comprehensive framework for the validation of the biological target of a novel this compound derivative, using the well-documented example of a substituted oxazol-2-amine derivative identified as a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor for the treatment of Acute Myeloid Leukemia (AML) as a case study.[3]

This guide is designed for researchers at the forefront of drug discovery. It eschews a rigid template in favor of a logical, multi-pronged approach that builds a robust case for target engagement, from initial biochemical validation to confirmation in cellular and in vivo models. We will explore and compare various techniques, emphasizing the causality behind experimental choices to ensure that the data generated is not only compelling but also self-validating.

The Challenge: From Phenotypic Hit to Validated Target

Phenotypic screens, where compounds are tested for their ability to produce a desired effect in a cellular or organismal model, are a powerful source of novel bioactive molecules.[4] However, the subsequent process of target deconvolution can be a significant bottleneck.[5][6][7] A successful target validation strategy must be systematic and employ orthogonal approaches to build a compelling case.[4][8] For a hypothetical this compound derivative, "Compound X," identified in a screen for its anti-proliferative effects in an AML cell line, the journey to validating its target would involve a combination of direct and indirect methods.

A Multi-pronged Approach to Target Validation

The validation of a biological target is not a linear process but rather an iterative one, where data from one experiment informs the design of the next. We will explore three key pillars of target validation: biochemical, cellular, and genetic approaches.

Biochemical Approaches: Direct Target Engagement

Biochemical methods aim to demonstrate a direct physical interaction between the small molecule and its putative target protein.[9] These methods are crucial for confirming that the compound is not acting through an indirect mechanism.

For our case study of an FLT3 inhibitor, a direct in vitro kinase assay is the foundational experiment. This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified FLT3 protein.

Experimental Protocol: In Vitro FLT3 Kinase Assay

  • Reagents and Setup:

    • Recombinant human FLT3 kinase domain.

    • A suitable substrate peptide (e.g., a synthetic peptide with a tyrosine residue).

    • ATP (adenosine triphosphate).

    • Compound X (this compound derivative).

    • A kinase buffer system.

    • A detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure:

    • Prepare a serial dilution of Compound X.

    • In a multi-well plate, combine the FLT3 enzyme, the substrate peptide, and the kinase buffer.

    • Add the different concentrations of Compound X to the wells.

    • Initiate the kinase reaction by adding a concentration of ATP that is at or near the Km for the enzyme.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the Compound X concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Table 1: Comparison of Biochemical Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
In Vitro Kinase Assay Measures direct inhibition of purified enzyme activity.Quantitative (IC50), high-throughput, confirms direct interaction.Requires purified, active protein; may not reflect cellular conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein.Provides thermodynamic parameters of binding (Kd, ΔH, ΔS), label-free.Requires large amounts of pure protein, lower throughput.
Surface Plasmon Resonance (SPR) Detects binding by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.Real-time binding kinetics (kon, koff), label-free.Requires specialized equipment, protein immobilization can affect activity.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding in a cellular context.In-cell target engagement, no need for compound modification.Can be technically challenging, may not be suitable for all targets.

Visualizing the Target Validation Workflow

Target_Validation_Workflow cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation cluster_Genetic Genetic Validation Kinase_Assay In Vitro Kinase Assay ITC Isothermal Titration Calorimetry (ITC) Kinase_Assay->ITC Confirm Binding SPR Surface Plasmon Resonance (SPR) Kinase_Assay->SPR Kinetics CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay->CETSA In-Cell Engagement Western_Blot Western Blot (Phospho-FLT3) CETSA->Western_Blot Target Modulation Cell_Proliferation Cell Proliferation Assay Western_Blot->Cell_Proliferation Phenotypic Effect siRNA siRNA Knockdown Cell_Proliferation->siRNA Genetic Link CRISPR CRISPR/Cas9 Knockout siRNA->CRISPR Definitive Genetic Validation Phenotypic_Screen Phenotypic_Screen Phenotypic_Screen->Kinase_Assay Putative Target (FLT3)

Caption: A generalized workflow for small molecule target identification and validation.

Cellular Approaches: Target Engagement and Phenotypic Correlation

While biochemical assays are essential, it is crucial to demonstrate that the compound engages its target in a cellular environment and that this engagement leads to the observed phenotype.

In the case of an FLT3 inhibitor, we would expect to see a decrease in the phosphorylation of FLT3 and its downstream signaling proteins.

Experimental Protocol: Western Blot for Phospho-FLT3

  • Cell Culture and Treatment:

    • Culture an AML cell line known to have activating FLT3 mutations (e.g., MV4-11 or Molm-13).

    • Treat the cells with increasing concentrations of Compound X for a defined period.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate with a chemiluminescent substrate and detect the signal.

  • Data Analysis:

    • Quantify the band intensities for p-FLT3 and a loading control (e.g., total FLT3 or a housekeeping protein like GAPDH).

    • Normalize the p-FLT3 signal to the loading control to determine the relative change in phosphorylation.

Table 2: Comparison of Cellular Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Western Blot Detects changes in the level or post-translational modification of the target protein.Direct evidence of target modulation in cells, widely accessible.Semi-quantitative, lower throughput.
Cellular Thermal Shift Assay (CETSA) Measures target engagement in intact cells by assessing changes in protein thermal stability.In-cell target engagement, no compound labeling required.May not be suitable for all targets, can be technically demanding.
Flow Cytometry Can measure changes in intracellular protein phosphorylation at the single-cell level.High-throughput, quantitative, single-cell resolution.Requires specific antibodies suitable for flow cytometry.
Immunofluorescence Microscopy Visualizes changes in the subcellular localization of the target protein upon compound treatment.Provides spatial information about target engagement.Lower throughput, can be subjective.
Genetic Approaches: Linking Target to Phenotype

Genetic methods provide the most definitive evidence for a compound's mechanism of action by demonstrating that the modulation of the putative target gene recapitulates or alters the cellular response to the compound.[8]

Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein. If Compound X is an inhibitor of FLT3, then reducing FLT3 expression should mimic the effect of the compound.

Experimental Protocol: siRNA Knockdown Sensitization/Resistance

  • siRNA Transfection:

    • Transfect AML cells with an siRNA specifically targeting FLT3 or a non-targeting control siRNA.

    • Allow sufficient time for the knockdown of the FLT3 protein (typically 48-72 hours).

  • Compound Treatment:

    • Treat the siRNA-transfected cells with a range of concentrations of Compound X.

  • Phenotypic Assay:

    • Perform a cell viability or proliferation assay (e.g., MTS or CellTiter-Glo) to assess the effect of Compound X in the presence and absence of FLT3 knockdown.

  • Data Analysis:

    • Compare the dose-response curves of Compound X in the control and FLT3 knockdown cells.

    • A rightward shift in the dose-response curve in the knockdown cells would indicate that the compound's effect is dependent on FLT3.

Table 3: Comparison of Genetic Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
siRNA Knockdown Transiently reduces the expression of the target gene.Relatively quick and easy to implement, widely used.Incomplete knockdown, potential off-target effects.
CRISPR/Cas9 Knockout Permanently disrupts the target gene, creating a knockout cell line.Complete and permanent loss of target expression, highly specific.More time-consuming to generate knockout lines, potential for compensatory mechanisms.
CRISPRi/a Uses a catalytically inactive Cas9 to repress (CRISPRi) or activate (CRISPRa) gene expression.Tunable and reversible gene expression modulation.Requires stable expression of dCas9 fusion proteins.

Visualizing the FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation CompoundX Compound X (this compound derivative) CompoundX->FLT3 Inhibits

Caption: A simplified representation of the FLT3 signaling pathway and the inhibitory action of a this compound derivative.

Conclusion

The validation of a biological target for a novel small molecule, such as a derivative of this compound, is a critical and multifaceted process. A robust validation strategy relies on the integration of biochemical, cellular, and genetic approaches to build a cohesive and compelling body of evidence. By systematically progressing from direct target engagement assays to cellular mechanism of action studies and definitive genetic experiments, researchers can confidently identify the molecular target of their compound. This not only illuminates the compound's mechanism of action but also paves the way for its optimization as a chemical probe or a therapeutic agent.

References

  • UCL. "Target Identification and Validation (Small Molecules)." University College London. Available at: [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Future Medicinal Chemistry, 5(13), 1531-1540. Available at: [Link]

  • Chemspace. "Target Identification and Validation in Drug Discovery." Chemspace. Available at: [Link]

  • Carballo, R., et al. (2018). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 17(10), 2031-2038. Available at: [Link]

  • Jat, L. R., Mishra, R., & Pathak, D. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 378-380. Available at: [Link]

  • Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5204. Available at: [Link]

  • PubChem. "4-Phenyl-1,3-oxazol-2-amine." National Center for Biotechnology Information. Available at: [Link]

  • Tsolaki, E., et al. (2019). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 24(19), 3464. Available at: [Link]

  • Chen, H., et al. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. Cell Chemical Biology, 30(11), 1478-1487.e7. Available at: [Link]

  • Wang, Y., et al. (2023). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Scientific Reports, 13(1), 1696. Available at: [Link]

  • Foley, D. J., et al. (2021). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. RSC Medicinal Chemistry, 12(4), 522-542. Available at: [Link]

Sources

A Comparative Guide to 4-Phenyloxazol-2-amine and Other Bioactive Oxazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole nucleus, a five-membered heteroaromatic ring containing oxygen and nitrogen, stands as a cornerstone in medicinal chemistry. Its inherent ability to engage with biological targets through various non-covalent interactions has led to a plethora of derivatives with a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of 4-phenyloxazol-2-amine and other prominent oxazole derivatives, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making in the pursuit of novel therapeutics. We will delve into a side-by-side examination of their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring's unique electronic and structural features make it a versatile scaffold in drug design. The presence of both a hydrogen bond donor (the amine group in 2-aminooxazoles) and acceptor (the ring nitrogen and oxygen) facilitates strong interactions with biological macromolecules.[1] Furthermore, the aromatic nature of the ring contributes to its stability and allows for diverse substitutions at various positions, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Profiling this compound: A Versatile Building Block

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[3] Its core structure, featuring a phenyl group at the 4-position and an amine at the 2-position, provides a foundational scaffold for further chemical modifications.

Synthesis of this compound

The synthesis of this compound and its derivatives is often achieved through the condensation of an α-haloketone with urea or a substituted urea. A common method involves the reaction of 2-bromoacetophenone with urea in a suitable solvent.[4]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-bromoacetophenone and urea.

Materials:

  • 2-Bromoacetophenone

  • Urea

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a microwave-safe vessel, combine 2-bromoacetophenone (1 equivalent) and urea (1.2 equivalents) in DMF.

  • Seal the vessel and subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Causality behind Experimental Choices: Microwave-assisted synthesis is often preferred over conventional heating as it can significantly reduce reaction times and improve yields by providing rapid and uniform heating. DMF is a suitable high-boiling polar aprotic solvent that effectively dissolves the reactants.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities, particularly in the realms of antimicrobial and antiprotozoal applications. For instance, a study on 2-amino-4-(p-substituted phenyl)-oxazoles demonstrated their potential as antiprotozoal agents against Giardia lamblia and Trichomonas vaginalis.[4]

Comparative Analysis: this compound vs. Other Oxazole Derivatives

To provide a comprehensive understanding of the therapeutic potential of the oxazole scaffold, we will now compare this compound with two other important classes of oxazole derivatives: 2-aminothiazoles (as bioisosteres) and oxazolones.

Bioisosteric Comparison: 2-Aminooxazoles vs. 2-Aminothiazoles

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a powerful strategy in drug design.[5] The 2-aminothiazole scaffold is a well-known bioisostere of the 2-aminooxazole core, with the only difference being the substitution of the oxygen atom with a sulfur atom in the heterocyclic ring.[5][6]

This seemingly minor change can have significant implications for a molecule's properties and efficacy. A comparative study of 2-aminooxazole and 2-aminothiazole derivatives as antitubercular agents revealed that the antitubercular activity was maintained in the 2-aminooxazole derivatives, with a trend similar to that of the 2-aminothiazoles, confirming their bioisosteric relationship.[5][6]

dot

cluster_0 2-Aminooxazole cluster_1 2-Aminothiazole Oxazole_Core Oxazole Ring (O) Oxazole_Activity Antitubercular, Antimicrobial Activity Oxazole_Core->Oxazole_Activity Oxazole_Properties Improved Solubility Lower ClogP Different Metabolic Profile Oxazole_Core->Oxazole_Properties Thiazole_Core Thiazole Ring (S) Oxazole_Core->Thiazole_Core Bioisosteric Replacement (O for S) Thiazole_Activity Antitubercular, Antimicrobial Activity Thiazole_Core->Thiazole_Activity Thiazole_Properties Potential for Oxidation at Sulfur Higher ClogP Thiazole_Core->Thiazole_Properties cluster_0 2-Aminooxazoles cluster_1 Oxazolones Oxazole_Scaffold Oxazole Core Aminooxazole This compound Oxazole_Scaffold->Aminooxazole Substitution Pattern 1 Oxazolone 4-Substituted-2-phenyloxazol-5(4H)-one Oxazole_Scaffold->Oxazolone Substitution Pattern 2 Aminooxazole_Activity Antimicrobial Antiprotozoal Aminooxazole->Aminooxazole_Activity Oxazolone_Activity Anti-inflammatory Antioxidant Anticancer Oxazolone->Oxazolone_Activity

Caption: Divergent biological activities based on oxazole substitution patterns.

Derivative ClassKey Structural FeaturePrimary Biological ActivitiesRepresentative Synthetic Method
2-Aminooxazoles Amine group at C2Antimicrobial, AntiprotozoalCondensation of α-haloketone and urea
Oxazolones Carbonyl group at C5Anti-inflammatory, Antioxidant, AnticancerErlenmeyer-Plöchl reaction

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, detailed and validated experimental protocols are essential.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of oxazole derivatives against bacterial strains.

Materials:

  • Test compounds (oxazole derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic for positive control (e.g., ciprofloxacin)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining antimicrobial susceptibility. The use of a 0.5 McFarland standard ensures a consistent bacterial inoculum density, which is crucial for reproducible results.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

Objective: To evaluate the in vivo anti-inflammatory activity of oxazolone derivatives.

Materials:

  • Test compounds (oxazolone derivatives)

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer

  • Standard anti-inflammatory drug for positive control (e.g., indomethacin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Causality behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different mediators of inflammation.

Structure-Activity Relationship (SAR) Insights

The biological activity of oxazole derivatives is highly dependent on the nature and position of the substituents on the oxazole ring.

  • For 2-Aminooxazoles: The nature of the substituent at the 4-position significantly influences antimicrobial activity. Aromatic and heteroaromatic rings are often favored. Modifications at the 2-amino group can also modulate activity and physicochemical properties.

  • For Oxazolones: The substituent at the 4-position, typically an arylidene group, is crucial for anti-inflammatory and anticancer activity. Electron-withdrawing or electron-donating groups on this aromatic ring can fine-tune the biological effects. The nature of the substituent at the 2-position also plays a role in determining the potency and selectivity of the compounds. [7]

Conclusion and Future Directions

The oxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This compound serves as a valuable starting point for the development of novel antimicrobial agents, with its bioisosteric relationship to 2-aminothiazoles offering a strategic avenue for lead optimization. In parallel, the oxazolone core presents a distinct and promising platform for the design of anti-inflammatory and anticancer drugs.

Future research should focus on exploring novel substitutions on the oxazole ring to enhance potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the mechanisms of action of these compounds through target identification and validation studies will be crucial for their successful translation into clinical candidates. This comparative guide provides a solid foundation for researchers to navigate the diverse chemical space of oxazole derivatives and unlock their full therapeutic potential.

References

  • Kaur, R., & Bala, R. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of the Arab Society for Medical Research.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Synthesis and biological evaluation of oxazolone derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Nagamani, D., Basavarajaiah, S. M., & Saraswathi Devi, C. (2016). Synthesis , Characterization and Biological Evaluation of Oxazolone Derivatives. Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1435–1441.
  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Retrieved January 7, 2026, from [Link]

  • Pravdivtseva, M. S., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of medicinal chemistry, 64(1), 744–764.
  • Geromichalou, A., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules (Basel, Switzerland), 25(14), 3183.
  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules (Basel, Switzerland), 26(21), 6668.
  • Azzali, E. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

  • Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Garg, R., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(6), 27-30.
  • Garg, R., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Jat, L. R., Mishra, R., & Pathak, D. (2012). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial and Anti- inflammatory Activity of Oxadiazole Derivatives. (n.d.). IJNRD. Retrieved January 7, 2026, from [Link]

  • Sheeja Rekha, A. G., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.
  • Carballo, R., et al. (2018). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 17(10), 2031-2038.
  • Kumar, R., Kumar, D., & Kumar, V. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Kim, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules (Basel, Switzerland), 25(21), 5154.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449.
  • Reddy, T. J., et al. (2004). Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. Bioorganic & medicinal chemistry letters, 14(1), 67–71.

Sources

A Researcher's Guide to Cross-Validating 4-Phenyloxazol-2-amine Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for a Cross-Validation Study

The oxazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Within this class, 2-amino-oxazole derivatives have emerged as particularly promising candidates for anti-cancer therapeutics. Authoritative studies have identified potent activity in related structures; for instance, certain oxazol-2-amine derivatives have been characterized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML). This provides a strong mechanistic hypothesis for the potential of compounds like 4-phenyloxazol-2-amine as targeted agents.

Despite this promising background, the activity of the specific compound, this compound, has not been extensively profiled across a diverse range of cancer types. A new chemical entity's true therapeutic potential can only be ascertained through rigorous cross-validation in multiple, distinct cellular contexts. A compound may exhibit potent cytotoxicity in one cell line but be entirely inert in another due to differences in target expression, metabolic pathways, or resistance mechanisms.

This guide provides a comprehensive framework for researchers to systematically evaluate and compare the in vitro anti-cancer activity of this compound. We will proceed from broad cytotoxicity screening to focused mechanistic validation, explaining the causality behind each experimental choice to ensure a robust and self-validating study.

Phase 1: Selecting a Diverse and Representative Cell Line Panel

The foundation of a successful cross-validation study is the selection of an appropriate cell line panel. The goal is to encompass a variety of cancer types, representing different tissues of origin and known molecular subtypes. This diversity is critical for identifying patterns of sensitivity and resistance. For this investigation, we propose a panel of four cell lines, chosen for their distinct characteristics relevant to cancer drug discovery.[1][2]

Cell LineCancer TypeKey Characteristics & Rationale for Inclusion
MV4-11 Acute Myeloid Leukemia (AML)Expresses the FLT3-ITD mutation, making it an ideal model to test the hypothesis that this compound acts as an FLT3 inhibitor.
A549 Non-Small Cell Lung CarcinomaA widely used model for lung adenocarcinoma; represents a common solid tumor type. It is KRAS-mutated and wild-type for FLT3.
MCF-7 Breast AdenocarcinomaRepresents a hormone-dependent breast cancer (ER+, PR+). Provides insight into the compound's efficacy in a distinct solid tumor context.
MDA-MB-231 Breast AdenocarcinomaA model for triple-negative breast cancer (ER-, PR-, HER2-), known for its aggressive phenotype. Comparing activity between MCF-7 and MDA-MB-231 can reveal subtype selectivity.

This selection provides a logical framework: a hypothesized sensitive line (MV4-11), a common solid tumor line (A549), and two breast cancer lines with different molecular profiles to assess subtype specificity.

Phase 2: Quantifying Cytotoxicity with the MTT Assay

The first experimental step is to determine the dose-dependent cytotoxic effect of this compound in each cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Live cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Detailed Protocol: MTT Cell Viability Assay[5][6]
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in their respective complete culture media to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well flat-bottom plate.

    • Include wells with media only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the old media from the cells and add 100 µL of the media containing the different compound concentrations (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the media without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the media-only blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation: Comparative IC₅₀ Values

The results should be summarized in a clear, comparative table.

Cell LineThis compound IC₅₀ (µM) after 48h
MV4-11 Hypothetical Value (e.g., 2.5 ± 0.3)
A549 Hypothetical Value (e.g., 45.7 ± 5.1)
MCF-7 Hypothetical Value (e.g., > 100)
MDA-MB-231 Hypothetical Value (e.g., 52.1 ± 6.8)

Values are presented as Mean ± Standard Deviation from three independent experiments.

Phase 3: Differentiating Cytotoxicity from Apoptosis

A low IC₅₀ value indicates potent cytotoxicity, but it doesn't reveal the mechanism of cell death. A desirable anti-cancer agent induces apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), which can cause inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantitatively distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3][4]

Causality: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

Experimental Workflow: Apoptosis Quantification

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis seed Seed cells and treat with This compound (at IC₅₀ concentration for 24h) control Prepare untreated (vehicle) control harvest Harvest and wash cells with cold PBS seed->harvest resuspend Resuspend in 1X Annexin Binding Buffer harvest->resuspend stain Add FITC-Annexin V and Propidium Iodide resuspend->stain incubate Incubate for 15 min at room temperature (dark) stain->incubate acquire Acquire data on a flow cytometer incubate->acquire gate Gate populations: Live, Early Apoptotic, Late Apoptotic, Necrotic acquire->gate quantify Quantify percentage of cells in each quadrant gate->quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining[9][10]
  • Cell Preparation:

    • Seed cells in 6-well plates at a density that will allow them to reach ~70-80% confluency.

    • Treat the cells with this compound at the predetermined IC₅₀ concentration for each cell line for 24 hours. Include a vehicle-treated control.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete media.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >575 nm.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

    • Analyze the data to determine the percentage of cells in each of the four quadrants:

      • Q3 (Annexin V- / PI-): Live cells

      • Q4 (Annexin V+ / PI-): Early apoptotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q1 (Annexin V- / PI+): Necrotic cells

Phase 4: Mechanistic Investigation via Western Blotting

Based on literature for related compounds, a plausible mechanism of action for this compound is the inhibition of the FLT3 signaling pathway. In FLT3-ITD positive cells like MV4-11, the FLT3 receptor is constitutively active, leading to the phosphorylation and activation of downstream pro-survival pathways, including STAT5, AKT, and ERK.[5][6] Inhibition of FLT3 should lead to a decrease in the phosphorylation of these key downstream effectors. Western blotting allows us to visualize and quantify these changes in protein phosphorylation.

Proposed Signaling Pathway for Investigation

G cluster_pathways Downstream Pro-Survival Pathways compound This compound flt3 FLT3-ITD Receptor (Constitutively Active) compound->flt3 Inhibition stat5 STAT5 flt3->stat5 Phosphorylation pi3k PI3K flt3->pi3k Phosphorylation ras RAS flt3->ras Phosphorylation proliferation Cell Proliferation & Survival stat5->proliferation Promotes akt AKT pi3k->akt akt->proliferation Promotes raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Promotes

Caption: Hypothesized inhibition of the FLT3 signaling pathway.

Detailed Protocol: Western Blotting[1][13][14]
  • Lysate Preparation:

    • Treat MV4-11 cells (and a negative control cell line like A549) with this compound at the IC₅₀ concentration for a short duration (e.g., 2-6 hours) to observe signaling changes before widespread cell death.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes to denature the proteins.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies to use:

      • Anti-phospho-FLT3 (p-FLT3)

      • Anti-total-FLT3

      • Anti-phospho-STAT5 (p-STAT5)

      • Anti-total-STAT5

      • Anti-phospho-AKT (p-AKT)

      • Anti-total-AKT

      • Anti-β-Actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Analyze the band intensities using densitometry software. Normalize the intensity of phospho-proteins to their respective total proteins to determine the specific effect on phosphorylation.

Conclusion: Synthesizing a Comprehensive Profile

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5204. Available at: [Link]

  • Thoddupunoori, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(12), e3252. Available at: [Link]

  • ResearchGate. (n.d.). The FLT3-ITD signaling pathways. Retrieved from [Link]

  • Addgene. (2022, January 24). Western Blot. Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Nakayama, K. I., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Cellular and Molecular Medicine, 15(4), 757–766. Available at: [Link]

Sources

Independent Verification of the Reported Bioactivity of 4-Phenyloxazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the reported bioactivities of 4-phenyloxazol-2-amine and its derivatives. In the dynamic field of drug discovery, the validation of preliminary findings is a cornerstone of scientific rigor. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. We will dissect the reported antiprotozoal and kinase inhibitory activities of the this compound scaffold, offering detailed protocols and a comparative analysis against established standards.

The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] Specifically, the this compound core has emerged in literature with distinct and potent bioactivities. Notably, derivatives have shown significant in vitro efficacy against protozoa such as Giardia lamblia and Trichomonas vaginalis[5][6], while other analogs have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[7][8]

This guide will proceed in two main sections. Part I will focus on verifying the antiprotozoal activity, and Part II will detail the validation of its potential as an FLT3 kinase inhibitor. Our approach emphasizes not just the "how" but the "why," providing the rationale behind experimental choices to ensure a self-validating and robust study design.

Part I: Verification of Antiprotozoal Activity

Recent studies have highlighted the potential of 2-amino-4-phenyloxazole derivatives as potent antiprotozoal agents. One study reported a derivative, 2-amino-4-(p-benzoyloxyphenyl)-oxazole, to be more active in vitro against G. lamblia than the clinical standard, metronidazole.[5] The objective of this section is to provide a workflow to independently replicate and expand upon these findings.

Experimental Rationale

To validate the antiprotozoal claims, a direct comparison with a known clinical agent is essential for contextualizing the potency of the test compound. Metronidazole, a widely used antiprotozoal drug, serves as the ideal positive control.[5] The experimental design will involve a dose-response analysis to determine the 50% inhibitory concentration (IC50), a key metric for quantifying efficacy.

Experimental Workflow: Antiprotozoal Assay

The following diagram outlines the key steps for the in vitro antiprotozoal activity assessment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Solubilization (DMSO) serial_dilution Serial Dilution of Compounds (Test & Metronidazole) compound_prep->serial_dilution Stock Solution protozoa_culture Protozoa Culturing (G. lamblia / T. vaginalis) incubation Incubation with Protozoa (e.g., 48h at 37°C) protozoa_culture->incubation Cell Suspension serial_dilution->incubation Add to wells viability_assay Cell Viability Assessment (e.g., Resazurin Assay) incubation->viability_assay Measure viability ic50_calc IC50 Calculation (Dose-Response Curve) viability_assay->ic50_calc Raw Data

Caption: Workflow for in vitro antiprotozoal activity verification.

Detailed Protocol: In Vitro Antiprotozoal Susceptibility Testing

This protocol is adapted from methodologies used for screening compounds against G. lamblia and T. vaginalis.[5]

  • Compound Preparation:

    • Dissolve this compound and Metronidazole (positive control) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).

    • Perform serial dilutions in the appropriate culture medium to achieve a range of test concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.

  • Protozoa Culture:

    • Culture trophozoites of G. lamblia or T. vaginalis in appropriate axenic medium (e.g., TYI-S-33) supplemented with serum at 37°C.

    • Harvest parasites in the logarithmic growth phase and adjust the cell density to a predetermined concentration (e.g., 1 x 10^5 trophozoites/mL).

  • Assay Plate Setup:

    • Dispense the parasite suspension into 96-well microtiter plates.

    • Add the diluted compounds to the wells. Include wells with parasites and medium only (negative control) and parasites with metronidazole (positive control).

  • Incubation:

    • Incubate the plates under the required conditions (e.g., anaerobic or microaerophilic) at 37°C for 48 hours.

  • Viability Assessment:

    • After incubation, assess parasite viability. A common method is the use of a resazurin-based assay, where viable cells reduce the blue dye to the fluorescent pink resorufin.

    • Measure fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Comparison

The results should be summarized in a table for clear comparison.

CompoundTarget OrganismReported IC50 (µM)[5]Experimental IC50 (µM)
This compound derivativeG. lamblia1.17[To be determined]
Metronidazole (Control)G. lamblia>1.17[To be determined]
This compound derivativeT. vaginalis1.89[To be determined]
Metronidazole (Control)T. vaginalis~2.0[To be determined]

Part II: Verification of FLT3 Kinase Inhibitory Activity

Derivatives of the oxazol-2-amine scaffold have also been reported as potent inhibitors of FLT3, a receptor tyrosine kinase often mutated in AML.[7][8] Specifically, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine was shown to inhibit both wild-type and mutated FLT3.[8] Verifying this activity requires a different set of biochemical and cell-based assays.

Experimental Rationale

The primary validation step is a direct biochemical assay to confirm the inhibition of the kinase's enzymatic activity. This is followed by a cell-based assay using a human AML cell line that is dependent on FLT3 signaling (e.g., MV4-11, which harbors an FLT3-ITD mutation) to confirm cell-level efficacy and rule out non-specific cytotoxicity. Quizartinib, a potent and well-characterized FLT3 inhibitor, will serve as the positive control.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates the workflow for verifying FLT3 inhibition, from a biochemical to a cell-based context.

G cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay kinase_assay In Vitro Kinase Assay (Recombinant FLT3, ATP, Substrate) detection Detection of Phosphorylation (e.g., ADP-Glo, Luminescence) kinase_assay->detection biochem_ic50 Biochemical IC50 Calculation detection->biochem_ic50 cell_culture Culture FLT3-dependent AML cells (e.g., MV4-11) cell_treatment Treat cells with compounds cell_culture->cell_treatment proliferation_assay Cell Proliferation Assay (e.g., MTS/XTT) cell_treatment->proliferation_assay cell_ic50 Cellular IC50 Calculation proliferation_assay->cell_ic50

Caption: Workflow for verifying FLT3 kinase inhibitory activity.

Detailed Protocols

1. Biochemical FLT3 Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels indicate greater inhibition.

  • Procedure:

    • Set up kinase reactions in a 96- or 384-well plate containing recombinant FLT3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase peptide), and ATP.

    • Add serial dilutions of the this compound test compound and Quizartinib control.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure luminescence. The signal is proportional to the ADP concentration and thus to kinase activity.

    • Calculate IC50 values from dose-response curves.

2. Cell-Based Proliferation Assay (AML Cell Line MV4-11)

  • Principle: This assay measures the ability of the compound to inhibit the proliferation of cancer cells that are dependent on FLT3 signaling.

  • Procedure:

    • Seed MV4-11 cells in 96-well plates at an appropriate density.

    • Add serial dilutions of the test compound and Quizartinib.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Add a viability reagent such as MTS or XTT, which is converted by metabolically active cells into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

Data Presentation and Comparison

A summary table should be used to compare the biochemical and cellular activities of the test compound against the known inhibitor.

CompoundBiochemical IC50 (nM) (Recombinant FLT3)Cellular IC50 (nM) (MV4-11 cells)
5-(4-fluorophenyl)-N-phenyloxazol-2-amine[To be determined][To be determined]
Quizartinib (Control)[Literature value ~1-5 nM][Literature value ~1-5 nM]

Conclusion

This guide outlines a systematic and rigorous approach to the independent verification of the reported bioactivities of this compound. By employing standardized assays, appropriate controls, and a logical experimental workflow, researchers can confidently validate or refute initial findings. The provided protocols for assessing both antiprotozoal and FLT3 inhibitory activities serve as a robust starting point for any laboratory seeking to explore the therapeutic potential of this promising chemical scaffold. The emphasis on causality and self-validating systems ensures that the generated data is both reliable and contextualized within the broader landscape of drug discovery.

References

  • Kontogiorgis, C. A., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3162. [Link][1][2]

  • Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1958. [Link][5][6]

  • National Center for Biotechnology Information (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PubMed Central. [Link]

  • Kim, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link][7][8]

  • National Center for Biotechnology Information (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. [Link]

  • Jat, L. R., et al. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 378-380. [Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520605, 4-Phenyl-1,3-oxazol-2-amine. PubChem. [Link][9]

  • Kumar, D., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 6(1). [Link]

  • Sridevi, C., et al. (2015). Synthesis and Anti-inflammatory Activities of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives. ResearchGate. [Link][4]

  • National Institute of Standards and Technology. 2-Amino-4-phenyl oxazole. NIST Chemistry WebBook. [Link][10]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the rigorous assessment of compound selectivity. For researchers in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with critical evaluations. Among the most crucial is selectivity profiling. A compound that potently hits its intended target is only half the story; its interactions with other related proteins—its off-targets—can lead to unforeseen toxicities or polypharmacology that can make or break a development program.[1][2]

This guide focuses on a hypothetical lead compound, hereafter designated 4-POA-Lead , derived from the versatile 4-phenyloxazol-2-amine scaffold. While some derivatives of this scaffold are known to target kinases like FLT3, our focus is not on a specific molecule but on the process of evaluation.[3] We will walk through a multi-tiered experimental strategy designed to build a comprehensive selectivity profile for 4-POA-Lead against its primary target, "Kinase X," and a panel of related kinases. Our approach integrates broad biochemical screening with deep biophysical characterization and, critically, validation of target engagement in a cellular context. This is not merely a list of protocols; it is a logical framework for generating trustworthy, actionable data.

Part 1: The Global View - Foundational In Vitro Profiling

The first step in understanding a compound's selectivity is to cast a wide net. We need to move beyond the primary target and assess our compound's activity across a significant portion of the human kinome. This initial screen provides the foundational data upon which all subsequent, more focused experiments are built.

Kinome-Wide Activity Screening

The rationale here is simple: to identify any and all potential off-targets early in the discovery process.[4] The human kinome is vast, with over 500 members, many of which share highly conserved ATP-binding pockets.[5] This structural similarity makes cross-reactivity a significant challenge.[1][5] By screening 4-POA-Lead against a large, diverse panel of kinases, we can quickly map its inhibitory landscape.

For this, we leverage commercial services that offer standardized, high-quality screening. Platforms like Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™ provide access to hundreds of purified human kinases in robust, activity-based assays.[4][6] These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase, often using radiometric ([³³P]-ATP) or luminescence-based methods.[6][7][8]

The process begins with sample submission and culminates in a rich dataset that forms the basis of our selectivity assessment.

Caption: Workflow for large-panel kinase selectivity screening.

  • Compound Preparation: Solubilize 4-POA-Lead in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution.

  • Sample Submission: Provide the compound to a commercial vendor (e.g., Reaction Biology). Specify the screening concentration (typically a single high concentration, like 1 or 10 µM, for the initial pass) and the desired kinase panel (the largest available panel is recommended for a first screen).[4]

  • Primary Screen: The vendor will perform single-point inhibition assays against their panel of kinases. The ATP concentration used in these assays is critical; it is often set near the Km for each kinase to provide a standardized comparison of intrinsic inhibitor affinities.[7]

  • IC50 Determination: For kinases showing significant inhibition (e.g., >80%) in the primary screen, a follow-up dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The resulting dataset is analyzed to identify the primary target (the kinase with the lowest IC50) and any off-targets of interest. A common metric, the Selectivity Score (S), can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.[9]

Kinase TargetIC50 (nM)Kinase FamilyComments
Kinase X 15 CMGC Primary Target
Kinase Y85CMGCStructurally related off-target
Kinase Z250CAMKOff-target in different family
Akt1> 10,000AGCNo significant activity
FLT3> 10,000TKNo significant activity
... (395 more)> 10,000......
Biophysical Validation with Isothermal Titration Calorimetry (ITC)

The kinome scan gives us IC50 values, which are measures of functional inhibition. However, they can be influenced by assay conditions like ATP and substrate concentrations.[7] To get a true measure of the binding affinity between 4-POA-Lead and its targets, we turn to a biophysical method: Isothermal Titration Calorimetry (ITC).

ITC directly measures the heat released or absorbed during a binding event.[10][11] This allows for the label-free determination of the binding constant (Kd), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[11] This provides a complete thermodynamic signature of the interaction, offering deeper insights into the molecular forces driving the binding.[12] We will use ITC to confirm the high affinity for our primary target, Kinase X, and to quantify the affinity for our most potent off-target, Kinase Y.

  • Protein Preparation: Express and purify recombinant Kinase X and Kinase Y. Ensure proteins are in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) and at a high concentration (>50 µM). Dialyze both protein and compound against the same buffer batch to minimize buffer mismatch artifacts.

  • Compound Preparation: Prepare a 100-200 µM solution of 4-POA-Lead in the final dialysis buffer.

  • Instrument Setup: Load the protein solution (e.g., 10-20 µM) into the ITC sample cell and the compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution. The instrument will measure the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, n, and ΔH. Calculate ΔG and -TΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

TargetKd (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Kinase X 12 1.05-9.8-1.2
Kinase Y950.98-7.5-2.6

This ITC data confirms the high affinity for Kinase X and reveals that the binding is primarily enthalpy-driven, suggesting strong hydrogen bonding and van der Waals interactions.[13]

Part 2: The Cellular View - Validating Target Engagement

In vitro assays with purified proteins are essential, but they don't replicate the complex, crowded environment of a cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's efficacy.[7] Therefore, it is imperative to confirm that 4-POA-Lead binds to Kinase X inside intact cells. For this, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[14][15]

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[16][17][18] By heating cells treated with a compound to various temperatures, we can measure the amount of soluble, non-denatured target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[15]

This workflow validates that the compound reaches and binds to its intended target in a physiological setting.

G node_kinome Broad Kinome Screen (Identifies all potential interactions) node_itc ITC Analysis (Quantifies binding affinity & thermodynamics for target and key off-targets) node_kinome->node_itc  Informs selection of  key off-targets node_cetsa CETSA (Confirms target engagement in intact cells) node_kinome->node_cetsa  Informs selection of  primary target for validation node_decision High-Confidence Selectivity Profile node_itc->node_decision node_cetsa->node_decision

Caption: Integrated workflow for selectivity assessment.

AssayTarget: Kinase XOff-Target: Kinase YSelectivity (Y vs X)
Kinase Panel (IC50)15 nM85 nM5.7-fold
ITC (Kd)12 nM95 nM7.9-fold
CETSA (ΔTagg)+5.5 °C+1.2 °CTarget engagement confirmed

Interpretation:

The data from our multi-tiered assessment paints a clear picture. The kinome scan identified Kinase X as the primary target and Kinase Y as the most significant off-target, with an initial selectivity window of approximately 6-fold. The ITC results corroborate this, providing a more precise, thermodynamically-grounded measurement of affinity and showing a nearly 8-fold selectivity. [10][19]Crucially, the CETSA results confirm that 4-POA-Lead successfully engages Kinase X in cells, causing significant thermal stabilization. The much smaller shift for Kinase Y (data not shown in detail but summarized) suggests that while binding occurs in vitro, the engagement in a cellular context may be less pronounced.

This comprehensive dataset allows us to conclude with high confidence that 4-POA-Lead is a potent and reasonably selective inhibitor of Kinase X. The off-target activity against Kinase Y is well-characterized and quantified, providing critical information for interpreting downstream cellular phenotypes and guiding future lead optimization efforts to improve selectivity further. This rigorous, multi-faceted approach ensures that decisions are based on robust, validated data, ultimately increasing the probability of success in the complex journey of drug discovery.

References

  • Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]

  • Du, X., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3701. [Link]

  • Xie, L., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(13), i347-i355. [Link]

  • Isacchi, A., & Traquandi, G. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery, 1(2), 131-143. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1723-1740. [Link]

  • Zuccotto, F., et al. (2010). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 107(44), 18882-18887. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 893. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-244. [Link]

  • Houtman, J. C., et al. (2012). Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. Biochemistry, 51(32), 6433-6443. [Link]

  • Chen, Y., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research, gkae395. [Link]

  • Shaw, D. E., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2494-2503. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bienta. (n.d.). Kinase Screening & Profiling Service. Bienta. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9, 893. [Link]

  • Sun, H., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 483. [Link]

  • Ha, G. H., & Kim, S. (2013). Sirtuin signaling in cellular senescence and aging. Journal of Korean Medical Science, 28(11), 1555-1561. [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. ResearchGate. [Link]

  • Pal, R., & He, W. (2014). Regulation of Akt signaling by Sirtuins: Its implication in cardiac hypertrophy and aging. Heart and Circulatory Physiology, 306(1), H1-H10. [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. ResearchGate. [Link]

  • Pal, R., & He, W. (2014). Regulation of Akt Signaling by Sirtuins: Its Implication in Cardiac Hypertrophy and Aging. American Journal of Physiology-Heart and Circulatory Physiology, 306(1), H1-H10. [Link]

  • QIAGEN. (n.d.). Sirtuin Signaling Pathway. QIAGEN GeneGlobe. [Link]

  • ResearchGate. (n.d.). Sirtuins regulates insulin signaling pathways. ResearchGate. [Link]

  • Ghiuru, I., et al. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Farmacia, 68(2), 249-258. [Link]

  • Kim, J. H., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5183. [Link]

  • Patsnap. (2025). How to improve drug selectivity?. Patsnap Synapse. [Link]

  • Wozniak, A., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. Cancers, 13(9), 2235. [Link]

  • Quijano-Quiñones, R. F., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(1), 169-176. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. PubChem. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-phenyl oxazole. NIST WebBook. [Link]

  • Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 324-334. [Link]

  • Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 324-334. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Phenyloxazol-2-amine: A Replication of Published Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of synthetic methods is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of published methodologies for the synthesis of 4-phenyloxazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry. By presenting a side-by-side replication of a microwave-assisted synthesis and a traditional conventional heating method, we aim to provide researchers with the critical insights necessary to make informed decisions in their experimental design. This document moves beyond a simple recitation of protocols, offering a rationale for procedural choices and a transparent presentation of comparative data.

Introduction: The Importance of this compound and Method Replication

The oxazole moiety is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. Specifically, 2-aminooxazoles are recognized for their therapeutic potential, exhibiting activities ranging from antiprotozoal to kinase inhibition.[1][2] this compound, with its foundational structure (C₉H₈N₂O, Molecular Weight: 160.17 g/mol ), serves as a crucial starting material for the synthesis of more complex derivatives.[3][4]

The imperative to replicate published experimental results cannot be overstated. It validates the original findings, uncovers subtle but critical experimental variables, and ultimately accelerates scientific progress. This guide is designed to be a self-validating system, providing the detailed protocols and comparative data necessary for researchers to confidently reproduce these important synthetic transformations.

Synthetic Methodologies: A Head-to-Head Comparison

The synthesis of this compound is commonly achieved through the condensation of an α-haloketone with a source of the amino group, typically urea or cyanamide.[5] This guide will compare two prominent approaches: a rapid, microwave-assisted synthesis and a more traditional, conventional heating method.

Method 1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction for its ability to dramatically reduce reaction times and often improve yields. The focused heating effect of microwaves can accelerate reaction rates by orders of magnitude compared to conventional heating.

Method 2: Conventional Heating (Reflux)

Conventional heating, typically employing an oil bath or heating mantle to reflux the reaction mixture, represents the traditional approach to this synthesis. While generally requiring longer reaction times, this method is widely accessible and well-established in the chemical literature.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via both microwave-assisted and conventional heating methods.

Reagents and Starting Materials
  • 2-Bromoacetophenone

  • Urea

  • Dimethylformamide (DMF)

  • Ethanol

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from the published work on the synthesis of 2-amino-4-aryloxazoles.[1]

  • In a microwave-safe reaction vessel, combine 2-bromoacetophenone (5 mmol) and urea (35 mmol).

  • Add dimethylformamide (DMF) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100-150 W) and temperature (e.g., 140-150°C) for a short duration (e.g., 5-10 minutes).[6][7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Conventional Synthesis of this compound

This protocol is a generalized procedure based on traditional reflux methods for similar heterocycle formations.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone and urea in ethanol.[7]

  • Reflux the reaction mixture with stirring for several hours (typically 2-15 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water or a dilute sodium hydroxide solution to precipitate the product.[7]

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizing the Synthetic Pathways

To better illustrate the chemical transformations and the relationship between the reactants and the final product, the following diagrams are provided.

Synthetic Pathway Diagram

Synthesis_Pathway reagents 2-Bromoacetophenone + Urea intermediate Acylurea Intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_mw Microwave Synthesis cluster_conv Conventional Synthesis mw_reactants Mix Reactants in DMF mw_irradiate Microwave Irradiation (5-10 min) mw_reactants->mw_irradiate workup Workup (Precipitation in Water) mw_irradiate->workup conv_reactants Mix Reactants in Ethanol conv_reflux Reflux (2-15 hours) conv_reactants->conv_reflux conv_reflux->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization

Caption: Comparative experimental workflow.

Comparative Data Analysis

The following table summarizes the expected outcomes of the two synthetic methods, based on published literature and established chemical principles. This data serves as a benchmark for researchers replicating these experiments.

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 5-10 minutes[6][7]2-15 hours
Typical Yield High (often >80%)Moderate to High (variable)
Energy Consumption LowerHigher
Process Control Precise temperature and pressure controlLess precise temperature control
Scalability Can be challenging for large scaleReadily scalable

Characterization of this compound

Accurate characterization of the synthesized product is paramount. The following data, compiled from various sources, provides the expected analytical results for this compound.

PropertyExpected Value
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol [3]
Appearance Solid
Boiling Point 341.0 ± 35.0 °C at 760 mmHg[5]
Flash Point 160.0 ± 25.9 °C[5]
Exact Mass (HRMS) Calculated: 160.0637, Found: 160.0607[1]

Discussion: Causality and Experimental Choices

The choice between microwave-assisted and conventional synthesis is often dictated by the specific needs of the researcher and the available equipment.

  • Speed and Efficiency: For rapid synthesis of small quantities of material, for instance in a high-throughput screening context, the microwave method is demonstrably superior. The significant reduction in reaction time is a major advantage.

  • Scalability and Cost: For large-scale synthesis, the conventional reflux method may be more practical and cost-effective, as it does not require specialized microwave reactors.

  • Solvent Choice: The choice of a high-boiling polar solvent like DMF in the microwave synthesis is crucial for efficient absorption of microwave energy and for maintaining a high reaction temperature. In the conventional method, a lower-boiling solvent like ethanol is often sufficient, albeit requiring longer reaction times.

Troubleshooting and Pitfalls

  • Low Yields in Conventional Synthesis: Incomplete reaction is a common issue. Ensure sufficient reflux time and monitor the reaction by TLC. The purity of the starting materials is also critical.

  • Product Purification: The crude product may contain unreacted starting materials or byproducts. Recrystallization is often necessary to obtain a pure compound. Choosing an appropriate recrystallization solvent is key.

  • Microwave Safety: Always use appropriate, sealed microwave-safe reaction vessels to prevent solvent leakage and pressure buildup.

Conclusion

This guide provides a comprehensive comparison of two primary methods for the synthesis of this compound. The microwave-assisted approach offers a significant advantage in terms of speed and efficiency for small-scale synthesis, aligning with the principles of green chemistry by reducing reaction times and energy consumption. The conventional heating method, while slower, remains a robust and scalable option. By presenting detailed protocols, comparative data, and a discussion of the underlying chemical principles, we aim to empower researchers to successfully replicate and adapt these important synthetic procedures for their own research endeavors. The ultimate choice of method will depend on the specific experimental goals, available resources, and desired scale of the synthesis.

References

  • 4-Phenyl-oxazol-2-ylamine | CAS#:33119-65-2 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]

  • 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Microwave Mediated Synthesis of 2-Aminooxazoles. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Conventional and Microwave Assisted Synthesis of 2-Aminothiazoles and Oxazoles and Their Anti Cancer Activity. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • (PDF) Conventional and Microwave Assisted Synthesis of 2-Aminothiazoles and Oxazoles and Their Anti Cancer Activity. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. (2017). Tropical Journal of Pharmaceutical Research, 16(8), 1951. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters, 11(6), 1165-1171. [Link]

  • This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

  • 1H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 2-Amino-4-phenyl oxazole. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Steps towards the formation of 2-aminooxazole 5. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. Retrieved January 7, 2026, from [Link]

  • NEW METHOD FOR SYNTHESIS OF 2-AMINOOXAZOLE COMPOUNDS. (n.d.). Google Patents.
  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (2002). Organic Letters, 4(17), 2881-2883. [Link]

  • This compound - CAS:33119-65-2. (n.d.). Sunway Pharm Ltd. Retrieved January 7, 2026, from [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.). African Journals Online. Retrieved January 7, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Phenyloxazol-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Phenyloxazol-2-amine, a compound utilized in various research and development applications. By elucidating the principles behind these procedures, this document aims to empower researchers, scientists, and drug development professionals to handle this chemical with the utmost confidence and care, ensuring a safe and compliant laboratory environment.

Hazard Profile and Immediate Safety Considerations

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Given these potential hazards, immediate and appropriate safety measures are paramount. Before handling this compound, it is essential to have a thorough understanding of its properties and the necessary precautions.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation.
Body Protection A lab coat or chemical-resistant apronProtects the wearer's clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood or when there is a risk of generating dust, to prevent respiratory tract irritation.

This table summarizes the essential Personal Protective Equipment for handling this compound.

Engineering Controls

To minimize the risk of inhalation exposure, all handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[5][6] The following step-by-step protocol provides a framework for its safe and compliant disposal.

Waste Identification and Segregation

The first crucial step in proper waste management is accurate identification and segregation.[6][7]

  • Hazardous Waste Determination: Due to its irritant properties, any waste containing this compound must be managed as hazardous waste.[5]

  • Segregation: This waste must be kept separate from other chemical waste streams to prevent potentially hazardous reactions.[7] Specifically, it should be segregated from strong oxidizing agents and acids.

Containerization and Labeling

Proper containerization is essential to prevent leaks and ensure the safety of waste handlers.[5][8]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container, if in good condition, can be used.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9]

On-Site Accumulation

For laboratories that generate hazardous waste, there are specific guidelines for its temporary storage, known as satellite accumulation areas.[5][10]

  • Storage Location: The waste container should be stored in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator of the process generating the waste.

  • Container Management: The container must be kept closed at all times except when adding waste.[5][8] It should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste. These items should be placed in a designated, sealed, and labeled container.

For glassware, the initial rinse with a suitable solvent should be collected as hazardous waste.[9] Subsequent rinses with soap and water can typically be disposed of down the drain, but it is imperative to consult your institution's specific guidelines.

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6][7] These companies are equipped to manage and dispose of chemical waste in a safe and environmentally responsible manner, often through high-temperature incineration.[11]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response
  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[4][12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of this compound Waste waste_id Is the waste contaminated with this compound? start->waste_id yes_hw Treat as Hazardous Waste waste_id->yes_hw Yes no_nhw Dispose as Non-Hazardous Waste (Consult EHS) waste_id->no_nhw No segregate Segregate from incompatible materials (oxidizers, acids) yes_hw->segregate containerize Place in a labeled, sealed, and compatible container segregate->containerize store Store in a designated Satellite Accumulation Area containerize->store full Is the container full? store->full full->store No ehs_pickup Contact Environmental Health & Safety (EHS) for pickup full->ehs_pickup Yes final_disposal Disposal by a licensed hazardous waste facility ehs_pickup->final_disposal

A flowchart outlining the procedural steps for the safe disposal of this compound waste.

Conclusion

The proper disposal of this compound is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, laboratory professionals can mitigate risks, ensure a safe working environment, and protect the broader ecosystem. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605. PubChem. [Link]

  • Material Safety Data Sheet - 2-Aminophenol. Cole-Parmer. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • p - Aminophenol Material Safety Data Sheet. Techno PharmChem. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Material Safety Data Sheet - 4-Phenylurazole, 98+%. Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to safety is as paramount as our dedication to discovery. The handling of specialized chemical reagents like 4-Phenyloxazol-2-amine, a key intermediate in the synthesis of various bioactive compounds, demands a meticulous approach to personal protection.[1][2] This guide is structured to provide not just a set of rules, but a framework of understanding, enabling you to work with confidence and safety. We will delve into the essential personal protective equipment (PPE), safe handling protocols, and disposal plans, grounded in authoritative data and practical experience.

Hazard Profile of this compound

Understanding the intrinsic hazards of a substance is the foundational step in building a robust safety protocol. This compound (CAS No. 33119-65-2) is classified with specific risks that directly inform our PPE and handling strategies.[3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation. [3] Contact with the skin can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [3] Exposure to the eyes can result in significant and potentially damaging irritation.

  • H335: May cause respiratory irritation. [3] Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.

These classifications necessitate a comprehensive approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are adequately protected.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE should not be a matter of convenience but a deliberate choice based on a thorough risk assessment of the procedures to be undertaken. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and transferring solid Double-gloving with nitrile glovesChemical safety goggles and a face shieldNIOSH-approved N95 respirator or higherLab coat
Preparing solutions Nitrile glovesChemical safety gogglesWork in a certified chemical fume hoodLab coat
Small-scale reactions (<5g) Nitrile glovesChemical safety gogglesWork in a certified chemical fume hoodLab coat
Large-scale reactions (>5g) Double-gloving with nitrile glovesChemical safety goggles and a face shieldWork in a certified chemical fume hoodChemical-resistant apron over a lab coat
Cleaning spills Heavy-duty nitrile or neoprene glovesChemical safety goggles and a face shieldNIOSH-approved respirator with organic vapor cartridgesChemical-resistant apron over a lab coat
Hand Protection: The First Line of Defense

Given that this compound is a skin irritant, appropriate hand protection is non-negotiable.[3]

  • Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals and are less likely to cause allergic reactions than latex.[4] For handling larger quantities or during procedures with a higher risk of splashing, double-gloving provides an additional layer of protection. Studies on aromatic amines have shown that breakthrough times can vary between glove materials, making proper selection critical.[5][6]

  • Glove Technique: Always inspect gloves for any signs of degradation or punctures before use. When removing gloves, do so without touching the outer surface with your bare hands to prevent skin contact. Dispose of contaminated gloves immediately in the designated hazardous waste container.

Eye and Face Protection: Shielding from Irritants

The serious eye irritation hazard associated with this compound demands robust eye and face protection.[3]

  • Minimum Requirement: At a minimum, chemical safety goggles that provide a seal around the eyes must be worn at all times when handling this compound in any form.[7]

  • Enhanced Protection: When handling the solid powder, which can become airborne, or when there is a risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[4]

Respiratory Protection: Preventing Inhalation Hazards

As an identified respiratory irritant, controlling the inhalation of this compound dust is crucial.[3]

  • Engineering Controls: The primary method for controlling respiratory hazards should always be the use of engineering controls, such as a certified chemical fume hood. All manipulations of the solid compound and its solutions should be performed within a fume hood.

  • Personal Respiratory Protection: When weighing and transferring the solid compound, even within a fume hood, a NIOSH-approved N95 respirator is recommended to minimize the inhalation of any fine particles that may escape immediate capture by the fume hood's airflow. For spill cleanup or in situations with inadequate ventilation, a respirator with organic vapor cartridges may be necessary.[8]

Body Protection: Minimizing Skin Contact

A standard laboratory coat is generally sufficient for small-scale operations to protect against accidental contact with the skin.[7] When handling larger quantities or during procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Operational and Disposal Plans

A safe laboratory environment is maintained not only by wearing the correct PPE but also by adhering to strict operational and disposal protocols.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the compound, ensure that a designated work area within a chemical fume hood is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing: When weighing the solid, use a disposable weigh boat. Perform this task in a fume hood to minimize the risk of inhaling the powder.

  • Transfer and Dissolution: When transferring the solid or adding it to a solvent, do so slowly and carefully to avoid creating dust.

  • Post-Handling: After handling, wipe down the work area with a suitable solvent and then clean with soap and water. All cleaning materials should be disposed of as hazardous waste. Wash your hands thoroughly after removing your gloves.

Spill Cleanup Procedure
  • Alert and Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Wearing the appropriate PPE (see table above), carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[9]

  • Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.[9]

Waste Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste: Dispose of any solid this compound and any materials contaminated with it (e.g., weigh boats, gloves, absorbent materials) in a clearly labeled "Non-halogenated Solid Organic Waste" container.[10]

  • Liquid Waste: Solutions containing this compound should be disposed of in a labeled "Non-halogenated Liquid Organic Waste" container. Do not pour this chemical down the drain.[9]

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[10][11] After rinsing and air-drying, the label should be defaced before the container is discarded.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Start: Assess Task cluster_form Physical Form cluster_solid Solid Handling cluster_solution Solution Handling start Handling this compound form Solid or Solution? start->form weighing Weighing/Transferring Solid form->weighing Solid scale Scale of Work? form->scale Solution solid_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - N95 Respirator - Lab Coat weighing->solid_ppe small_scale Small Scale (<5g) scale->small_scale <5g large_scale Large Scale (>5g) scale->large_scale >5g small_ppe Required PPE: - Nitrile Gloves - Safety Goggles - Fume Hood - Lab Coat small_scale->small_ppe large_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Fume Hood - Chemical Apron large_scale->large_ppe

Caption: PPE selection workflow for this compound.

By integrating this expert guidance into your daily laboratory practices, you can ensure a safe and productive research environment. Always remember to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.

References

  • 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. National Center for Biotechnology Information. [Link]

  • 4-[4-(Phenylmethyl)phenyl]-1,3-oxazol-2-amine | C16H14N2O | CID 163348709 - PubChem. National Center for Biotechnology Information. [Link]

  • 4-(5-Phenyloxazol-2-ylamino)phenol | C15H12N2O2 | CID 46880414 - PubChem. National Center for Biotechnology Information. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6 - Taylor & Francis Online. Taylor & Francis Online. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Seton. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Health and Safety Authority. [Link]

  • Substance Information - ECHA - European Union. European Chemicals Agency. [Link]

  • 5-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 12707563 - PubChem. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 4-Phenylurazole, 98+% - Cole-Parmer. Cole-Parmer. [Link]

  • (4S)-4-[2-[4-[(5-chloro-2-pyridinyl)amino]phenyl]ethyl]-4,5-dihydro-1,3-oxazol-2-amine | C16H17ClN4O | CID 56967480 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Vitae, Revista de la Facultad de Química Farmacéutica. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College. [Link]

  • This compound hydrochloride - MySkinRecipes. MySkinRecipes. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Northwestern University. [Link]

  • 4-Phenyl-1,2-oxazol-5-amine | C9H8N2O | CID 2748785 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Amino-4-phenyl oxazole - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.